Product packaging for HS-Peg11-CH2CH2N3(Cat. No.:)

HS-Peg11-CH2CH2N3

Cat. No.: B11828171
M. Wt: 587.7 g/mol
InChI Key: RKGIMXYCNVQGSG-UHFFFAOYSA-N
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Description

HS-Peg11-CH2CH2N3 is a useful research compound. Its molecular formula is C24H49N3O11S and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49N3O11S B11828171 HS-Peg11-CH2CH2N3

Properties

Molecular Formula

C24H49N3O11S

Molecular Weight

587.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

InChI

InChI=1S/C24H49N3O11S/c25-27-26-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39/h39H,1-24H2

InChI Key

RKGIMXYCNVQGSG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

The Versatility of HS-Peg11-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

HS-Peg11-CH2CH2N3, also known as Thiol-PEG11-Azide, is a highly versatile heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and materials science. This in-depth guide explores the core functions, chemical properties, and diverse applications of this molecule, providing detailed experimental protocols and visual representations of its utility.

Core Functionality: A Bridge Between Molecules

This compound is meticulously designed with three key functional components: a thiol group (-SH), a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide group (-N3). This unique architecture allows for the precise and stable linkage of two different molecules.

The thiol group offers a reactive handle for covalent modification of various substrates. It readily reacts with maleimides, vinyl sulfones, and iodoacetyl groups, and exhibits a strong affinity for gold surfaces, making it ideal for functionalizing nanoparticles.[1][2]

The polyethylene glycol (PEG) spacer is a critical element that imparts favorable physicochemical properties to the resulting conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility and stability of the molecule.[3][4] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity and toxicity of therapeutic molecules, potentially prolonging their circulation time in vivo.[4]

The azide group is a key participant in one of the most efficient and specific bioconjugation reactions: "click chemistry". It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups, respectively, to form a highly stable triazole linkage. This bio-orthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it exceptionally suitable for conjugating sensitive biological molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key quantitative data.

PropertyValueReference
Chemical Formula C24H49N3O11S
Molecular Weight 587.72 g/mol
CAS Number 2148986-08-5
Purity >95%
Appearance Viscous Liquid or White Solid
Solubility Soluble in water, ethanol, chloroform, DMSO
Storage Conditions -18°C for long-term storage, protect from light and oxygen

Visualizing the Functionality and Application

To better illustrate the structure and utility of this compound, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

cluster_molecule This compound Structure cluster_reactivity Reactivity Thiol Thiol Group (-SH) PEG PEG11 Spacer (Hydrophilic & Flexible) Thiol->PEG covalent bond Azide Azide Group (-N3) PEG->Azide covalent bond Maleimide Maleimide-containing molecule Gold Gold Surface Alkyne Alkyne-containing molecule Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Thiol_react Thiol Group Thiol_react->Maleimide Thioether bond Thiol_react->Gold Au-S bond Azide_react Azide Group Azide_react->Alkyne Triazole ring (CuAAC) Azide_react->Strained_Alkyne Triazole ring (SPAAC)

Structure and Reactivity of this compound

cluster_workflow Workflow: Antibody-Drug Conjugate (ADC) Synthesis start Start antibody_mod 1. Antibody Modification (Introduce Alkyne Group) start->antibody_mod linker_prep 2. Prepare this compound and Thiol-Reactive Drug start->linker_prep click_reaction 4. Click Chemistry Reaction (CuAAC or SPAAC) antibody_mod->click_reaction drug_conjugation 3. Conjugate Drug to Linker (Thiol-Maleimide Reaction) linker_prep->drug_conjugation drug_conjugation->click_reaction purification 5. Purification of ADC (e.g., Chromatography) click_reaction->purification analysis 6. Characterization of ADC (e.g., Mass Spec, HPLC) purification->analysis end Final ADC analysis->end

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

cluster_nanoparticle Logical Relationship: Nanoparticle Functionalization nanoparticle Gold Nanoparticle (AuNP) linker This compound nanoparticle->linker Thiol-Gold Interaction functionalized_np Functionalized AuNP nanoparticle->functionalized_np biomolecule Targeting Ligand (with Alkyne group) linker->biomolecule Click Chemistry (SPAAC) linker->functionalized_np biomolecule->functionalized_np

Nanoparticle Functionalization using this compound

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar heterobifunctional linkers. These protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.

Materials:

  • Azide-functionalized linker (e.g., this compound)

  • Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)

  • Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 200 mM in water or DMSO/tBuOH)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or other suitable organic solvent for dissolving the linker

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized linker in DMSO to a stock concentration (e.g., 10 mM).

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer.

    • Prepare fresh sodium ascorbate solution.

  • Pre-complexation of Copper (optional but recommended):

    • In a separate tube, mix the CuSO4 solution with the THPTA or TBTA ligand solution at a 1:2 to 1:5 molar ratio. Incubate for 5 minutes at room temperature.

  • Reaction Setup:

    • To the solution of the alkyne-functionalized biomolecule, add the azide-functionalized linker. The molar excess of the linker will depend on the specific application and may range from 4 to 50 equivalents.

    • Add the pre-complexed copper/ligand solution to the reaction mixture. A typical final concentration of copper is 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper (e.g., 5-10 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be protected from light.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents. The purification method will depend on the nature of the biomolecule and may include size-exclusion chromatography, dialysis, or ethanol precipitation.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the surface modification of gold nanoparticles (AuNPs) with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Centrifuge

Procedure:

  • Preparation of Linker Solution:

    • Dissolve this compound in the phosphate buffer to a desired concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add the this compound solution to the gold nanoparticle solution. The amount of linker added will depend on the size and concentration of the AuNPs and the desired surface density.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle agitation.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.

    • Carefully remove the supernatant containing unbound linker.

    • Resuspend the nanoparticle pellet in fresh phosphate buffer.

    • Repeat the washing step (centrifugation and resuspension) at least three times to ensure the removal of all unbound linker.

  • Storage:

    • Store the azide-functionalized AuNPs at 4°C for future use in click chemistry reactions.

Conclusion

This compound is a powerful and versatile tool for researchers and professionals in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the creation of novel and complex bioconjugates with enhanced stability, solubility, and biocompatibility. The ability to participate in highly specific and efficient click chemistry reactions further expands its utility in a wide range of applications, from the development of targeted therapeutics like ADCs to the creation of advanced functionalized nanomaterials. This guide provides a foundational understanding of the function and application of this compound, empowering researchers to leverage its capabilities in their scientific endeavors.

References

An In-depth Technical Guide to HS-Peg11-CH2CH2N3: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HS-Peg11-CH2CH2N3 is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on detailed experimental protocols and workflow visualizations to aid in its practical implementation.

Chemical Structure and Properties

This compound, also known as Thiol-PEG11-Azide, possesses a distinct molecular architecture consisting of three key components: a terminal thiol (-SH) group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide (-N3) group. This trifunctional design imparts unique characteristics that are highly advantageous for covalently linking different molecular entities.

The thiol group offers a reactive handle for conjugation to various substrates, most notably to cysteine residues in proteins or to surfaces functionalized with maleimide groups. The azide group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions. The PEG spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates by minimizing immunogenicity and non-specific binding.[1][2]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C24H49N3O11S[3]
Molecular Weight 587.72 g/mol [3][4]
CAS Number 2148986-08-5
Appearance Viscous liquid or white solid
Purity >95%
Solubility Water, Ethanol, Chloroform, DMSO
Storage Conditions -18°C for long-term storage, protect from light and oxygen

Key Applications and Experimental Protocols

The unique structure of this compound makes it a versatile tool for a range of applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. This compound can serve as the linker connecting the POI-binding ligand and the E3 ligase ligand. A common method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.

Experimental Protocol:

This protocol outlines the solid-phase synthesis of a PROTAC using an azide-functionalized resin (to which the E3 ligase ligand is attached) and an alkyne-functionalized POI ligand, with this compound acting as the linker.

  • Resin Preparation: Swell the azide-functionalized resin in dichloromethane (CH2Cl2) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Reaction Mixture Preparation: In a separate vessel, prepare a mixture of the alkyne-functionalized POI ligand, copper(I) iodide (CuI), and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling Reaction: Add the reaction mixture to the swollen resin and shake for 24 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat Coupling (Optional): To ensure complete reaction, the coupling step can be repeated with a fresh reaction mixture.

  • Cleavage: Suspend the resin in a cleavage cocktail (e.g., 50% trifluoroacetic acid (TFA) in CH2Cl2) at room temperature for 1 hour to release the synthesized PROTAC.

  • Purification: The crude PROTAC can be purified by standard chromatographic techniques such as reversed-phase HPLC.

Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of this compound can readily react with a maleimide-functionalized molecule, such as a protein or a surface, to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.

Experimental Protocol:

This protocol describes the conjugation of this compound to a maleimide-activated protein.

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol groups using a reducing agent like TCEP. Subsequently, remove the excess reducing agent by buffer exchange into a reaction buffer (e.g., PBS, pH 7.0) containing 5-10 mM EDTA to prevent re-oxidation of thiols.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.

  • Purification: Remove the excess unreacted this compound from the conjugated protein using size-exclusion chromatography or dialysis.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

PROTAC_Synthesis_Workflow cluster_ligands Ligand Functionalization cluster_linker Linker cluster_reaction PROTAC Assembly POI_ligand Protein of Interest (POI) Ligand Alkyne_POI Alkyne-functionalized POI Ligand POI_ligand->Alkyne_POI Add Alkyne Group E3_ligand E3 Ligase Ligand Azide_E3 Azide-functionalized E3 Ligand E3_ligand->Azide_E3 Add Azide Group CuAAC CuAAC Click Chemistry Alkyne_POI->CuAAC Azide_E3->CuAAC PEG_linker This compound PEG_linker->CuAAC Serves as bridge PROTAC Final PROTAC Molecule CuAAC->PROTAC Purification

Caption: Workflow for PROTAC synthesis using this compound.

Bioconjugation_Workflow cluster_protein_prep Protein Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Reaction Protein Protein with Cysteine Residue(s) Reduced_Protein Protein with Free Thiol(s) Protein->Reduced_Protein Reduction (e.g., TCEP) Reaction Thiol-Maleimide Reaction (pH 6.5-7.5) Reduced_Protein->Reaction If starting with reduced protein PEG_linker This compound PEG_linker->Reaction Maleimide_Protein Maleimide-Activated Protein Maleimide_Protein->Reaction If starting with maleimide protein Conjugate Protein-PEG-Azide Conjugate Reaction->Conjugate Purification

Caption: Bioconjugation workflow using thiol-maleimide chemistry.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient conjugation of diverse molecular entities. Its well-defined structure, favorable solubility, and dual reactivity make it an invaluable tool for researchers and scientists in drug development and related disciplines. The detailed protocols and workflows provided in this guide are intended to support the successful implementation of this reagent in a variety of cutting-edge research applications.

References

An In-depth Technical Guide to the Mechanism and Application of Thiol-PEG-Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are critical tools in modern bioconjugation, enabling the precise covalent joining of two different molecular entities. Among these, Thiol-PEG-azide linkers have emerged as a versatile and powerful class of reagents.[1][2][3] These three-component molecules consist of a thiol-reactive group, a polyethylene glycol (PEG) spacer, and a terminal azide group. This unique architecture allows for a sequential and bioorthogonal two-step conjugation strategy, making them highly valuable in drug development, diagnostics, and materials science.[4][5]

This technical guide provides a comprehensive overview of the core mechanism of action of Thiol-PEG-azide linkers, detailed experimental protocols, quantitative data on their performance, and applications in the field of bioconjugation.

Core Mechanism of Action

The functionality of a Thiol-PEG-azide linker is derived from the distinct reactivity of its three components: the thiol-reactive group, the PEG spacer, and the azide terminus. The overall mechanism involves a two-step sequential conjugation process.

Step 1: Thiol-Reactive Conjugation

The first step in the conjugation process involves the reaction of the thiol group (-SH) of the linker with a target molecule. This is most commonly achieved through one of two primary reactions:

  • Thiol-Maleimide Michael Addition: The thiol group readily reacts with a maleimide-functionalized molecule, typically at cysteine residues on a protein or peptide, via a Michael addition reaction. This forms a stable thioether bond. The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.

  • Disulfide Bond Formation: Alternatively, the thiol group can form a disulfide bond with another thiol-containing molecule. This linkage, while stable under many conditions, can be cleaved by reducing agents, a feature that can be exploited for drug delivery applications.

The Role of the Polyethylene Glycol (PEG) Spacer

The PEG spacer is a crucial component that imparts several beneficial properties to the resulting bioconjugate. These include:

  • Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.

  • Steric Hindrance Reduction: The flexible PEG chain provides spatial separation between the two conjugated molecules, minimizing steric hindrance and preserving their biological activity.

The length of the PEG spacer can be varied to fine-tune these properties for a specific application.

Step 2: Azide-Mediated "Click" Chemistry

The terminal azide group of the linker enables the second conjugation step through highly efficient and bioorthogonal "click" chemistry reactions. This allows for the attachment of a second molecule of interest that has been functionalized with an alkyne group. Two main types of azide-alkyne cycloaddition are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the terminal azide and an alkyne, forming a stable 1,4-disubstituted triazole ring. This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the cytotoxicity of copper is a concern, SPAAC is the preferred method. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide without the need for a metal catalyst.

Quantitative Data on Linker Performance

The efficiency and stability of the linkages formed by Thiol-PEG-azide linkers are critical for their application. The following tables summarize key quantitative data.

ParameterThiol-Maleimide ConjugationReference
Optimal pH Range 6.5 - 7.5
Reaction Time 1 - 2 hours at room temperature
Conjugation Efficiency Can exceed 80% with optimized conditions
Linkage Stability Stable thioether bond
ParameterCuAACSPAACReference
Catalyst Copper(I)None
Reaction Rate Very fast (minutes to hours)Fast (hours)
Biocompatibility Limited in living systems due to copper toxicityHigh, suitable for in vivo applications
Linkage Stability Highly stable triazole ringHighly stable triazole ring

Experimental Protocols

The following is a general protocol for a two-step bioconjugation using a Thiol-PEG-azide linker to conjugate a cysteine-containing protein to an alkyne-modified small molecule.

Materials
  • Cysteine-containing protein (e.g., antibody fragment)

  • Maleimide-PEG-Azide linker

  • Alkyne-modified small molecule (e.g., a therapeutic payload)

  • Reaction Buffer 1 (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • Reaction Buffer 2 (for CuAAC, e.g., PBS with a copper(I) source and ligand)

  • Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (if necessary)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., HPLC, Mass Spectrometry)

Protocol

Step 1: Conjugation of Maleimide-PEG-Azide to the Protein

  • Protein Preparation: If necessary, reduce the interchain disulfide bonds of the antibody by incubating with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours. Remove excess TCEP by buffer exchange into Reaction Buffer 1.

  • Linker Addition: Immediately add the Maleimide-PEG-Azide linker to the reduced protein solution at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent like L-cysteine to react with any excess maleimide linker.

  • Purification: Purify the protein-PEG-azide conjugate using SEC to remove excess linker and quenching reagent.

Step 2: Click Chemistry Conjugation of the Alkyne-Modified Small Molecule

  • For CuAAC:

    • Reaction Setup: To the purified protein-PEG-azide conjugate in Reaction Buffer 2, add the alkyne-modified small molecule (typically 2-5 fold molar excess).

    • Catalyst Addition: Add the copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).

    • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • For SPAAC:

    • Reaction Setup: To the purified protein-PEG-azide conjugate in a biocompatible buffer (e.g., PBS), add the strained cyclooctyne-modified small molecule (typically 2-5 fold molar excess).

    • Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C.

Step 3: Final Purification and Characterization

  • Purification: Purify the final bioconjugate using SEC or another suitable chromatographic method to remove unreacted small molecule and catalyst components.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as HPLC (e.g., SEC, Reverse-Phase), and Mass Spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Thiol_PEG_Azide_Mechanism cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Azide-Alkyne Click Chemistry Thiol_Molecule Molecule A (e.g., Protein with Cysteine) Intermediate Molecule A-PEG-Azide (Intermediate Conjugate) Thiol_Molecule->Intermediate Michael Addition (pH 6.5-7.5) Maleimide_Linker Maleimide-PEG-Azide Linker Maleimide_Linker->Intermediate Final_Conjugate Molecule A-PEG-Molecule B (Final Bioconjugate) Intermediate->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Molecule B (e.g., Alkyne-modified Drug) Alkyne_Molecule->Final_Conjugate

Caption: General mechanism of a two-step bioconjugation using a Thiol-PEG-azide linker.

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (e.g., Antibody Reduction) Start->Protein_Prep Thiol_Reaction 2. Thiol-Maleimide Conjugation with Maleimide-PEG-Azide Protein_Prep->Thiol_Reaction Purification1 3. Purification of Intermediate (e.g., SEC) Thiol_Reaction->Purification1 Click_Reaction 4. Click Chemistry Reaction with Alkyne-Molecule Purification1->Click_Reaction Purification2 5. Final Purification (e.g., SEC) Click_Reaction->Purification2 Characterization 6. Characterization (HPLC, Mass Spec) Purification2->Characterization End End Product Characterization->End

Caption: Experimental workflow for bioconjugate synthesis using a Thiol-PEG-azide linker.

Applications in Drug Development and Research

Thiol-PEG-azide linkers are extensively used in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). In this application, the thiol-reactive end of the linker is used to attach it to a monoclonal antibody, and the azide end is subsequently used to conjugate a potent cytotoxic drug. The PEG spacer enhances the stability and solubility of the ADC, contributing to an improved therapeutic index.

Beyond ADCs, these linkers are employed in:

  • PROTACs (Proteolysis Targeting Chimeras): To link a target protein-binding ligand and an E3 ligase-binding ligand.

  • Surface Modification: The thiol group can be used to anchor the linker to gold surfaces, allowing for the subsequent attachment of biomolecules via click chemistry for biosensor development.

  • Peptide and Protein Modification: For the site-specific labeling of proteins and peptides with imaging agents, affinity tags, or other functional molecules.

Conclusion

Thiol-PEG-azide linkers offer a robust and versatile platform for the synthesis of complex bioconjugates. Their two-step, bioorthogonal reaction mechanism provides a high degree of control over the conjugation process, leading to well-defined products with improved physicochemical and pharmacological properties. The ability to tune the length of the PEG spacer further enhances their utility, allowing for the optimization of bioconjugates for a wide range of applications in research, diagnostics, and drug development.

References

An In-depth Technical Guide to Azide-Thiol PEG Linkers in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of azide-thiol polyethylene glycol (PEG) linkers in biochemistry. These heterobifunctional linkers have emerged as powerful tools in bioconjugation, drug delivery, proteomics, and diagnostics due to their versatile reactivity and the advantageous properties conferred by the PEG spacer. This document details the core applications, provides experimental protocols for key reactions, presents quantitative data for comparative analysis, and visualizes complex workflows and pathways.

Introduction to Azide-Thiol PEG Linkers

Azide-thiol PEG linkers are molecules that feature an azide (-N₃) group at one terminus and a thiol (-SH) group at the other, connected by a polyethylene glycol chain. This heterobifunctional nature allows for sequential or orthogonal conjugation of two different molecules.

  • Azide Group: The azide functionality is highly valuable for its participation in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, forming a stable triazole linkage. The azide group's bioorthogonal nature means it does not react with native functional groups in biological systems, ensuring precise conjugation.[1][2]

  • Thiol Group: The thiol group offers a reactive handle for conjugation to various electrophiles. It can readily react with maleimides to form a stable thioether bond, a common strategy for protein modification. Additionally, thiols can form disulfide bonds or be used for surface modification, particularly on gold surfaces.[3][]

  • PEG Spacer: The polyethylene glycol spacer provides several key advantages in biochemical applications. Its hydrophilicity enhances the solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[5] The PEG chain also increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo. Furthermore, the PEG moiety can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.

Core Applications in Biochemistry

The unique properties of azide-thiol PEG linkers make them suitable for a wide range of applications in biochemistry and drug development.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A primary application of these linkers is in the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs). In a typical strategy, the thiol group of the linker is reacted with a maleimide-functionalized antibody. The azide end can then be "clicked" to an alkyne-modified cytotoxic drug. The PEG spacer in this context is crucial for improving the ADC's pharmacokinetic properties and enabling a higher drug-to-antibody ratio (DAR) without causing aggregation.

Proteomics and Activity-Based Protein Profiling (ABPP)

In proteomics, azide-thiol PEG linkers can be used to create probes for activity-based protein profiling (ABPP). An azide-containing probe can be designed to react with the active site of a specific enzyme class. After labeling, the thiol group can be used for enrichment or attachment to a solid support for subsequent mass spectrometry-based identification. This approach allows for the study of enzyme function and the identification of potential drug targets.

Drug Delivery and Nanotechnology

The PEG component of these linkers is highly advantageous for drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Azide-thiol PEG linkers can be used to attach targeting ligands to drug-loaded nanoparticles or liposomes. The thiol group can anchor the linker to a gold nanoparticle surface, while the azide can be used to attach a targeting peptide or antibody via click chemistry.

Diagnostics and Biosensors

In the realm of diagnostics, azide-thiol PEG linkers can be employed in the development of sensitive biosensors. For instance, a thiol-terminated linker can be self-assembled on a gold electrode, and the azide group can be used to immobilize a capture probe, such as a DNA oligonucleotide or an antibody. The PEG spacer helps to reduce non-specific binding to the sensor surface, improving the signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of PEG linkers and the stability of common bioconjugation linkages.

Table 1: Pharmacokinetic Parameters of PEGylated Proteins

Protein/Peptide ConjugateHalf-life of Unconjugated Protein (hr)Half-life of PEGylated Conjugate (hr)Clearance (mL/hr/kg)Volume of Distribution (Vss, mL/kg)Reference(s)
Certolizumab pegolN/A3360.15 - 0.24100
Anti-CEA scFv0.5 - 2~15N/AN/A
IFN-α2b2.320.32.10.1

N/A: Not Available

Table 2: Hydrolysis Rates of Thiosuccinimide Adducts from Maleimide-Thiol Reactions

N-Substituent on MaleimideHalf-life (t₁/₂) of Ring-Opening Hydrolysis (pH 7.4, 37°C)NotesReference(s)
N-alkyl~200 - 300 hoursTraditional, less stable form prone to retro-Michael reaction.
N-aminoethyl (positively charged)~0.4 hoursRapid hydrolysis due to the inductive effect of the protonated amine.
N-iPr-carbamoyl-aminoethyl (neutral)~52 hoursSlower hydrolysis compared to the charged analog.

Table 3: Comparative Efficiency of CuAAC and SPAAC for Bioconjugation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Yield Typically >90%Can be >90% but may require longer reaction times or more reactive cyclooctynes

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments involving azide-thiol PEG linkers.

Protocol 1: Thiol-Maleimide Conjugation of a Protein

Objective: To conjugate a thiol-reactive PEG linker to a protein containing accessible cysteine residues.

Materials:

  • Protein with free thiol groups (e.g., an antibody with reduced disulfide bonds)

  • Maleimide-PEG-Azide linker

  • Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (e.g., TCEP or DTT)

  • DMSO or DMF for dissolving the linker

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in degassed PBS buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfides (if necessary): If the protein's thiol groups are in disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide linker.

  • Linker Preparation: Dissolve the Maleimide-PEG-Azide linker in DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-linker solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Purification: Remove the excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC).

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

Thiol_Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in degassed PBS) Reduction Reduce Disulfides (optional, with TCEP) Protein_Solution->Reduction Linker_Solution Prepare Maleimide-PEG-Azide (10 mM in DMSO/DMF) Add_Linker Add Maleimide Linker to Protein (10-20x excess) Linker_Solution->Add_Linker Reduction->Add_Linker Incubate Incubate (1-2h at RT or overnight at 4°C) Add_Linker->Incubate Purify Purify by SEC Incubate->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Workflow for Thiol-Maleimide Protein Conjugation

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized molecule to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

  • Azide-functionalized molecule (e.g., Azide-PEG-Protein conjugate from Protocol 1)

  • Alkyne-functionalized molecule (e.g., a small molecule drug)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • SEC or dialysis for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne-molecule in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a reaction tube, combine the azide-functionalized molecule with a slight molar excess (e.g., 1.5-5 equivalents) of the alkyne-molecule in the reaction buffer.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the premixed catalyst solution to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification: Purify the final conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification Azide_Molecule Azide-Molecule in Buffer Mix_Reactants Combine Azide and Alkyne Molecules Azide_Molecule->Mix_Reactants Alkyne_Molecule Alkyne-Molecule in DMSO Alkyne_Molecule->Mix_Reactants Catalyst_Mix Prepare Catalyst: CuSO4 + Ligand Add_Catalyst Add Catalyst Mix Catalyst_Mix->Add_Catalyst Reducing_Agent Prepare Reducing Agent: Sodium Ascorbate (fresh) Initiate_Reaction Initiate with Reducing Agent Reducing_Agent->Initiate_Reaction Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate_Reaction Incubate Incubate at RT (1-4 hours) Initiate_Reaction->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify GPCR_Interaction_Mapping cluster_cell_culture Cellular Labeling cluster_crosslinking_lysis Crosslinking & Lysis cluster_click_enrichment Click Chemistry & Enrichment cluster_analysis Analysis Cells Cells Expressing Target GPCR Ligand Add Azide-Functionalized GPCR Ligand Cells->Ligand Incubate_Cells Incubate to Allow Ligand Binding Ligand->Incubate_Cells Crosslink UV Crosslinking (if using photo-activatable linker) Incubate_Cells->Crosslink Lyse Cell Lysis Crosslink->Lyse Click Click Reaction with Alkyne-Biotin Lyse->Click Enrich Enrich Biotinylated Complexes with Streptavidin Beads Click->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest MS LC-MS/MS Analysis Digest->MS Identify Identify Interacting Proteins MS->Identify

References

In-Depth Technical Guide: Synthesis and Purification of HS-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of the heterobifunctional linker, HS-PEG11-CH2CH2N3. This molecule is of significant interest to researchers and professionals in drug development and materials science due to its utility in bioconjugation, nanotechnology, and surface modification. The guide details a plausible multi-step synthetic protocol, purification strategies, and characterization methods, tailored for an audience with a strong background in synthetic chemistry.

Overview of this compound

This compound is a chemical linker featuring a thiol (-SH) group at one terminus and an azide (-N3) group at the other, separated by a discrete polyethylene glycol (PEG) chain of eleven ethylene glycol units. The thiol group offers a reactive handle for conjugation to maleimides or for surface attachment to gold nanoparticles. The azide group is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), enabling efficient and specific ligation to alkyne-modified molecules.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media and can reduce non-specific binding.[3]

Molecular Properties:

PropertyValue
Molecular FormulaC24H49N3O11S
Molecular Weight587.72 g/mol
AppearanceViscous liquid or white solid
Purity>95%

Synthetic Pathway

The synthesis of this compound can be conceptualized as a multi-step process starting from a commercially available, monodisperse PEG derivative. A logical synthetic route involves the sequential modification of a PEG molecule with a hydroxyl group at one end and a protected thiol or a group that can be converted to a thiol at the other. The hydroxyl group is then converted to the azide functionality.

A plausible synthetic workflow is depicted below:

Synthesis_Workflow A HO-PEG11-OH (1) B Trt-S-PEG11-OH (2) A->B 1. Trityl Chloride, Pyridine 2. Purification C Trt-S-PEG11-OMs (3) B->C MsCl, Et3N, DCM D Trt-S-PEG11-N3 (4) C->D NaN3, DMF E HS-PEG11-N3 (5) D->E TFA, TIS, DCM

Figure 1: Proposed synthetic workflow for HS-PEG11-N3.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of heterobifunctional PEG linkers.[1][4] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

Synthesis of Mono-S-trityl-PEG11-alcohol (2)

This step involves the mono-protection of one of the terminal hydroxyl groups of PEG11-diol with a trityl group.

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
HO-PEG11-OH (1)~502.610.0 g1.0
Trityl chloride (Trt-Cl)278.775.55 g1.0
Anhydrous Pyridine79.10100 mL-
Dichloromethane (DCM)84.93As needed-
Diethyl ether74.12As needed-

Procedure:

  • Dissolve HO-PEG11-OH (1) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride in anhydrous pyridine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to isolate the mono-protected product (2).

Synthesis of Mono-S-trityl-PEG11-mesylate (3)

The remaining hydroxyl group is activated by conversion to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

ReagentMolar Mass ( g/mol )Amount (from previous step)Molar Equivalents
Trt-S-PEG11-OH (2)~745.01.01.0
Methanesulfonyl chloride (MsCl)114.551.31.3
Triethylamine (Et3N)101.191.51.5
Anhydrous Dichloromethane (DCM)84.93--

Procedure:

  • Dissolve Trt-S-PEG11-OH (2) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine to the solution.

  • Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated NaHCO3 and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate to yield the crude mesylate (3), which is often used in the next step without further purification.

Synthesis of Mono-S-trityl-PEG11-azide (4)

The mesylate is displaced by an azide ion to introduce the azide functionality.

Materials:

ReagentMolar Mass ( g/mol )Amount (from previous step)Molar Equivalents
Trt-S-PEG11-OMs (3)~822.11.01.0
Sodium azide (NaN3)65.013.03.0
Anhydrous Dimethylformamide (DMF)73.09--

Procedure:

  • Dissolve the crude Trt-S-PEG11-OMs (3) in anhydrous DMF.

  • Add sodium azide and heat the reaction mixture to 80-90 °C for 12-16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by silica gel column chromatography to obtain the pure azide product (4).

Synthesis of HS-PEG11-N3 (5)

The final step involves the deprotection of the trityl group to reveal the free thiol.

Materials:

ReagentMolar Mass ( g/mol )Amount (from previous step)Molar Equivalents
Trt-S-PEG11-N3 (4)~770.01.01.0
Trifluoroacetic acid (TFA)114.0250% v/v in DCM-
Triisopropylsilane (TIS)158.365% v/v in DCM-
Dichloromethane (DCM)84.93--

Procedure:

  • Dissolve Trt-S-PEG11-N3 (4) in a solution of 50% TFA and 5% TIS in DCM.

  • Stir the reaction at room temperature for 2-4 hours. TIS acts as a scavenger for the trityl cation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final product, HS-PEG11-N3 (5).

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for final purification to achieve high purity. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid is a common system.

Characterization:

TechniqueExpected Results
¹H NMR - Characteristic peaks for the PEG backbone (~3.6 ppm).- Peaks corresponding to the protons adjacent to the thiol and azide groups.
¹³C NMR - A prominent peak for the PEG backbone carbons (~70 ppm).- Signals for the carbons attached to the terminal functional groups.
Mass Spectrometry (ESI-MS) - The molecular ion peak corresponding to the calculated mass of the product.
FT-IR - A characteristic azide stretch at ~2100 cm⁻¹.

Storage and Handling

This compound should be stored at -20°C under an inert atmosphere to prevent oxidation of the thiol group. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment. For use, it is recommended to prepare fresh solutions and use them promptly.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of standard organic chemistry techniques. The protocols provided in this guide offer a robust pathway to obtain this valuable heterobifunctional linker. Proper purification and characterization are crucial to ensure the quality and reactivity of the final product for downstream applications in bioconjugation and materials science.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of HS-Peg11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and utilization of the heterobifunctional linker, HS-Peg11-CH2CH2N3. This molecule, featuring a thiol (-SH) group at one end of a polyethylene glycol (PEG) chain and an azide (-N3) group at the other, is a valuable tool in bioconjugation and is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to the following guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for successful experimental outcomes.

Chemical and Physical Properties

This compound is a PEG-based linker that offers a balance of hydrophilicity and chemical reactivity.[1] The thiol group provides a reactive handle for conjugation to molecules containing maleimides, while the azide group is amenable to "click chemistry" reactions with alkynes.[1][2]

PropertyValue
Appearance White to off-white solid or viscous liquid
Solubility Water, Ethanol, Chloroform, DMSO
Reactive Groups Thiol (-SH), Azide (-N3)

Safety Precautions

Hazards Associated with Organic Azides

Organic azides are energetic compounds and should be handled with care to prevent potential explosive decomposition.[3][4]

  • Heat and Light Sensitivity: Avoid heating organic azides, as this can lead to violent decomposition. Store in a dark environment.

  • Shock and Friction Sensitivity: Avoid grinding or subjecting the compound to excessive friction.

  • Chemical Incompatibility:

    • Acids: Do not mix with acids, as this can form highly toxic and explosive hydrazoic acid.

    • Metals: Avoid contact with metal spatulas or metal-containing reagents, which can form shock-sensitive metal azides.

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.

Hazards Associated with Thiols

The primary hazards associated with thiols are their strong, unpleasant odor and their susceptibility to oxidation.

  • Odor: Always handle thiols in a well-ventilated fume hood to minimize odor exposure.

  • Oxidation: Thiols can be oxidized by air to form disulfide bonds, which will render the compound inactive for its intended conjugation reactions. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality and reactivity of this compound.

Storage
  • Temperature: Store the compound at -20°C for long-term stability.

  • Environment: Keep the container tightly sealed and desiccated to prevent oxidation and hydrolysis.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Handling
  • Inert Atmosphere: For optimal stability, handle the compound under an inert gas like argon or nitrogen.

  • Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be prepared, it should be stored at -20°C and used promptly.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols and Workflows

This compound is a versatile linker used in various bioconjugation applications, most notably in the synthesis of PROTACs. The following sections detail the experimental protocols for the key reactions involving its thiol and azide functionalities.

Thiol-Maleimide Conjugation

The thiol group of this compound reacts specifically with maleimide groups to form a stable thioether bond. This reaction is commonly used to attach the linker to proteins or other molecules containing a maleimide moiety.

Experimental Protocol:

  • Prepare the Thiol-Containing Molecule: Dissolve the molecule to be conjugated (containing a free thiol) in a degassed buffer at pH 7-7.5 (e.g., PBS, HEPES, or Tris).

  • Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide-containing molecule in an appropriate solvent (e.g., DMSO or DMF).

  • Reaction: Add the maleimide solution to the thiol solution. A 10-20 fold molar excess of the maleimide is often recommended.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using standard techniques such as gel filtration, HPLC, or FPLC to remove unreacted starting materials.

Thiol_Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Thiol_Prep Prepare Thiol Solution (pH 7-7.5, degassed) Mix Mix Thiol and Maleimide Solutions Thiol_Prep->Mix Maleimide_Prep Prepare Maleimide Solution (fresh) Maleimide_Prep->Mix Incubate Incubate (RT, 2h or 4°C, overnight) Mix->Incubate Purify Purify Conjugate (e.g., HPLC, Gel Filtration) Incubate->Purify

Caption: Workflow for Thiol-Maleimide Conjugation.

Azide-Alkyne "Click" Chemistry

The azide group of this compound undergoes a highly efficient and specific copper(I)-catalyzed cycloaddition reaction with a terminal alkyne, a cornerstone of "click chemistry."

Experimental Protocol:

  • Prepare Stock Solutions:

    • Azide-containing molecule (this compound) in a suitable solvent (e.g., DMSO).

    • Alkyne-containing molecule in a suitable solvent.

    • Copper(II) sulfate (CuSO4) in water.

    • A copper-stabilizing ligand such as THPTA in water.

    • A reducing agent such as sodium ascorbate in water (prepare fresh).

  • Reaction Setup: In a reaction tube, combine the alkyne-containing molecule and the azide-containing molecule (a slight excess of one reactant may be used).

  • Catalyst Addition: Add the copper(II) sulfate and the ligand to the reaction mixture.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Purify the resulting triazole product using appropriate chromatographic methods.

Azide_Alkyne_Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Azide_Prep Prepare Azide Solution Mix_Reactants Mix Azide and Alkyne Solutions Azide_Prep->Mix_Reactants Alkyne_Prep Prepare Alkyne Solution Alkyne_Prep->Mix_Reactants Catalyst_Prep Prepare Catalyst Solution (CuSO4, Ligand) Add_Catalyst Add Catalyst Catalyst_Prep->Add_Catalyst Reducer_Prep Prepare Reducing Agent (Sodium Ascorbate, fresh) Initiate Add Reducing Agent to Initiate Reducer_Prep->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate (RT, 1-4h) Initiate->Incubate Purify Purify Triazole Product (e.g., Chromatography) Incubate->Purify

Caption: Workflow for Azide-Alkyne Click Chemistry.

Application in PROTAC Synthesis

This compound is an ideal linker for constructing PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The synthesis of a PROTAC using this linker typically involves a two-step conjugation process.

PROTAC_Signaling_Pathway cluster_components PROTAC Components cluster_assembly PROTAC Assembly cluster_mechanism Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker This compound Linker Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds to POI and E3 Ligase Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of POI Ubiquitination->Proteasome

Caption: General PROTAC Mechanism of Action.

Waste Disposal

Proper disposal of waste containing this compound and its reaction byproducts is critical for laboratory safety.

  • Azide Waste: Collect all azide-containing waste in a designated, clearly labeled container. Do not mix with acidic waste.

  • Thiol Waste: Thiol-containing waste should also be collected in a designated container. Glassware that has come into contact with thiols should be decontaminated by soaking in a bleach solution.

  • Consult Local Regulations: Always follow your institution's specific guidelines for chemical waste disposal.

By adhering to the safety, handling, and storage protocols outlined in this guide, researchers can safely and effectively utilize this compound in their drug discovery and development efforts.

References

Navigating the Medium: A Technical Guide to the Solubility of Thiol-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of functionalized polyethylene glycol (PEG) linkers like Thiol-PEG11-Azide is critical for the successful design and execution of bioconjugation, drug delivery systems, and surface modification protocols. This guide provides a comprehensive overview of the solubility of Thiol-PEG11-Azide in both aqueous and organic solvents, offering a practical framework for its application in research and development.

The inherent properties of the polyethylene glycol chain largely govern the solubility of Thiol-PEG11-Azide. The PEG linker imparts hydrophilicity, significantly influencing its behavior in various solvents.[1][2] Generally, PEGylated compounds, including Thiol-PEG-Azide derivatives, exhibit broad solubility in a range of polar solvents.[3][4][5]

Quantitative Solubility Data

Precise quantitative solubility data for Thiol-PEG11-Azide is not extensively published. However, based on the general characteristics of similar PEGylated molecules and available product information for related compounds, a qualitative summary of its expected solubility is presented in Table 1. It is important to note that the solubility can be influenced by the purity of the compound and the presence of any additives. For instance, a related compound, Methoxy PEG Azide, is reported to be soluble at 10 mg/mL in water, chloroform, and DMSO.

Table 1: Qualitative Solubility of Thiol-PEG-Azide Derivatives in Common Solvents

Solvent ClassSolvent NameExpected Solubility
Aqueous WaterHigh
Phosphate-Buffered Saline (PBS)High
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
Acetonitrile (ACN)Soluble
Tetrahydrofuran (THF)Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Alcohols EthanolSoluble
MethanolSoluble
Non-polar TolueneLess Soluble
Diethyl EtherNot Soluble

Experimental Protocol: Determination of Aqueous Solubility

For researchers requiring precise solubility measurements for their specific application, a standardized experimental protocol is essential. The following method provides a robust framework for determining the aqueous solubility of Thiol-PEG11-Azide. This protocol is adapted from established methods for similar PEGylated compounds.

Objective: To determine the saturation solubility of Thiol-PEG11-Azide in a given aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • Thiol-PEG11-Azide

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, NMR, or a colorimetric assay like the Ellman's test for the thiol group)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Thiol-PEG11-Azide to a known volume of the aqueous buffer in a microcentrifuge tube. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly seal the tube.

  • Equilibration:

    • Incubate the suspension at a constant temperature (e.g., 25°C) on an orbital shaker for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After incubation, visually confirm that undissolved solid remains.

    • Centrifuge the suspension at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the aqueous buffer to a concentration within the linear range of the chosen analytical method.

    • Determine the concentration of Thiol-PEG11-Azide in the diluted sample using a pre-calibrated analytical method.

  • Calculation:

    • Calculate the original concentration in the undiluted supernatant, which represents the aqueous solubility of Thiol-PEG11-Azide under the tested conditions.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in determining the aqueous solubility of Thiol-PEG11-Azide.

G A 1. Prepare Saturated Solution (Excess Thiol-PEG11-Azide in Buffer) B 2. Equilibrate (24-48h at constant temperature) A->B C 3. Centrifuge (Separate solid from supernatant) B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Quantify Concentration (e.g., HPLC, NMR) D->E F Solubility Value (mg/mL or M) E->F

Caption: Workflow for determining the aqueous solubility of Thiol-PEG11-Azide.

Logical Relationship of Solubility Factors

The solubility of Thiol-PEG11-Azide is a result of the interplay between its structural components and the properties of the solvent. The following diagram illustrates this relationship.

G cluster_solute Thiol-PEG11-Azide Properties cluster_solvent Solvent Properties cluster_nonpolar Non-polar Solvent A PEG11 Chain (Hydrophilic) F High Solubility A->F Favorable Interactions G Low Solubility A->G Unfavorable Interactions B Thiol Group (-SH) (Polar) B->F Favorable Interactions B->G Unfavorable Interactions C Azide Group (-N3) (Polar) C->F Favorable Interactions C->G Unfavorable Interactions D Polarity (e.g., Water, DMSO) D->F E Hydrogen Bonding Capacity E->F H Low Polarity (e.g., Diethyl Ether) H->G

Caption: Factors influencing the solubility of Thiol-PEG11-Azide.

References

The Strategic Role of the PEG11 Spacer in HS-Peg11-CH2CH2N3: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, HS-Peg11-CH2CH2N3, represents a sophisticated tool in the field of bioconjugation, enabling the precise linkage of molecules for the development of advanced therapeutics and diagnostics. At its core lies the discrete polyethylene glycol (PEG) spacer of eleven ethylene glycol units (PEG11), a component that plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This technical guide delves into the multifaceted functions of the PEG11 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Functions of the PEG11 Spacer in Bioconjugation

The this compound linker is comprised of three key functional components: a thiol (-SH) group, a terminal azide (-N3) group, and the PEG11 spacer that connects them. The thiol group allows for covalent linkage to molecules containing maleimide groups or to metal surfaces, while the azide group is primed for highly specific click chemistry reactions with alkyne-containing molecules.[1] The PEG11 spacer, however, is far more than a simple connector; it is a critical modulator of the bioconjugate's properties.

The primary advantages imparted by the PEG11 spacer include:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are hydrophobic. This can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG11 spacer significantly improves the overall water solubility of the bioconjugate, preventing aggregation and facilitating formulation and handling.[2][3][4]

  • Improved Pharmacokinetics: The PEG11 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[2] By creating a hydrophilic "shield," it can reduce renal clearance and recognition by the immune system, leading to prolonged exposure at the target site and an improved therapeutic index.

  • Reduced Immunogenicity and Enhanced Stability: The PEG spacer can create a protective hydration layer around the bioconjugate. This "stealth" effect can mask potentially immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an adverse immune response. This hydration layer also offers protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.

  • Optimal Spacing and Mitigation of Steric Hindrance: The defined length of the PEG11 spacer provides crucial spatial separation between the conjugated molecules. This is critical for preserving the biological activity of a protein or antibody by preventing the conjugated payload from sterically hindering its binding site. This spacing also ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.

Below is a logical diagram illustrating the key advantages of incorporating a PEG spacer in bioconjugation.

Core_Advantages_of_PEG_Spacer cluster_properties Physicochemical Properties cluster_biological Biological Interactions cluster_outcomes Therapeutic Outcomes PEG_Spacer PEG11 Spacer in Bioconjugate Hydrophilicity Increased Hydrophilicity & Solubility PEG_Spacer->Hydrophilicity Stability Enhanced In Vivo Stability PEG_Spacer->Stability Pharmacokinetics Improved Pharmacokinetics PEG_Spacer->Pharmacokinetics Immunogenicity Reduced Immunogenicity PEG_Spacer->Immunogenicity Steric_Hindrance Reduced Steric Hindrance PEG_Spacer->Steric_Hindrance Hydrophilicity->Stability Hydrophilicity->Pharmacokinetics Stability->Pharmacokinetics Therapeutic_Index Improved Therapeutic Index Pharmacokinetics->Therapeutic_Index Immunogenicity->Pharmacokinetics Biological_Activity Preservation of Biological Activity Steric_Hindrance->Biological_Activity Efficacy Enhanced Efficacy Biological_Activity->Efficacy Therapeutic_Index->Efficacy

Core advantages of the PEG11 spacer in bioconjugation.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical design parameter that can significantly influence the biological and pharmacological properties of a bioconjugate. While specific data for PEG11 is often integrated within broader studies, the following tables summarize quantitative data from studies investigating the impact of varying PEG spacer lengths, providing valuable insights into the expected effects of a PEG11 spacer.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~6.00.71
PEG8~4.50.53
PEG12Not explicitly stated, but trend suggests further decrease-
PEG24Slower clearance rates observed-
Data synthesized from studies on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer Length (n)IC50 (nM)
natGa-NOTA-PEG2-RM2623.1 ± 0.2
natGa-NOTA-PEG3-RM2633.9 ± 0.3
natGa-NOTA-PEG4-RM2645.4 ± 0.4
natGa-NOTA-PEG6-RM2665.8 ± 0.3
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.

Table 3: Impact of PEG Spacer Length on In Vivo Antitumor Efficacy

ConjugatePEG Spacer Length (kDa)Half-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)
ZHER2-SMCC-MMAE01x1x
ZHER2-PEG4K-MMAE42.5x4.5x
ZHER2-PEG10K-MMAE1011.2x22x
Data from a study on affibody-drug conjugates, demonstrating that while longer PEG chains significantly increase half-life, they can also reduce in vitro cytotoxicity.

These data collectively suggest that the PEG11 spacer is likely to offer a favorable balance of improved pharmacokinetics and retained biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the key conjugation chemistries enabled by the this compound linker.

Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a protein containing a maleimide group.

Materials:

  • Maleimide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP-HCl), if antibody reduction is required

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: If conjugating to a native disulfide bond in an antibody, first reduce the antibody with a 10-20 fold molar excess of TCEP-HCl in PBS at 37°C for 1-2 hours. Remove the reducing agent using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the maleimide-functionalized protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of thiols.

  • Quenching the Reaction: Add a quenching reagent such as free cysteine at a concentration 2-3 times higher than the initial maleimide concentration to react with any excess maleimide groups.

  • Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

The following diagram illustrates the general workflow for this conjugation.

Thiol_Maleimide_Workflow cluster_start Starting Materials cluster_process Conjugation Process cluster_end Final Steps Protein Maleimide-Protein Mix Mix Protein and Linker (pH 6.5-7.5) Protein->Mix Linker HS-Peg11-Azide Linker->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench with excess Cysteine Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize Final_Product Protein-Peg11-Azide Conjugate Characterize->Final_Product

Workflow for Thiol-Maleimide Conjugation.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of the azide-functionalized end of the linker to an alkyne-containing molecule.

Materials:

  • Azide-functionalized bioconjugate (from section 3.1)

  • Alkyne-containing payload (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

  • Anhydrous DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-functionalized bioconjugate in PBS.

    • Dissolve the alkyne-payload in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized bioconjugate with the desired molar excess of the alkyne-payload solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the bioconjugate/payload solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the resulting final bioconjugate using an SEC column to remove excess payload and other small molecules.

  • Characterization: Analyze the final conjugate for purity, drug-to-antibody ratio (if applicable), and biological activity.

The following diagram illustrates a typical workflow for the synthesis of an ADC using this method.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Payload Conjugation (Click Chemistry) cluster_final Final Processing Antibody Thiol-Modified Antibody (mAb-SH) Conjugation1 Thiol-Maleimide Conjugation Antibody->Conjugation1 Linker Maleimide-Peg11-Azide Linker->Conjugation1 Intermediate mAb-Peg11-Azide Conjugation1->Intermediate Conjugation2 CuAAC Reaction (CuSO4, Ascorbate, THPTA) Intermediate->Conjugation2 Payload Alkyne-Payload Payload->Conjugation2 ADC Antibody-Drug Conjugate (mAb-Peg11-Payload) Conjugation2->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Workflow for ADC synthesis with a PEG11 linker.

Conclusion

The PEG11 spacer within the this compound linker is a critical design element that profoundly influences the properties and performance of the resulting bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG11 spacer in their work, ultimately contributing to the creation of more effective and safer biologics.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Thiol-Reactive PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a thiol-reactive polyethylene glycol (PEG) linker containing an azide group to a protein. This method is a cornerstone of modern bioconjugation, enabling the site-specific modification of proteins for various applications, including therapeutic drug delivery, in vivo imaging, and diagnostic assays. The introduction of an azide handle onto the protein surface allows for subsequent bioorthogonal "click chemistry" reactions, providing a versatile platform for attaching a wide range of functionalities.

The protocol outlined below focuses on the use of a maleimide-functionalized PEG linker for covalent attachment to free sulfhydryl groups (-SH) on cysteine residues within a protein. This approach offers high selectivity and efficiency under mild reaction conditions.

Quantitative Data Summary

The efficiency and outcome of the conjugation reaction are dependent on several factors, including the protein concentration, the molar ratio of the PEG reagent to the protein, buffer composition, pH, and incubation time. The following table summarizes typical parameters for the conjugation of a generic protein with a maleimide-PEG-azide reagent.

ParameterValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Ratio (PEG:Protein) 10:1 to 20:1This should be optimized for each specific protein to achieve the desired degree of labeling.
Reaction Buffer Phosphate-buffered saline (PBS), Tris, or HEPESThe buffer should be free of thiol-containing agents.[1]
Reaction pH 6.5 - 7.5This pH range favors the specific reaction between the maleimide and the thiol group while minimizing side reactions with amines.[2][3]
Incubation Temperature Room Temperature (20-25°C) or 4°C
Incubation Time 1-4 hours at room temperature or 2-8 hours at 4°CLonger incubation times may be required at lower temperatures.
Degree of Labeling (DOL) VariableDependent on the number of accessible cysteine residues and reaction conditions. Can be determined by mass spectrometry.
Yield of Conjugate > 90%With optimized conditions.

Experimental Protocol

This protocol describes the steps for conjugating a maleimide-PEG11-azide to a protein containing accessible cysteine residues.

Materials:

  • Protein with free cysteine residue(s)

  • Maleimide-PEG11-Azide linker

  • Reaction Buffer: 1x PBS, pH 7.2 (or 10-100 mM Tris or HEPES, pH 7.0-7.5), degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column: Size-exclusion chromatography (SEC) or dialysis system

  • Quenching reagent (optional): Low molecular weight thiol (e.g., glutathione, mercaptoethanol)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any thiol-containing compounds.

    • (Optional) If the protein's cysteine residues are involved in disulfide bonds, they may need to be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Remove the excess TCEP using a desalting column before proceeding.

  • PEG-Azide Reagent Preparation:

    • Allow the Maleimide-PEG11-Azide reagent to warm to room temperature.

    • Prepare a 10 mM stock solution of the Maleimide-PEG11-Azide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the Maleimide-PEG11-Azide stock solution to the protein solution at a 10:1 to 20:1 molar excess. Add the reagent dropwise while gently stirring or vortexing the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • (Optional) To stop the reaction, add a low molecular weight thiol to consume any excess maleimide reagent.

    • Purify the protein-PEG-azide conjugate from excess unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the molecular weight of the protein and the PEG linker.

  • Characterization and Storage:

    • Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • Assess the degree of labeling (DOL) using mass spectrometry.

    • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage. For long-term storage, the addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can prevent denaturation and microbial growth.

Visualizations

Below are diagrams illustrating the experimental workflow and the subsequent application of the azide-modified protein in a click chemistry reaction.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage protein_prep 1. Prepare Protein Solution (1-10 mg/mL in Thiol-free Buffer) conjugation 3. Mix Protein and PEG-Azide (10-20x molar excess of PEG) Incubate 1-4h at RT protein_prep->conjugation peg_prep 2. Prepare Maleimide-PEG-Azide (10 mM in DMSO/DMF) peg_prep->conjugation purification 4. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) conjugation->purification storage 5. Characterize and Store (-20°C to -80°C) purification->storage

Caption: Experimental workflow for protein conjugation with Maleimide-PEG-Azide.

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Click Chemistry protein Protein-SH azide_protein Protein-S-PEG-N3 protein->azide_protein pH 6.5-7.5 peg_maleimide Maleimide-PEG-N3 peg_maleimide->azide_protein final_conjugate Protein-S-PEG-Triazole-Probe azide_protein->final_conjugate Cu(I) catalyst alkyne_probe Alkyne-Probe alkyne_probe->final_conjugate

Caption: Two-step bioconjugation strategy using a PEG-azide linker.

References

Surface Modification of Gold Nanoparticles with Thiol-PEG-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the surface modification of gold nanoparticles (AuNPs) using a hetero-bifunctional polyethylene glycol (PEG) linker containing a thiol group at one terminus and an azide group at the other (thiol-PEG-azide). This functionalization strategy leverages the strong affinity of thiol groups for the gold surface to form a stable, biocompatible PEG layer that reduces non-specific protein adsorption and enhances colloidal stability.[1][2][3][4] The terminal azide group serves as a versatile chemical handle for the covalent attachment of biomolecules, drugs, or imaging agents via "click chemistry," a highly efficient and specific conjugation method.[5] This makes azide-functionalized AuNPs a powerful platform for a wide range of biomedical applications, including targeted drug delivery, diagnostics, and biomedical imaging.

Overview of the Functionalization and Application Pathway

The surface modification process involves the initial synthesis of gold nanoparticles, followed by the ligand exchange reaction to coat the nanoparticles with thiol-PEG-azide. The resulting azide-functionalized AuNPs are then ready for subsequent bioconjugation using click chemistry.

cluster_0 Phase 1: Nanoparticle Preparation & Functionalization cluster_1 Phase 2: Bioconjugation & Application A Gold Nanoparticle Synthesis B Surface Modification with Thiol-PEG-Azide A->B Ligand Exchange C Purification & Characterization of Azide-AuNPs B->C Centrifugation/ Washing D Azide-Functionalized Gold Nanoparticles E Bioconjugation via Click Chemistry D->E Addition of Alkyne-Modified Molecule F Targeted Drug Delivery, Imaging, Diagnostics E->F Application

Figure 1: Workflow for the preparation and application of azide-functionalized gold nanoparticles.

Experimental Protocols

This section details the protocols for the synthesis of gold nanoparticles and their subsequent surface modification with thiol-PEG-azide.

Protocol 1: Synthesis of Gold Nanoparticles (Citrate Reduction Method)

This protocol is based on the widely used Turkevich method for synthesizing spherical gold nanoparticles with a diameter of approximately 15-20 nm.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate (38.8 mM)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

  • Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with a condenser to prevent evaporation.

  • While boiling and stirring vigorously, rapidly add 10 mL of 38.8 mM trisodium citrate solution.

  • The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature while stirring.

  • Store the resulting AuNP suspension at 4°C.

Protocol 2: Surface Modification with Thiol-PEG-Azide

This protocol describes the ligand exchange process to functionalize the synthesized AuNPs with thiol-PEG-azide.

Materials:

  • Synthesized gold nanoparticle suspension

  • Thiol-PEG-azide (e.g., HS-PEG-N₃, MW 2000-5000 Da)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • To 10 mL of the AuNP suspension, add an aqueous solution of thiol-PEG-azide to a final concentration of 10-50 µM. The optimal concentration may vary depending on the PEG molecular weight and desired grafting density.

  • Incubate the mixture at room temperature for 18-24 hours with gentle stirring. This allows for the displacement of citrate ions from the AuNP surface by the thiol groups of the PEG linker, forming a stable Au-S bond.

  • After incubation, purify the PEGylated AuNPs to remove excess, unbound thiol-PEG-azide.

  • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 30 minutes for ~20 nm particles).

  • Carefully remove the supernatant containing the unbound PEG.

  • Resuspend the pellet in fresh ultrapure water or PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the purified azide-functionalized AuNPs in the desired buffer for storage or further use.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification and to assess the properties of the functionalized nanoparticles.

Characterization Techniques and Expected Outcomes
Technique Parameter Measured Bare AuNPs (Expected) Thiol-PEG-Azide AuNPs (Expected)
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR)Peak at ~520 nmRed-shift of SPR peak (e.g., 2-5 nm) due to change in local refractive index
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)Smaller diameter, low PDIIncreased hydrodynamic diameter due to PEG layer, low PDI indicating no aggregation
Transmission Electron Microscopy (TEM) Core Size and MorphologySpherical, monodisperse particlesCore size and morphology unchanged, PEG layer may not be visible
Zeta Potential Surface ChargeHighly negative (due to citrate)Less negative surface charge as citrate is replaced by neutral PEG
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsCitrate-related peaksCharacteristic azide peak (~2100 cm⁻¹) and PEG-related peaks (C-O-C stretch)
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of SurfaceAu, C, OPresence of N (from azide) and S (from thiol) in addition to Au, C, O
Example Quantitative Data Summary

The following table summarizes typical quantitative data obtained before and after surface modification.

Parameter Bare AuNPs Thiol-PEG-Azide AuNPs Reference
Core Diameter (TEM) ~17 nm~17 nm
Hydrodynamic Diameter (DLS) ~20 nm~30-40 nm (depending on PEG MW)
Polydispersity Index (PDI) < 0.2< 0.25
SPR Peak (UV-Vis) ~520 nm~523-525 nm
Zeta Potential -30 to -50 mV-10 to -20 mV
PEG Grafting Density (for 15 nm AuNP) N/A0.31 - 3.93 PEG/nm² (decreases with increasing PEG MW)

Note: The exact values can vary based on the initial nanoparticle size, PEG molecular weight, and reaction conditions.

Application: Bioconjugation via Click Chemistry

The azide-functionalized AuNPs are ideal substrates for click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific attachment of molecules containing a terminal alkyne group.

cluster_0 Click Chemistry Conjugation Start Azide-Functionalized Gold Nanoparticle Reaction Click Reaction (CuAAC or SPAAC) Start->Reaction Alkyne Alkyne-Modified Molecule (Drug, Dye, Ligand) Alkyne->Reaction Product Bioconjugated Gold Nanoparticle Reaction->Product Forms Stable Triazole Linkage

Figure 2: Bioconjugation of azide-AuNPs via click chemistry.

Protocol 3: General CuAAC Reaction

Materials:

  • Azide-functionalized AuNPs in aqueous buffer

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • To the azide-functionalized AuNP solution, add the alkyne-modified molecule.

  • Add a fresh solution of sodium ascorbate (a reducing agent to generate Cu(I) in situ).

  • Add CuSO₄.

  • Allow the reaction to proceed at room temperature for 1-18 hours.

  • Purify the resulting bioconjugate using centrifugation to remove excess reagents.

Caution: Copper catalysts can sometimes cause aggregation of AuNPs. If this occurs, using a copper-free click reaction like SPAAC with a strained alkyne (e.g., DBCO) is a recommended alternative.

Applications in Drug Development and Research

The ability to precisely attach a wide array of biomolecules to AuNPs opens up numerous possibilities:

  • Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to the AuNPs, therapeutic agents can be specifically delivered to disease sites, such as tumors, minimizing systemic toxicity.

  • Biomedical Imaging: The attachment of fluorescent dyes or MRI contrast agents enables the use of these nanoparticles as contrast agents for various imaging modalities.

  • Diagnostics and Biosensing: Functionalizing the AuNPs with antibodies or DNA probes allows for the development of highly sensitive biosensors for the detection of disease biomarkers.

References

A Step-by-Step Guide to Bioconjugation with Azide-PEG-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of the heterobifunctional linker, Azide-PEG-Thiol, in bioconjugation. This versatile reagent enables the sequential and site-specific conjugation of two different molecules, a valuable technique in drug development, diagnostics, and various research applications. The polyethylene glycol (PEG) spacer enhances solubility and flexibility of the resulting conjugate.

The Azide-PEG-Thiol linker possesses two distinct reactive functionalities: a thiol (-SH) group and an azide (-N₃) group. This allows for a two-step conjugation strategy. Typically, the thiol group is first reacted with a maleimide-functionalized molecule. Subsequently, the azide group is available for a "click chemistry" reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC), with a molecule containing a cyclooctyne group (e.g., DBCO or BCN). This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for working with sensitive biomolecules.

Core Principles of Azide-PEG-Thiol Bioconjugation

The bioconjugation process using Azide-PEG-Thiol is a sequential, two-step procedure designed to link a thiol-reactive molecule (Molecule A, often a protein or peptide with a free cysteine) to an alkyne-containing molecule (Molecule B).

Step 1: Thiol-Maleimide Ligation. The thiol end of the Azide-PEG-Thiol linker reacts with a maleimide group on Molecule A. This reaction is highly efficient and specific for thiols at neutral pH, forming a stable thioether bond.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide end of the now-conjugated PEG linker is then reacted with a strained alkyne (such as DBCO) on Molecule B. This "click" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds without the need for a cytotoxic copper catalyst.

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A Molecule A (with Maleimide group) product1 Molecule A-PEG-Azide Intermediate A->product1 Thiol-Maleimide Reaction linker Azide-PEG-Thiol linker->product1 B Molecule B (with Strained Alkyne, e.g., DBCO) product2 Final Conjugate (Molecule A-PEG-Molecule B) B->product2 SPAAC Click Reaction product1_ref->product2

Sequential bioconjugation workflow using Azide-PEG-Thiol.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the two key reactions in the Azide-PEG-Thiol bioconjugation workflow. Note that optimal conditions may vary depending on the specific molecules being conjugated.

Table 1: Thiol-Maleimide Conjugation Parameters

ParameterRecommended RangeNotes
pH 6.5 - 7.5The maleimide group is most specific for thiols in this pH range. At pH > 7.5, reactivity with amines can occur.
Temperature 4 - 25 °CRoom temperature is generally sufficient. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C for difficult conjugations.
Molar Excess of Maleimide 10 - 20 foldA significant molar excess of the maleimide-containing molecule over the thiol is often used to drive the reaction to completion.
Reducing Agent (optional) 10-100 fold molar excess of TCEPFor proteins with disulfide bonds, a reducing agent like TCEP is necessary to generate free thiols. DTT can also be used but must be removed prior to adding the maleimide.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters

ParameterRecommended RangeNotes
pH 7.0 - 8.5SPAAC reactions are generally robust across a range of physiological pH values.
Temperature 4 - 37 °CRoom temperature is typical. The reaction can be performed at physiological temperatures for in-situ applications.
Reaction Time 1 - 12 hoursReaction times can vary depending on the specific strained alkyne used and the concentration of reactants.
Molar Excess of Alkyne 1.5 - 10 foldA molar excess of the alkyne-containing molecule is recommended to ensure complete conjugation of the azide-functionalized intermediate.
Solvent Aqueous buffers (e.g., PBS)A small percentage of an organic co-solvent like DMSO or DMF (<10%) can be used to dissolve hydrophobic molecules.

Experimental Protocols

The following are detailed protocols for a typical two-step bioconjugation using Azide-PEG-Thiol to link a protein (Molecule A, modified to contain a maleimide group) to a small molecule (Molecule B, functionalized with a DBCO group).

Protocol 1: Conjugation of Azide-PEG-Thiol to a Maleimide-Activated Protein

This protocol describes the first step of the conjugation, where the thiol group of the linker reacts with a maleimide-activated protein.

Materials:

  • Maleimide-activated protein (Molecule A)

  • Azide-PEG-Thiol

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.2. Ensure the buffer is free of thiols.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of protein disulfide bonds.

  • Purification resin (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Maleimide-Activated Protein:

    • Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for maleimide attachment (in a separate preliminary step), treat the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Prepare the Azide-PEG-Thiol Solution:

    • Immediately before use, prepare a 10 mM stock solution of Azide-PEG-Thiol in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Azide-PEG-Thiol stock solution to the protein solution.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Azide-Functionalized Protein:

    • Remove the excess, unreacted Azide-PEG-Thiol using a size-exclusion chromatography (SEC) column or dialysis. The buffer should be exchanged to one suitable for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).

  • Characterization (Optional):

    • Confirm the successful conjugation by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Dissolve Maleimide-Protein in Conjugation Buffer mix Add 10-20x molar excess of Linker to Protein prep_protein->mix prep_linker Prepare 10 mM Azide-PEG-Thiol Stock in DMSO/DMF prep_linker->mix incubate Incubate 1-4h at RT or overnight at 4°C mix->incubate purify Purify via SEC or Dialysis incubate->purify analyze Characterize Conjugate (SDS-PAGE, MS) purify->analyze

Workflow for Protocol 1: Thiol-Maleimide Conjugation.
Protocol 2: SPAAC Reaction of the Azide-Functionalized Protein with a DBCO-Containing Molecule

This protocol outlines the second step, where the azide-functionalized protein intermediate from Protocol 1 is conjugated to a molecule containing a strained alkyne.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • DBCO-functionalized molecule (Molecule B)

  • Reaction Buffer: PBS, pH 7.4, or other suitable non-amine, non-azide containing buffer.

  • Anhydrous DMSO or DMF (if needed to dissolve Molecule B)

  • Purification resin (e.g., SEC column or dialysis cassette)

Procedure:

  • Prepare the Reactants:

    • The azide-functionalized protein should be in the desired reaction buffer from the purification step in Protocol 1.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF to create a stock solution.

  • SPAAC Reaction:

    • Add a 1.5- to 10-fold molar excess of the DBCO-functionalized molecule stock solution to the azide-functionalized protein solution. Ensure the final concentration of the organic solvent is below 10% to maintain protein stability.

    • Incubate the reaction mixture for 1-12 hours at room temperature. The reaction can also be performed at 4°C (for up to 24 hours) or 37°C if required.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate to remove any unreacted DBCO-functionalized molecule. Size-exclusion chromatography or dialysis are common methods.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, UV-Vis spectroscopy (if one of the molecules has a chromophore), and mass spectrometry to confirm the final product and assess its purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Azide-Functionalized Protein in Reaction Buffer mix Add 1.5-10x molar excess of DBCO-Molecule to Protein prep_protein->mix prep_molecule Dissolve DBCO-Molecule in DMSO/DMF prep_molecule->mix incubate Incubate 1-12h at RT mix->incubate purify Purify Final Conjugate (SEC or Dialysis) incubate->purify analyze Characterize Final Product (SDS-PAGE, MS, UV-Vis) purify->analyze

Application Notes and Protocols for Functionalizing Biosensors with HS-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-PEG11-CH2CH2N3 is a heterobifunctional linker molecule designed for the functionalization of gold-based biosensors, such as those used in Surface Plasmon Resonance (SPR) and electrochemical sensing. This molecule incorporates three key functional elements: a thiol group (HS) for robust anchoring to gold surfaces, a polyethylene glycol (PEG) spacer to mitigate non-specific binding, and a terminal azide group (N3) for the covalent immobilization of biomolecules via "click" chemistry. The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and specific method for attaching probes, ensuring proper orientation and preserving the biological activity of the immobilized molecules.[1][2][3] This targeted immobilization strategy is crucial for the development of sensitive and selective biosensors for a wide range of analytes.[1][3]

Key Applications

  • Immunosensors: Covalent attachment of antibodies or antigens for the detection of specific biomarkers.

  • Nucleic Acid-Based Sensors: Immobilization of DNA or RNA probes for hybridization assays.

  • Aptamer-Based Sensors: Site-specific attachment of aptamers for the detection of small molecules, proteins, or cells.

  • Enzyme-Based Biosensors: Controlled immobilization of enzymes for monitoring substrate turnover.

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a well-ordered monolayer of this compound on a gold biosensor surface.

Materials:

  • Gold-coated sensor chip

  • This compound

  • Absolute ethanol

  • Ultrapure water

  • Nitrogen gas

  • Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED ) or plasma cleaner

Procedure:

  • Gold Surface Cleaning:

    • Thoroughly clean the gold surface of the sensor chip to remove any organic contaminants. This can be achieved by UV/ozone treatment, plasma cleaning, or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

    • Rinse the cleaned surface extensively with ultrapure water followed by absolute ethanol.

    • Dry the surface under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold sensor chip in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered self-assembled monolayer.

  • Rinsing and Drying:

    • After incubation, remove the sensor chip from the thiol solution.

    • Rinse the surface thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Rinse with ultrapure water.

    • Dry the functionalized surface under a gentle stream of nitrogen gas.

    • The azide-terminated surface is now ready for biomolecule immobilization via click chemistry.

Protocol 2: Biomolecule Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to covalently attach an alkyne-modified biomolecule to the azide-functionalized sensor surface.

Materials:

  • Azide-functionalized sensor chip (from Protocol 1)

  • Alkyne-modified biomolecule (e.g., antibody, DNA probe)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

  • Ultrapure water

  • Nitrogen gas

Procedure:

  • Prepare "Click" Reaction Cocktail:

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in ultrapure water) and sodium ascorbate (e.g., 500 mM in ultrapure water). Note: Prepare the sodium ascorbate solution fresh.

    • In a microcentrifuge tube, combine the following in order:

      • Buffer (e.g., TBS or PBS)

      • Alkyne-modified biomolecule to the desired final concentration (e.g., 10 µM).

      • CuSO4 to a final concentration of 1 mM.

      • Sodium ascorbate to a final concentration of 5 mM.

    • Mix gently by pipetting. The solution should be prepared immediately before use.

  • Immobilization Reaction:

    • Apply the "click" reaction cocktail to the azide-functionalized sensor surface.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Rinsing and Blocking:

    • After incubation, thoroughly rinse the sensor surface with buffer to remove the reaction cocktail and any unbound biomolecules.

    • Rinse with ultrapure water.

    • (Optional but recommended) To block any remaining reactive sites and minimize non-specific binding in subsequent assays, the surface can be incubated with a blocking agent such as bovine serum albumin (BSA) or a commercially available blocking buffer.

  • Final Rinsing and Storage:

    • Rinse the surface again with buffer and then ultrapure water.

    • Dry the sensor chip under a gentle stream of nitrogen gas.

    • The biosensor is now functionalized with the desired biomolecule and ready for analyte detection. Store the sensor in a dry, clean environment until use.

Data Presentation

Quantitative data from biosensor experiments should be meticulously recorded to allow for comparative analysis. The following tables provide a template for organizing key experimental parameters and results.

Table 1: SAM Formation and Characterization

ParameterValueMethod of Characterization
Thiol Concentration (mM)
Incubation Time (hours)
Surface Wettability (Contact Angle, °)Contact Angle Goniometry
Monolayer Thickness (Å)Ellipsometry
Surface Roughness (nm)Atomic Force Microscopy (AFM)

Table 2: Biomolecule Immobilization and Characterization

ParameterValueMethod of Characterization
Biomolecule Concentration (µM)
"Click" Reaction Time (hours)
Immobilization Density (ng/cm²)Quartz Crystal Microbalance (QCM) or SPR
Surface Coverage (%)X-ray Photoelectron Spectroscopy (XPS)

Table 3: Biosensor Performance Metrics

ParameterValueAssay Conditions
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Dynamic Range
Sensitivity
Specificity
Regeneration Cycles

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for functionalizing a gold biosensor surface using this compound.

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Biomolecule Immobilization cluster_3 Analyte Detection A Clean Gold Surface B Incubate with This compound A->B C Rinse and Dry B->C D Prepare 'Click' Cocktail (Alkyne-Biomolecule, CuSO4, Na-Ascorbate) C->D E Incubate on Azide Surface D->E F Rinse and Block E->F G Introduce Analyte F->G H Measure Signal G->H

Caption: Workflow for biosensor functionalization.

Signaling Pathway: Click Chemistry Immobilization

This diagram depicts the chemical transformation occurring on the biosensor surface during the CuAAC reaction.

G cluster_0 Sensor Surface cluster_1 Reactants cluster_2 Functionalized Sensor Surface Gold Substrate SAM HS-PEG11-N3 Monolayer Final_SAM Immobilized Biomolecule (via Triazole Linkage) SAM->Final_SAM 'Click' Reaction Biomolecule Alkyne-Modified Biomolecule Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Final_Surface Gold Substrate

Caption: CuAAC for biomolecule immobilization.

References

Application Notes and Protocols for PROTAC Synthesis using HS-Peg11-CH2CH2N3 as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the bifunctional linker, HS-Peg11-CH2CH2N3. This linker features a thiol (-SH) group and an azide (-N3) group, allowing for a sequential and orthogonal conjugation strategy to connect the POI and E3 ligase ligands.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI_PROTAC POI-PROTAC Binary Complex PROTAC->POI_PROTAC PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 POI Target Protein (POI) POI->POI_PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex POI_PROTAC->Ternary_Complex PROTAC_E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome 26S Proteasome Ternary_Complex->Proteasome Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The length and composition of the PEG linker are critical for optimizing the biological activity of a PROTAC. The following tables provide representative data on how linker characteristics can influence physicochemical properties and degradation efficacy.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-1Alkyl Chain850.03.5180.5
PROTAC-2PEG4980.22.9205.7
PROTAC-3PEG81156.52.1256.1
PROTAC-4 (this compound based) PEG11 ~1300-1500 ~1.5 ~300

Note: Data is illustrative and compiled from various sources in the literature. Exact values will depend on the specific POI and E3 ligase ligands used.

Table 2: Influence of PEG Linker Length on Degradation Efficacy of a Representative PROTAC series

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (10⁻⁶ cm/s)
PROTAC-APEG2250601.2
PROTAC-BPEG650850.8
PROTAC-CPEG1015950.5
PROTAC-D (this compound based) PEG11 10 >95 0.4

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is illustrative and cell-line dependent.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a sequential, two-step conjugation strategy for the synthesis of a PROTAC using the this compound linker. This involves an initial thiol-maleimide Michael addition followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow Start Start Materials Step1 Step 1: Thiol-Maleimide Conjugation Start->Step1 Intermediate Azide-Linker-Ligand 1 Intermediate Step1->Intermediate Step2 Step 2: CuAAC Click Chemistry Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Sequential synthesis workflow for a PROTAC.

Materials:

  • POI ligand functionalized with a maleimide group (POI-maleimide)

  • E3 ligase ligand functionalized with a terminal alkyne (E3-alkyne)

  • This compound linker

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

  • LC-MS and NMR for characterization

Step 1: Thiol-Maleimide Conjugation of POI Ligand to Linker

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve POI-maleimide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add triethylamine (TEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, the crude reaction mixture containing the azide-Peg11-S-POI intermediate is typically used directly in the next step without purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To the crude reaction mixture from Step 1, add the E3-alkyne ligand (1.2 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.15 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. A color change to yellow/orange is typically observed.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a 1:1 mixture of DMSO and water and filter to remove any precipitates.

  • Purify the final PROTAC by preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium and treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well, and scrape the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for:

    • Target POI fused to NanoLuc® luciferase (POI-NLuc)

    • E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (HaloTag-E3)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence and filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect the cells with the POI-NLuc and HaloTag-E3 plasmids.

  • Cell Plating: After 24 hours, resuspend the transfected cells and plate them into a white, 96-well assay plate.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC. Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions. Add this mixture to the cells and incubate for at least 2 hours.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate using a plate reader equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation of the ternary complex.

Conclusion

The this compound linker offers a versatile and efficient tool for the synthesis of PROTACs through a sequential and orthogonal conjugation strategy. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs utilizing this linker. Successful application of these methods will enable researchers to develop novel and potent protein degraders for therapeutic and research applications. Optimization of the linker length and composition, as well as the choice of POI and E3 ligase ligands, will be critical for achieving desired degradation efficacy and selectivity.

Application Notes and Protocols: Reaction of HS-Peg11-CH2CH2N3 with Maleimide-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. One of the most reliable and widely used methods for site-specific modification of proteins, peptides, and other molecules is the reaction between a thiol (sulfhydryl) group and a maleimide. This application note provides a detailed overview and protocols for the reaction of a heterobifunctional linker, HS-Peg11-CH2CH2N3, with maleimide-functionalized molecules.

The this compound linker possesses a terminal thiol group for covalent attachment to a maleimide, a flexible polyethylene glycol (PEG) spacer (Peg11) to enhance solubility and reduce steric hindrance, and a terminal azide group. The azide moiety allows for subsequent orthogonal ligation to alkyne-containing molecules via "click chemistry," making this linker ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

Reaction Mechanism

The reaction between the thiol group of this compound and a maleimide proceeds via a Michael addition mechanism. The nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether bond.[1] This reaction is highly chemoselective for thiols within a specific pH range, making it ideal for bioconjugation in the presence of other nucleophilic groups like amines.[2]

G cluster_reactants Reactants cluster_product Product Thiol HS-Peg11-CH₂CH₂N₃ Product Stable Thioether Adduct (Azide-Peg11-S-Molecule) Thiol->Product + Maleimide Maleimide-Functionalized Molecule Maleimide->Product Michael Addition pH 6.5 - 7.5

Figure 1. Reaction of this compound with a maleimide.

Quantitative Data Presentation

The efficiency and rate of the thiol-maleimide conjugation are influenced by several factors. The following tables summarize key quantitative data for optimizing the reaction conditions.

Table 1: Effect of pH on Thiol-Maleimide Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsPotential Side Reactions
< 6.5SlowHigh-
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedReaction with amines, Hydrolysis of maleimide

At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.[3]

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive molecules to minimize degradation, though reaction times may need to be extended.[4][5]
Reaction Time 2-4 hours at RT, or overnight (12-16 hours) at 4°CThe reaction is typically rapid, but longer incubation can ensure higher yields.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide-functionalized molecule is generally recommended to drive the reaction to completion, especially when labeling proteins. For nanoparticle conjugation, ratios may be lower (e.g., 2:1 to 5:1).

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Maleimide-Functionalized Molecule

This protocol provides a general procedure for the conjugation reaction.

Materials:

  • This compound

  • Maleimide-functionalized molecule (e.g., protein, peptide, fluorescent dye)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed. Crucially, the buffer must not contain any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).

  • (Optional) Chelating agent: 1-5 mM EDTA can be added to the buffer to prevent oxidation of the thiol.

  • Anhydrous DMSO or DMF for dissolving reagents.

  • Purification system: Gel filtration column (e.g., Sephadex G-25), HPLC, or dialysis equipment.

Procedure:

  • Preparation of Reagents:

    • Prepare the maleimide-functionalized molecule in the degassed conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).

    • If the maleimide-functionalized molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed prior to the addition of the maleimide. If DTT is used, it must be removed by dialysis or desalting column before proceeding.

    • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the solution of the maleimide-functionalized molecule while gently stirring or vortexing.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiol.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light if using photosensitive molecules.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and any byproducts using a suitable purification method.

      • Gel Filtration: Use a desalting column (e.g., Zeba™ Spin desalting column or PD MiniTrap™ G-25) with an appropriate molecular weight cutoff (MWCO).

      • Dialysis: Dialyze the reaction mixture against the conjugation buffer. This is more suitable for water-soluble maleimides.

      • HPLC/FPLC: For higher purity, reversed-phase or size-exclusion chromatography can be employed.

  • Characterization and Storage:

    • Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry to confirm successful conjugation.

    • For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C. For short-term storage, 2-8°C is suitable. Adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be beneficial.

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_storage 4. Characterization & Storage A Prepare Maleimide-Molecule in Degassed Buffer (pH 7.0-7.5) B (Optional) Reduce Disulfides with TCEP A->B D Add HS-Peg11-CH₂CH₂N₃ to Maleimide-Molecule B->D C Dissolve HS-Peg11-CH₂CH₂N₃ in DMSO/DMF C->D E Incubate at RT (2-4h) or 4°C (overnight) D->E F Remove Excess Reagents via Gel Filtration, Dialysis, or HPLC E->F G Characterize Conjugate (e.g., MS) F->G H Store at -20°C for Long-Term G->H

Figure 2. Experimental workflow for the conjugation.

Protocol 2: Quantification of Conjugation Efficiency

Determining the extent of conjugation is crucial. For protein conjugations, this can be achieved by quantifying the remaining free thiols after the reaction.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction buffer (as used in the conjugation)

  • Conjugated sample and unconjugated control

Procedure:

  • Use a spectrophotometer to measure the absorbance of the DTNB solution at 412 nm.

  • Add a known concentration of the unconjugated protein (control) to the DTNB solution and measure the absorbance to determine the initial number of free sulfhydryl groups.

  • In a separate cuvette, add the same concentration of the conjugated protein to the DTNB solution and measure the absorbance.

  • The decrease in absorbance at 412 nm is proportional to the number of thiol groups that have reacted with the maleimide, allowing for the calculation of conjugation efficiency.

Stability Considerations and Further Applications

The thioether bond formed is generally stable, but it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in a cellular environment. This can lead to the exchange of the conjugated molecule. For applications requiring high stability, strategies such as hydrolysis of the succinimide ring to the more stable succinamic acid have been developed.

The azide group on the conjugated molecule is stable under the conditions of the thiol-maleimide reaction and is available for subsequent ligation. This "click chemistry" handle allows for the attachment of a second molecule containing an alkyne group, enabling the creation of complex, multi-functional constructs.

G cluster_conjugate Thiol-Maleimide Conjugate cluster_click Click Chemistry cluster_final Final Bioconjugate Conjugate Azide-Peg11-S-Molecule Final Payload-Triazole-Peg11-S-Molecule Conjugate->Final + Alkyne Alkyne-Functionalized Payload Alkyne->Final Cu(I) catalyzed cycloaddition

Figure 3. Subsequent click chemistry application.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.
Thiol oxidationDegas buffers and consider adding EDTA. If reducing disulfide bonds, ensure the reducing agent is appropriate (TCEP) or removed (DTT).
Incorrect stoichiometryOptimize the molar ratio of maleimide to thiol; a 10-20 fold excess of maleimide is a good starting point for proteins.
Hydrolysis of maleimidePrepare maleimide solutions fresh in anhydrous solvent and avoid long-term storage in aqueous solutions.
Side Product Formation Reaction with aminesKeep the pH at or below 7.5 to maintain high selectivity for thiols.
Precipitation of Protein High concentration of organic solventEnsure the final concentration of DMSO or DMF in the reaction mixture is not detrimental to protein solubility.

Conclusion

The reaction of this compound with maleimide-functionalized molecules is a robust and efficient method for creating well-defined bioconjugates. By carefully controlling the reaction conditions, particularly pH, researchers can achieve high yields and selectivity. The resulting conjugate, bearing a terminal azide group, is a versatile intermediate for further functionalization via click chemistry, opening up a wide range of applications in drug delivery, diagnostics, and fundamental biological research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Thiol-PEG-Azide Linker Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of thiol-PEG-azide linkers. The content is structured to directly tackle specific issues encountered during experimental procedures.

Thiol-Maleimide Conjugate Instability

The primary source of instability in thiol-PEG-azide linkers often arises from the reaction of the thiol group with a maleimide, forming a thiosuccinimide linkage. This linkage is susceptible to degradation in physiological conditions, which can lead to premature cleavage of conjugated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of instability in thiol-maleimide conjugates?

A1: The instability of the thiosuccinimide linkage is primarily due to two competing reactions:

  • Retro-Michael Reaction: This is the reversal of the initial thiol-maleimide conjugation, leading to the dissociation of the thiol from the maleimide. In biological environments rich in thiols like glutathione, this can result in "thiol exchange," where the conjugated molecule is transferred to other thiol-containing species, causing off-target effects and reduced efficacy.

  • Succinimide Ring Hydrolysis: The succinimide ring can undergo hydrolysis, opening the ring to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate. However, the rate of hydrolysis of traditional N-alkyl maleimide adducts is often too slow to prevent thiol exchange.[1][2][3]

Q2: My conjugate is showing low or no activity. Could this be due to linker instability?

A2: Yes, premature cleavage of the linker in systemic circulation can lead to the release of the payload before it reaches its target, resulting in a diminished therapeutic window and reduced efficacy.[2][4] Monitoring the stability of your conjugate in relevant biological media (e.g., plasma) is crucial.

Q3: How can I improve the stability of my thiol-maleimide conjugate?

A3: Several strategies can be employed to enhance the stability of the thiol-maleimide linkage:

  • Controlled Hydrolysis: Intentionally hydrolyzing the succinimide ring to its more stable, ring-opened form before in vivo application can prevent the retro-Michael reaction.

  • Use of Next-Generation Maleimides: Employing maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) can significantly accelerate the rate of stabilizing ring-opening hydrolysis.

  • Transcyclization: For conjugates with an N-terminal cysteine, a transcyclization reaction can occur, forming a stable six-membered thiazine ring that prevents the retro-Michael reaction.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Premature payload release in plasma or high-thiol environments Retro-Michael reaction (thiol exchange) is occurring faster than stabilizing succinimide ring hydrolysis.Induce controlled hydrolysis of the succinimide ring post-conjugation (see Experimental Protocol 1).Consider using a maleimide with an electron-withdrawing N-substituent to accelerate hydrolysis (see Experimental Protocol 2).If applicable, design the conjugate to facilitate stabilizing transcyclization (see Experimental Protocol 3).
Inconsistent batch-to-batch stability Incomplete or variable hydrolysis of the succinimide ring.Implement a dedicated, controlled hydrolysis step in your protocol with defined pH, temperature, and time to ensure complete conversion to the stable ring-opened form.
Loss of conjugate during purification or storage The pH of the buffer is promoting the retro-Michael reaction.Maintain a slightly acidic to neutral pH (6.5-7.5) during purification and storage to minimize thiol exchange.
Quantitative Data on Linker Stability

The stability of different thiol-maleimide conjugates can be compared by their half-lives in the presence of physiological thiols like glutathione.

Linker TypeConditionHalf-lifeReference
N-ethylmaleimide-cysteine adduct10 mM Glutathione, pH 7.4, 37°C20 - 80 hours
N-aryl maleimide-cysteine adduct (hydrolyzed)-Significantly more stable due to rapid ring opening
Thiazine conjugate (from transcyclization)10-fold excess Glutathione, pH 7.4, 25°CNo significant adduct formation after 25 hours
Maleamic methyl ester-based ADCIn presence of excess N-acetylcysteine~9% payload shedding after 21 days
Conventional maleimide-based ADCIn presence of excess N-acetylcysteine~31% payload shedding after 21 days
Experimental Protocols

This protocol describes a method to induce the hydrolysis of the thiosuccinimide ring to its stable, ring-opened form.

  • Conjugation: Perform the thiol-maleimide conjugation under standard conditions (e.g., pH 7.2-7.5).

  • pH Adjustment: After conjugation, adjust the pH of the reaction mixture to 9.0-9.2 using a suitable buffer (e.g., borate buffer).

  • Incubation: Incubate the reaction mixture at 37-45°C for 24-48 hours.

  • Monitoring: Monitor the progress of the hydrolysis by mass spectrometry, looking for a mass increase of 18 Da per succinimide ring.

  • Purification: Once the hydrolysis is complete, purify the conjugate using standard methods such as size exclusion chromatography or dialysis to remove any byproducts and exchange the buffer to a neutral pH for storage.

This protocol outlines the use of N-aryl maleimides which undergo rapid, spontaneous hydrolysis of the thiosuccinimide ring upon conjugation.

  • Reagent Selection: Choose an appropriate N-aryl maleimide derivative for your application.

  • Conjugation: Perform the conjugation reaction at a pH of 6.5-7.5. The electron-withdrawing nature of the aryl group will promote instantaneous ring hydrolysis upon thiol addition.

  • Analysis: Confirm the formation of the ring-opened product by mass spectrometry.

  • Purification: Purify the stable conjugate using standard techniques.

This method is applicable for peptides or proteins with an N-terminal cysteine.

  • Conjugation: React the maleimide-functionalized molecule with the N-terminal cysteine-containing peptide/protein in a phosphate buffer at pH 7.4.

  • Incubation: Incubate the reaction mixture at room temperature for an extended period (e.g., 24 hours) to allow for the transcyclization to the stable thiazine structure to occur.

  • Monitoring: Monitor the reaction by HPLC-MS to observe the conversion of the initial Michael adducts to the transcyclization product, which will have a distinct retention time.

  • Purification: Purify the final stabilized conjugate.

Diagrams

Thiol_Maleimide_Instability Thiol Thiol (-SH) Thiosuccinimide Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide + Maleimide Maleimide Maleimide Thiosuccinimide->Thiol Reversible Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thiosuccinimide->Retro_Michael Hydrolysis Succinimide Ring Hydrolysis Thiosuccinimide->Hydrolysis Stable_Adduct Ring-Opened Adduct (Stable) Hydrolysis->Stable_Adduct Irreversible

Instability pathways of a thiol-maleimide conjugate.

PEG Chain Stability

The polyethylene glycol (PEG) spacer is generally considered stable and biocompatible. However, under certain conditions, it can undergo degradation.

Frequently Asked Questions (FAQs)

Q1: Is the PEG chain in my linker completely stable?

A1: While generally stable, the polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and reactive oxygen species (ROS). This can lead to chain cleavage and the formation of various degradation products, including aldehydes and ketones.

Q2: What conditions can lead to PEG degradation?

A2: Factors that can promote PEG degradation include:

  • Exposure to strong oxidizing agents.

  • Presence of transition metal ions which can catalyze oxidation.

  • High temperatures and exposure to UV light.

  • Extreme pH conditions over prolonged periods.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Loss of conjugate integrity not attributable to thiol-maleimide or azide instability Oxidative degradation of the PEG chain.Avoid exposure of the linker to transition metals; use chelating agents like EDTA in buffers if necessary.Protect the linker and conjugate from light and high temperatures.Use degassed buffers to minimize dissolved oxygen.
Unexpected heterogeneity in final product Partial degradation of the PEG chain leading to a mixture of different length linkers.Ensure proper storage of the thiol-PEG-azide linker at low temperature (-20°C or below), desiccated, and under an inert atmosphere.

Diagrams

PEG_Degradation PEG PEG Chain (-CH2-CH2-O-)n Degradation Oxidative Cleavage PEG->Degradation ROS Reactive Oxygen Species (ROS) + Metal Ions ROS->Degradation Products Degradation Products (Aldehydes, Ketones, etc.) Degradation->Products

Oxidative degradation pathway of the PEG chain.

Azide Terminus Stability

The azide group is a robust and bioorthogonal functional group, making it highly suitable for "click chemistry" reactions. However, it can be susceptible to reduction under certain conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group in my linker?

A1: The azide group is generally very stable under a wide range of aqueous conditions, including varying pH and temperature, and is unreactive towards most biological functional groups.

Q2: Are there any common reagents that can react with the azide group?

A2: Yes, the most common side reaction is the Staudinger reduction, where the azide is reduced to a primary amine in the presence of phosphines (e.g., TCEP, triphenylphosphine) or other reducing agents like DTT, although the reaction with DTT is much slower. This is an important consideration when working with antibodies that require disulfide bond reduction prior to conjugation.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or no yield in subsequent "click chemistry" reaction The azide group has been reduced to an amine.If disulfide bond reduction is necessary, use a non-phosphine-based reducing agent if possible.If TCEP must be used, perform the reduction and subsequent maleimide conjugation steps before introducing the azide-containing linker.Alternatively, use a sufficient excess of the alkyne-containing molecule in the click reaction to try and drive the reaction to completion, though this may not be effective if azide reduction is significant.
Unexpected primary amine detected in the conjugate Staudinger reduction of the azide has occurred.Confirm the presence of the amine by mass spectrometry or other analytical techniques.Re-evaluate the experimental workflow to avoid exposing the azide to reducing agents.

Diagrams

Azide_Reduction Azide Azide (-N3) Staudinger Staudinger Reduction Azide->Staudinger Phosphine Phosphine (e.g., TCEP) Phosphine->Staudinger Amine Primary Amine (-NH2) Staudinger->Amine

Staudinger reduction of the azide group.

References

Optimizing pH and buffer conditions for HS-Peg11-CH2CH2N3 reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions involving the heterobifunctional linker, HS-Peg11-CH2CH2N3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and refining your conjugation strategies.

The this compound linker possesses two distinct reactive moieties: a terminal thiol (sulfhydryl, -SH) group and an azide (-N3) group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique structure allows for a two-step sequential or orthogonal conjugation strategy. The thiol group is typically reacted with maleimides or other sulfhydryl-reactive reagents, while the azide group is used in highly specific "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide provides frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to help you navigate the nuances of pH and buffer selection for both reaction types.

Frequently Asked Questions (FAQs)

Q1: What are the two main reaction types for the this compound linker?

This linker enables two primary, orthogonal conjugation reactions:

  • Thiol-Maleimide Conjugation: The thiol (-SH) group reacts with a maleimide-functionalized molecule via a Michael addition to form a stable thioether bond. This reaction is highly selective for thiols within a specific pH range.[1][2]

  • Azide-Alkyne Cycloaddition: The azide (-N3) group reacts with an alkyne-functionalized molecule to form a stable triazole ring. This can be achieved through:

    • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[3][4]

    • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The ring strain drives the reaction forward without needing a catalyst, making it ideal for in vivo applications.[5]

Q2: What is the optimal pH for the thiol-maleimide reaction?

The optimal pH range for a thiol-maleimide conjugation is 6.5 to 7.5 . Within this window, the thiol group exists in equilibrium with its more reactive thiolate anion form, allowing for an efficient reaction with the maleimide. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Q3: What happens if the pH is outside the optimal 6.5-7.5 range for the thiol-maleimide reaction?

  • Below pH 6.5: The reaction rate slows down considerably because the concentration of the reactive thiolate anion is reduced.

  • Above pH 7.5: The risk of side reactions increases significantly. Maleimides can react with primary amines (like the ε-amino group of lysine residues), reducing the selectivity of the conjugation. Furthermore, the maleimide ring itself is more susceptible to hydrolysis at higher pH.

Q4: What is the optimal pH for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

CuAAC reactions are robust and can proceed over a wide pH range, typically between 4 and 12. However, when working with sensitive biomolecules like proteins, a pH range of 7.0 to 9.0 is most commonly used to balance reaction efficiency with biomolecule stability. A neutral pH of around 7.0 to 7.5 is often a good starting point.

Q5: Which buffers are recommended for these reactions?

The choice of buffer is critical and depends on the specific reaction chemistry.

  • For Thiol-Maleimide Reactions: Phosphate-buffered saline (PBS) and HEPES are excellent choices within the pH 6.5-7.5 range. It is crucial to use buffers that do not contain thiols (e.g., DTT, β-mercaptoethanol). Adding 1-5 mM EDTA is also recommended to prevent the oxidation of the thiol group to a disulfide bond.

  • For CuAAC Reactions: Phosphate, HEPES, and carbonate buffers in the pH range of 6.5-8.0 are compatible. Avoid amine-containing buffers like Tris or glycine, as they can competitively bind to the copper catalyst and inhibit the reaction.

Q6: How should I store the this compound reagent?

Like most thiol- and azide-containing reagents, it should be stored at -20°C in a desiccated, moisture-free environment. Avoid frequent freeze-thaw cycles. For creating stock solutions, use a dry, aprotic solvent like DMSO or DMF and prepare them fresh just before use.

Data Presentation: Reaction Condition Summary

Table 1: Optimal pH and Buffer Conditions for Thiol-Maleimide Conjugation

ParameterRecommended ConditionRationale & Considerations
Optimal pH Range 6.5 - 7.5Balances thiol reactivity with maleimide stability and selectivity.
Suboptimal pH < 6.5Reaction rate is significantly slower.
> 7.5Increased rate of maleimide hydrolysis and side reactions with amines.
Recommended Buffers PBS, HEPESInert and maintain stable pH in the optimal range.
Buffers to Avoid Buffers containing thiols (DTT, β-mercaptoethanol)Will compete with the PEG-thiol for reaction with the maleimide.
Additives 1-5 mM EDTAChelates metal ions that can catalyze the oxidation of thiols to disulfides.

Table 2: Optimal pH and Buffer Conditions for Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ConditionRationale & Considerations
Optimal pH Range 7.0 - 9.0 (for biomolecules)Ensures biomolecule stability while maintaining a high reaction rate. The reaction is functional over a broader range (4-12).
Recommended Buffers PBS, HEPES, Phosphate, CarbonateCompatible with the copper catalyst and biomolecules.
Buffers to Avoid Tris, Glycine, or other amine-containing buffersTris is a competitive and inhibitory ligand for the copper catalyst. Primary amines can interfere with NHS-ester reactions if used for alkyne/azide introduction.
Key Reagents Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, Copper Ligand (e.g., THPTA)Sodium ascorbate reduces Cu(II) to the active Cu(I) state. The ligand stabilizes the Cu(I) and protects the biomolecule.

Troubleshooting Guides

Issue 1: Low or No Yield in Thiol-Maleimide Conjugation
Possible CauseRecommended Solution(s)
Incorrect pH Verify that the reaction buffer pH is strictly within the 6.5-7.5 range. Below this, the reaction is too slow; above this, the maleimide hydrolyzes.
Oxidation of Thiol The thiol group on the PEG linker may have oxidized to form a disulfide dimer. Always include 1-5 mM EDTA in the reaction buffer. If oxidation is suspected, the disulfide can be reduced back to a thiol using a reducing agent like TCEP, which must then be removed before adding the maleimide partner.
Hydrolysis of Maleimide Prepare maleimide stock solutions in an anhydrous solvent (e.g., DMSO) and add them to the aqueous reaction buffer immediately before starting the reaction. Do not store maleimides in aqueous solutions.
Incorrect Stoichiometry A 10- to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule is often a good starting point for ensuring the reaction goes to completion. However, this may need to be optimized for your specific molecules.
Issue 2: Low or No Yield in CuAAC Reaction
Possible CauseRecommended Solution(s)
Inhibitory Buffer Ensure you are not using a buffer containing Tris or other primary amines that can inhibit the copper catalyst. Switch to PBS or HEPES at pH 7.0-8.0.
Degraded Reducing Agent Sodium ascorbate is sensitive to oxidation. Always use a freshly prepared stock solution of sodium ascorbate for initiating the reaction.
Absence of Ligand A copper-stabilizing ligand (e.g., THPTA) is critical. It accelerates the reaction and protects sensitive biomolecules from damage by reactive oxygen species that can be generated.
Catalyst Preparation Do not add sodium ascorbate to the copper solution before the other components are mixed. A recommended order is to first mix CuSO₄ with the ligand, add this premix to the solution containing your azide and alkyne molecules, and then initiate the reaction by adding the fresh sodium ascorbate.
Issue 3: Protein Aggregation or Loss of Activity
Possible CauseRecommended Solution(s)
Protein Instability The chosen pH or buffer conditions may be denaturing your protein. Screen different pH values and buffers to find one that maintains protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C).
PEG Chain Attachment at Active Site The PEG linker may be attaching at or near the protein's active site, causing steric hindrance. If possible, use site-directed mutagenesis to move the target cysteine residue away from the active site. Alternatively, protect the active site during conjugation by adding a substrate or competitive inhibitor.
Oxidative Damage (CuAAC) The CuAAC reaction can generate reactive oxygen species. Ensure you are using a sufficient concentration of a protective copper ligand (e.g., 5 equivalents of ligand to copper).

Experimental Workflows and Diagrams

Experimental_Workflow cluster_prep Step 1: Reagent Preparation cluster_thiol_reaction Step 2: Thiol-Maleimide Conjugation cluster_prep2 Step 3: Second Reagent Preparation cluster_azide_reaction Step 4: Azide-Alkyne (CuAAC) Reaction prep_mol_A Prepare Molecule A (e.g., Maleimide-Protein) react1 Combine Molecule A and Linker in Reaction Buffer 1 prep_mol_A->react1 prep_linker Prepare this compound (dissolve in DMSO/DMF) prep_linker->react1 prep_buffer1 Prepare Thiol Reaction Buffer (e.g., PBS, pH 7.0 + EDTA) prep_buffer1->react1 incubate1 Incubate (2-4h RT or O/N 4°C) react1->incubate1 purify1 Purify Conjugate 1 (Molecule A-PEG-N3) e.g., SEC or Dialysis incubate1->purify1 react2 Combine Conjugate 1 and Molecule B in CuAAC Buffer purify1->react2 prep_mol_B Prepare Molecule B (e.g., Alkyne-Drug) prep_mol_B->react2 prep_buffer2 Prepare CuAAC Buffer (e.g., PBS, pH 7.5) prep_buffer2->react2 prep_cu Prepare CuAAC Reagents (CuSO4, Ligand, Ascorbate) add_catalyst Add Cu/Ligand, then Ascorbate prep_cu->add_catalyst react2->add_catalyst incubate2 Incubate (1-2h RT) add_catalyst->incubate2 purify2 Purify Final Conjugate (Molecule A-PEG-Molecule B) incubate2->purify2

Caption: General workflow for a two-step conjugation using this compound.

Troubleshooting_Workflow start Low Conjugation Yield check_reagents Are reagents (PEG, Maleimide, Ascorbate) fresh and stored correctly? start->check_reagents check_ph Is the reaction pH correct? Thiol: 6.5-7.5 CuAAC: 7.0-9.0 check_reagents->check_ph Yes sol_reagents Solution: Use fresh reagents. Prepare stock solutions immediately before use. check_reagents->sol_reagents No check_buffer Is the buffer appropriate? (No thiols for maleimide rxn, no amines for CuAAC) check_ph->check_buffer Yes sol_ph Solution: Prepare fresh buffer and verify pH before reaction. check_ph->sol_ph No check_oxidation For Thiol Reaction: Was EDTA used? check_buffer->check_oxidation Yes sol_buffer Solution: Switch to a recommended buffer (e.g., PBS, HEPES). check_buffer->sol_buffer No check_catalyst For CuAAC Reaction: Was a ligand used? Was catalyst added correctly? check_oxidation->check_catalyst Yes / N/A sol_oxidation Solution: Add 1-5 mM EDTA. Consider pre-reducing with TCEP. check_oxidation->sol_oxidation No sol_catalyst Solution: Add a Cu-ligand (THPTA). Premix Cu/Ligand before adding to reaction, initiate with ascorbate. check_catalyst->sol_catalyst No

Caption: Troubleshooting decision tree for low conjugation yield.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of this compound to a maleimide-activated protein.

Materials:

  • Maleimide-activated protein in a suitable buffer.

  • This compound.

  • Anhydrous DMSO.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column).

Methodology:

  • Protein Preparation: Dissolve the maleimide-activated protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker relative to the protein.

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted linker from the azide-functionalized protein conjugate using SEC or dialysis against PBS, pH 7.4.

  • Analysis: Confirm successful conjugation and purity using SDS-PAGE (which will show an increase in molecular weight) and/or mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized protein (from Protocol 1) to an alkyne-containing small molecule.

Materials:

  • Azide-functionalized protein in PBS, pH 7.4.

  • Alkyne-containing molecule.

  • Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (must be prepared fresh).

    • Alkyne-molecule: 10 mM in DMSO.

Methodology:

  • Prepare Reactants: In a reaction tube, combine the azide-functionalized protein (e.g., to a final concentration of 25 µM) and the alkyne-molecule (e.g., to a final concentration of 50 µM, a 2-fold excess). Adjust the total volume with PBS, pH 7.4.

  • Prepare Catalyst Premix: In a separate microfuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. For a final reaction concentration of 100 µM CuSO₄ and 500 µM THPTA, you would mix appropriate volumes to maintain a 1:5 ratio of copper to ligand. Let the premix stand for 1-2 minutes.

  • Add Catalyst: Add the catalyst premix to the reaction tube containing the protein and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction tube to a final concentration of 5 mM to initiate the cycloaddition.

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final conjugate to remove excess reagents and catalyst using an appropriate method, such as SEC or dialysis.

  • Analysis: Analyze the final product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

References

How to prevent disulfide bond formation with HS-Peg11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HS-Peg11-CH2CH2N3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing troubleshooting guidance and answers to frequently asked questions, with a focus on preventing unwanted disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation when working with this compound?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of the thiol group (-SH) on the PEG linker to a disulfide bond (-S-S-).[1][2] This oxidation is often accelerated by several factors, including the presence of dissolved oxygen in reaction buffers, trace metal ions that can act as catalysts, and a pH that favors the deprotonation of the thiol group to the more reactive thiolate anion.[2]

Q2: How does pH influence the formation of disulfide bonds?

A2: The rate of disulfide bond formation is highly dependent on the pH of the solution.[2] The pKa of a typical thiol group is around 8.5.[2] At a pH above this value, the thiol group is predominantly in its deprotonated, thiolate anion form (RS-), which is a strong nucleophile and is readily oxidized. To minimize disulfide bond formation, it is recommended to maintain a slightly acidic to neutral pH, typically in the range of 6.5-7.5, which keeps the thiol group in its protonated state.

Q3: What are reducing agents, and how do they help prevent disulfide bond formation?

A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of thiol-containing molecules like this compound, they can also reverse disulfide bonds that have already formed by reducing them back to free thiols. Commonly used reducing agents include tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT).

Q4: When is it necessary to use a chelating agent in my experiments?

A4: Chelating agents should be incorporated into your buffers and solutions when there is a possibility of trace metal ion contamination. Metal ions, such as copper and iron, can catalyze the oxidation of thiols. Chelating agents like ethylenediaminetetraacetic acid (EDTA) bind to these metal ions, preventing them from participating in the redox reactions that lead to disulfide bond formation.

Q5: What is "degassing," and why is it important for experiments with this compound?

A5: Degassing is the process of removing dissolved gases, particularly oxygen, from solvents and buffers. Oxygen is a primary oxidizing agent that can lead to the formation of disulfide bonds. Therefore, degassing all solutions that will come into contact with your thiol-containing PEG linker is a critical step to minimize unwanted oxidation.

Troubleshooting Guide

Issue 1: My this compound reagent shows poor reactivity in conjugation reactions.

This issue could be due to the formation of disulfide dimers, which renders the thiol group unavailable for conjugation.

  • Troubleshooting Steps:

    • Add a Reducing Agent: Incorporate a reducing agent such as TCEP into your reaction buffer to reduce any existing disulfide bonds back to free thiols.

    • Use a Chelating Agent: Add EDTA to your buffers to sequester metal ions that may be catalyzing oxidation.

    • Degas All Solutions: Ensure that all buffers and solutions are thoroughly degassed to remove dissolved oxygen.

    • Control pH: Maintain the reaction pH between 6.5 and 7.5 to minimize the formation of the highly reactive thiolate anion.

Issue 2: I observe aggregation and precipitation of my protein/peptide after conjugation with this compound.

This problem is often a result of intermolecular disulfide bond formation between biomolecules, leading to aggregation.

  • Troubleshooting Steps:

    • Reduce and Alkylate (Optional): For proteins with existing disulfide bonds that are not essential for their function, consider a reduction and alkylation step prior to conjugation to permanently block these sites.

    • Optimize Stoichiometry: Use an appropriate molar ratio of the PEG reagent to the biomolecule. An excess of the thiol-PEG linker can sometimes lead to the formation of mixed disulfides with the protein.

    • Work at Low Concentrations: Performing the conjugation reaction at lower concentrations can reduce the likelihood of intermolecular interactions.

Data Presentation

Table 1: Key Parameters for Preventing Disulfide Bond Formation

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes the formation of the highly reactive thiolate anion, thus reducing the rate of oxidation.
Reducing Agent TCEP (0.5 - 5 mM) or DTT (1 - 10 mM)Reduces any formed disulfide bonds back to free thiols. TCEP is often preferred as it is odorless and does not need to be removed before subsequent maleimide chemistry.
Chelating Agent EDTA (1 - 5 mM)Sequesters divalent metal ions that can catalyze thiol oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a primary oxidizing agent.
Storage Temperature -20°C (long-term)Reduces the rate of degradation and oxidation.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Upon Receipt: Store the reagent desiccated at -20°C.

  • Stock Solution Preparation: To facilitate handling, prepare a stock solution by dissolving the reagent in an anhydrous, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Storage of Stock Solution: Store the unused stock solution at -20°C under an inert gas atmosphere (argon or nitrogen).

  • Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Use a syringe to withdraw the required amount of the stock solution to minimize exposure to air.

Protocol 2: A Standard Protocol for Bioconjugation while Preventing Disulfide Formation

  • Buffer Preparation: Prepare your desired reaction buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 6.5-7.5.

  • Degassing: Thoroughly degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or by using a vacuum pump.

  • Addition of Reagents: To the degassed buffer, add EDTA to a final concentration of 1-5 mM. If your biomolecule has a tendency to form disulfide bonds, add TCEP to a final concentration of 0.5-5 mM.

  • Dissolving Biomolecule: Dissolve your protein, peptide, or other molecule of interest in the prepared buffer.

  • Adding this compound: Add the required amount of the this compound stock solution to the reaction mixture.

  • Reaction Conditions: Perform the conjugation reaction under an inert atmosphere (e.g., in a nitrogen-filled glove box or by purging the reaction vessel with argon). Incubate at the desired temperature for the appropriate amount of time.

  • Purification: Purify the final conjugate using a suitable method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_buffer Prepare Buffer (pH 6.5-7.5) degas Degas Buffer prep_buffer->degas add_reagents Add EDTA & TCEP (optional) degas->add_reagents dissolve_bio Dissolve Biomolecule add_reagents->dissolve_bio add_peg Add this compound dissolve_bio->add_peg incubate Incubate under Inert Atmosphere add_peg->incubate purify Purify Conjugate incubate->purify logical_relationship cluster_causes Causes of Disulfide Formation cluster_prevention Prevention Strategies oxygen Dissolved Oxygen disulfide Disulfide Bond Formation oxygen->disulfide metal_ions Metal Ions metal_ions->disulfide high_ph High pH (>7.5) high_ph->disulfide degassing Degassing Buffers chelators Adding Chelators (EDTA) ph_control pH Control (6.5-7.5) reducing_agents Adding Reducing Agents (TCEP) inert_atm Inert Atmosphere disulfide->degassing prevents disulfide->chelators prevents disulfide->ph_control prevents disulfide->reducing_agents reverses disulfide->inert_atm prevents

References

Technical Support Center: Purification of HS-Peg11-CH2CH2N3 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with HS-Peg11-CH2CH2N3 conjugates.

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of heterobifunctional this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugate and why is its purification challenging?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a thiol group (-SH) on one end and an azide group (-N3) on the other, separated by an 11-unit PEG chain. Purification is challenging due to the inherent nature of PEG, which is often a mixture of different chain lengths, leading to heterogeneity that can complicate synthesis and purification.[1] The presence of two different reactive groups also requires purification methods that preserve the integrity of both the thiol and azide functionalities.

Q2: What are the primary methods for purifying these types of PEG conjugates?

The most common and effective methods for purifying PEG conjugates are chromatographic techniques. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size in solution. It is effective for removing smaller impurities or unreacted starting materials from a larger PEGylated product.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. This is a high-resolution technique suitable for separating PEG conjugates with minor differences.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying impurities with different molecular weights.[3]

Q3: How can I assess the purity of my final product?

Purity assessment is critical. Several analytical methods can be used:

  • HPLC with Charged Aerosol Detection (CAD): Since PEGs lack a strong UV chromophore, CAD is a useful alternative that allows for the quantification of PEG and PEGylation reagents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified conjugate and help determine the number of repeating PEG units.

  • Mass Spectrometry (e.g., MALDI-TOF): This technique is used to confirm the molecular weight of the conjugate and identify the presence of impurities or byproducts.

  • Size Exclusion Chromatography (SEC): SEC is widely used to determine the presence of aggregates or fragments, with purity often exceeding 99% for well-purified PEGylated proteins.

Q4: What are the key considerations for handling and storing this compound?

Proper handling is crucial to maintain the integrity of the reactive groups.

  • Storage: Store the material at -20°C in a desiccated environment, protected from light. For optimal stability, keep it under an inert gas like argon or nitrogen.

  • Handling: Prepare solutions fresh just before use and avoid frequent freeze-thaw cycles. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. It is advisable to work with deoxygenated buffers.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Product loss during column chromatography due to non-specific binding. 2. Oxidation of the thiol group leading to disulfide formation and mixed products. 3. Instability of the conjugate under the chosen purification conditions.1. For SEC, ensure the mobile phase is optimized to prevent interaction with the stationary phase. 2. Use deoxygenated buffers and consider adding a small amount of a reducing agent like TCEP, which can be removed later. 3. Evaluate buffer pH and temperature; perform purification steps at low temperatures if stability is an issue.
Multiple Peaks on HPLC/LC-MS 1. Presence of unreacted starting materials or reagents. 2. Heterogeneity of the initial PEG material (varying chain lengths). 3. Formation of byproducts (e.g., disulfide-linked dimer via thiol oxidation). 4. On-column degradation or aggregation.1. Optimize the purification gradient (e.g., use a shallower gradient in RP-HPLC) to improve separation. 2. Use monodisperse PEG starting materials if possible to avoid this issue. 3. Add a reducing agent to the sample before injection to break any disulfide bonds and confirm the presence of dimers. 4. Check the stability of the conjugate in the mobile phase and adjust conditions accordingly.
Product Streaking on TLC or Column 1. The compound is highly polar, leading to strong interaction with the silica gel. 2. Inappropriate solvent system.1. Consider using a different stationary phase like neutral alumina or C18-functionalized silica for reverse-phase chromatography. 2. For silica columns, try adding a polar solvent like methanol or a combination of ethanol/isopropanol to the mobile phase to improve elution and peak shape.
Azide Group (-N3) is Not Reactive in "Click" Chemistry 1. Degradation of the azide group during purification or storage. 2. Steric hindrance preventing the azide from reacting with its alkyne partner.1. Ensure purification conditions are mild (neutral pH, room temperature or below). Verify the azide presence using FT-IR or NMR. 2. The PEG chain is designed to minimize steric hindrance, but if conjugation is to a bulky molecule, this can be a factor. Ensure proper stoichiometry and reaction conditions for the click reaction.

Data & Analytical Parameters

The following table summarizes typical analytical outcomes for purified PEG conjugates based on literature.

Parameter Method Typical Value / Observation Reference
Purity SEC-HPLC> 99%
Aggregate Content SEC-HPLC< 0.6%
Limit of Detection (LOD) SEC-HPLC3.125 µg/mL (for PEG GCSF)
Limit of Quantitation (LOQ) SEC-HPLC12.5 µg/mL (for PEG GCSF)
Peak Area Reproducibility HPLC-CAD< 1%
Retention Time Reproducibility HPLC-CAD< 0.1%
Functional Group Confirmation ¹H NMRQuantitative substitution (>99%) confirmed by characteristic shifts.

Experimental Protocols & Workflows

General Purification Workflow

The diagram below illustrates a standard workflow for the purification and analysis of HS-PEG-N3 conjugates.

G cluster_0 Purification Process cluster_1 Quality Control & Analysis A Crude Reaction Mixture B Initial Work-up (e.g., Liquid-Liquid Extraction) A->B C Primary Purification (e.g., Size Exclusion Chromatography) B->C D Fraction Collection & Pooling C->D E Solvent Removal (e.g., Rotary Evaporation, Lyophilization) D->E F Purified HS-Peg11-N3 E->F G Purity & Identity Check (RP-HPLC, LC-MS, NMR) F->G QC Sample H Final Report G->H

Caption: General workflow for purification and analysis of PEG conjugates.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is adapted from methods used for analyzing PEGylated proteins and is suitable for separating the this compound conjugate from smaller molecular weight impurities.

  • Column & System Preparation:

    • Select an SEC column appropriate for the molecular weight of your conjugate (~600 Da). An Agilent AdvanceBio SEC 130Å or similar column can be effective.

    • Equilibrate the HPLC system and column with an aqueous mobile phase (e.g., 150 mM phosphate buffered saline, pH 7.4) at a stable flow rate until a flat baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude or partially purified conjugate in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run the separation isocratically (with a constant mobile phase composition).

    • Monitor the elution profile using a suitable detector (e.g., Refractive Index Detector (RID) or Charged Aerosol Detector (CAD), as PEG has poor UV absorbance).

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the collected fractions for purity using a secondary method like RP-HPLC or LC-MS.

    • Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the final product.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purity issues identified by HPLC analysis.

G Start Purity Unsatisfactory by HPLC Impurity_Type What does the impurity profile look like? Start->Impurity_Type Extra_Peaks Distinct Extra Peaks Observed Impurity_Type->Extra_Peaks Multiple Peaks Broad_Peak Main Peak is Broad or Tailing Impurity_Type->Broad_Peak Poor Peak Shape Cause_Extra_Peaks Potential Cause: - Unreacted Starting Material - Dimerization (Oxidation) - Byproducts Extra_Peaks->Cause_Extra_Peaks Cause_Broad_Peak Potential Cause: - On-Column Interaction - PEG Heterogeneity - Aggregation Broad_Peak->Cause_Broad_Peak Sol_Extra_Peaks Solution: 1. Optimize Chromatography Gradient 2. Re-purify using orthogonal method (e.g., SEC) 3. Add reducing agent to sample Cause_Extra_Peaks->Sol_Extra_Peaks Sol_Broad_Peak Solution: 1. Modify Mobile Phase (add organic modifier) 2. Use Monodisperse PEG starting material 3. Change column type (e.g., different pore size) Cause_Broad_Peak->Sol_Broad_Peak

Caption: Troubleshooting decision tree for HPLC-based purity analysis.

References

Identifying side reactions of azide-peg-thiol in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation utilizing Azide-PEG-Thiol linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functionalities of an Azide-PEG-Thiol linker?

An Azide-PEG-Thiol linker is a heterobifunctional crosslinking reagent. The azide group (-N₃) is typically used in "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for highly specific and efficient conjugation to alkyne-containing molecules.[1] The thiol group (-SH) can react with various electrophiles, most commonly maleimides, to form a stable thioether bond. The Polyethylene Glycol (PEG) spacer enhances solubility, reduces immunogenicity, and can improve the pharmacokinetic properties of the resulting conjugate.

Q2: I am observing low yields in my conjugation reaction. What are the potential causes?

Low conjugation yields can stem from issues with either the azide or thiol reactivity. For the thiol-maleimide conjugation, ensure that your thiol is not oxidized to a disulfide. This can be prevented by using a reducing agent like TCEP. However, excess reducing agent must be removed or quenched as it can react with the maleimide.[2] For the azide-alkyne reaction, if using CuAAC, ensure the copper(I) catalyst is active and not oxidized to copper(II).[1] Steric hindrance around the azide or alkyne can also impede the reaction.[3]

Q3: My purified conjugate is showing unexpected heterogeneity. What could be the reason?

Heterogeneity can be caused by a number of side reactions. If you are conjugating to an N-terminal cysteine via a maleimide, you may be observing thiazine rearrangement.[4] This is particularly prevalent at neutral to basic pH. Another possibility is the retro-Michael reaction of the thiol-maleimide adduct, leading to exchange with other thiols present in the solution. For CuAAC reactions, a side reaction involving the azide, alkyne, and a cysteine thiol can form a thiotriazole adduct, leading to unexpected products.

Q4: How can I minimize the side reaction between the thiol and maleimide?

To minimize thiazine rearrangement, it is recommended to perform the conjugation at a more acidic pH (e.g., pH 5.0-6.5). At this pH, the N-terminal amine is protonated and less nucleophilic, reducing its ability to attack the succinimide ring. To prevent the retro-Michael reaction, you can consider maleimide derivatives that form more stable linkages or ensure complete removal of other thiols after the initial conjugation.

Q5: Are there any compatibility issues between the azide and thiol ends of the linker?

Yes, the reagents used to maintain the reactivity of one end can interfere with the other. For instance, reducing agents like TCEP and DTT, which are used to keep the thiol in its reduced state, can also reduce the azide group to an amine, rendering it unreactive for click chemistry. It has been demonstrated that TCEP can react with maleimides, so it's crucial to remove it before adding your maleimide-containing molecule.

Troubleshooting Guides

Issue 1: Low Yield in Thiol-Maleimide Conjugation
Potential Cause Recommended Solution
Thiol Oxidation Pre-treat your protein/peptide with a reducing agent like TCEP. Ensure buffers are degassed to minimize oxidation.
Maleimide Hydrolysis Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction mixture immediately.
Reaction with Reducing Agent If using a thiol-based reducing agent like DTT, it must be removed before adding the maleimide reagent. TCEP can also react with maleimides, so its removal or in situ quenching is recommended.
Suboptimal pH The optimal pH for thiol-maleimide conjugation is 6.5-7.5. Below this range, the reaction is slow; above it, maleimide hydrolysis and reaction with amines increase.
Issue 2: Unwanted Thiazine Rearrangement
Symptom Recommended Action
Heterogeneous product when conjugating to an N-terminal cysteine.Lower the reaction pH to 5.0-6.5 to suppress the rearrangement.
Confirmation of thiazine formation needed.Analyze the product by UHPLC-MS/MS. The thiazine isomer will have the same mass as the desired product but a different retention time and a unique mass fragment upon tandem MS.
Issue 3: Azide Group Reduction
Potential Cause Recommended Solution
Presence of Reducing Agents If disulfide reduction is necessary, consider using a non-thiol-based reducing agent like TCEP, but be aware of its potential to reduce the azide. A strategy is to quench the TCEP in situ with a PEG-azide reagent before proceeding with the maleimide conjugation, and perform the azide click chemistry step first if possible.
Instability of Azide Store azide-containing reagents properly, protected from light and at the recommended temperature.

Quantitative Data on Side Reactions

Table 1: Effect of pH on Thiazine Rearrangement

This table summarizes the percentage of thiazine formation from a maleimide-conjugated N-terminal cysteine peptide after 24 hours at different pH values.

pHThiazine Isomer Abundance (%)Succinimidyl Thioether Abundance (%)Reference
5.00.1>99
7.37030
8.4~90~10

Data is illustrative and based on a model peptide system. Actual rates may vary.

Experimental Protocols

Protocol 1: Quantification of Thiol Oxidation

This protocol allows for the determination of the amount of free, reduced thiol in a protein sample.

Materials:

  • Protein sample

  • Assay Buffer (e.g., PBS, pH 6.0)

  • Thiol quantification reagent (e.g., Thiol Blue)

  • Spin desalting column

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare the protein sample in a buffer at pH 6.0, ensuring it is free of any thiol-containing reagents like DTT.

  • Adjust the protein concentration to 50-100 µg in a final volume of 100 µL with Assay Buffer.

  • Add the protein solution to a vial of Thiol Blue reagent and mix well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Purify the sample using a spin desalting column to remove excess, unreacted Thiol Blue.

  • Measure the absorbance of the purified product at 280 nm (for protein concentration) and 680 nm (for the thiol adduct).

  • Calculate the number of free thiols per protein using the ratio of A680/A280 and the extinction coefficients of the protein and the thiol adduct.

Protocol 2: In Situ Quenching of TCEP with PEG-Azide

This protocol is for reducing disulfide bonds in a protein with TCEP and then quenching the excess TCEP before conjugation with a maleimide reagent.

Materials:

  • Protein with disulfide bonds

  • TCEP solution (e.g., 10 mM)

  • Water-soluble PEG-azide (e.g., Azido-PEG3-OH) solution (e.g., 100 mM)

  • Maleimide-functionalized molecule

  • Reaction buffer (e.g., Tris-HCl, pH 7.2, with 5 mM EDTA)

Methodology:

  • Incubate the protein solution with the desired concentration of TCEP for 45 minutes at room temperature to reduce the disulfide bonds.

  • Add the PEG-azide solution to the reaction mixture and incubate for 1 hour at 37°C to quench the excess TCEP.

  • Proceed with the addition of the maleimide-functionalized molecule to the reaction mixture.

  • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purify the conjugate to remove unreacted reagents.

Visualizations

experimental_workflow cluster_thiol_maleimide Thiol-Maleimide Conjugation cluster_azide_alkyne Azide-Alkyne Cycloaddition (CuAAC) thiol Thiol-containing Biomolecule conjugate1 Thioether Adduct (Desired Product) thiol->conjugate1 + Maleimide (pH 6.5-7.5) maleimide Maleimide-PEG-Azide side_reaction1 Thiazine Rearrangement (Side Product) conjugate1->side_reaction1 Intramolecular (pH > 7) side_reaction2 Thiol Exchange (Retro-Michael) conjugate1->side_reaction2 + External Thiol conjugate1_azide Thioether Adduct (with Azide) conjugate2 Final Triazole Conjugate (Desired Product) conjugate1_azide->conjugate2 + Alkyne + Cu(I) catalyst side_reaction3 Thiotriazole Formation (Side Product) conjugate1_azide->side_reaction3 + Alkyne + Thiol + Cu(I) catalyst alkyne Alkyne-containing Molecule alkyne->side_reaction3 thiol_source Cysteine thiol_source->side_reaction3 troubleshooting_logic start Low Conjugation Yield? q1 Which conjugation step is failing? start->q1 thiol_maleimide Thiol-Maleimide q1->thiol_maleimide Thiol-Maleimide azide_alkyne Azide-Alkyne q1->azide_alkyne Azide-Alkyne check_thiol Check for Thiol Oxidation (Protocol 1) thiol_maleimide->check_thiol check_maleimide Verify Maleimide Activity (Use fresh reagent) thiol_maleimide->check_maleimide check_reducing_agent Excess Reducing Agent? (Remove or Quench - Protocol 2) thiol_maleimide->check_reducing_agent check_catalyst Check Cu(I) Catalyst Activity (Use fresh reagents, degas) azide_alkyne->check_catalyst check_azide Verify Azide Integrity (Proper storage) azide_alkyne->check_azide check_sterics Steric Hindrance? azide_alkyne->check_sterics

References

Long-term stability and storage of HS-Peg11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and troubleshooting for the use of HS-Peg11-CH2CH2N3.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for this compound?

For optimal long-term stability, this compound should be stored at -20°C in a dry, inert atmosphere (e.g., under argon or nitrogen) and protected from light.[1][2] When stored under these conditions, the reagent is expected to be stable for at least 12 months.[2]

2. What solvents are compatible with this compound?

This compound is soluble in a variety of common solvents, including water, ethanol, chloroform, and dimethyl sulfoxide (DMSO).[3]

3. How should I handle the product upon receiving it and for daily use?

Upon receipt, store the product at the recommended -20°C. Before opening the vial for the first time or for subsequent uses, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive ends of the molecule. For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials to minimize exposure to air and moisture, as well as to avoid repeated freeze-thaw cycles.[4] Always prepare solutions fresh before use.

4. What are the main degradation pathways for this compound?

The two primary points of degradation are the thiol (-SH) and the azide (-N₃) functional groups.

  • Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization). This can be minimized by storing under an inert atmosphere and using degassed solvents for reactions.

  • Azide Group: The azide group is generally stable under most conditions but can be sensitive to prolonged exposure to light and extreme pH conditions.

The polyethylene glycol (PEG) backbone itself can also undergo slow oxidative degradation, especially when exposed to heat, light, and oxygen.

5. How do freeze-thaw cycles affect the stability of this compound?

Repeated freeze-thaw cycles can introduce moisture and oxygen, potentially leading to the degradation of the thiol and azide functionalities. For solutions in DMSO, multiple freeze-thaw cycles can also affect compound stability. It is highly recommended to aliquot the reagent to avoid these cycles.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in experimental settings.

Low Conjugation Efficiency

Q: I am observing low or no conjugation to my target molecule. What could be the issue?

A: Low conjugation efficiency can stem from several factors related to either the thiol or the azide reaction.

  • For Thiol-Maleimide Reactions:

    • Maleimide Hydrolysis: If your substrate contains a maleimide group, it may have hydrolyzed. Prepare the maleimide-activated molecule fresh before conjugation.

    • Suboptimal pH: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5. At lower pH, the reaction is slow, and at higher pH, the maleimide group is prone to hydrolysis.

    • Presence of Competing Thiols: Ensure that no other thiol-containing reagents (like DTT or β-mercaptoethanol) are present in your reaction buffer, as they will compete for the maleimide. TCEP is a suitable non-thiol reducing agent that does not require removal before conjugation.

  • For Azide-Alkyne Click Chemistry:

    • Catalyst Issues (for CuAAC): If you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure your copper(I) catalyst is active. Use a freshly prepared solution of the copper catalyst and a reducing agent like sodium ascorbate.

    • Steric Hindrance: The reactive groups on your target molecule or the linker itself might be sterically hindered. Consider using a longer PEG linker if this is suspected.

    • Solubility Issues: Poor solubility of one of the reactants can significantly slow down the reaction rate. Ensure all components are well-dissolved in the reaction buffer.

Unwanted Side Reactions or Aggregation

Q: I am observing unexpected side products or aggregation of my conjugate. What is the cause?

A:

  • Disulfide Bond Formation: The thiol group on this compound can oxidize to form a homodimer. This can be minimized by working with degassed buffers and under an inert atmosphere. The inclusion of a small amount of a non-thiol reducing agent like TCEP can also help, but its compatibility with your overall reaction scheme should be verified.

  • Protein Aggregation: A high degree of conjugation can lead to protein aggregation. This can be controlled by optimizing the molar ratio of the linker to your protein.

  • Non-specific Binding: The PEG chain helps to reduce non-specific binding, but at high concentrations, some interactions may still occur. Ensure proper purification of your final conjugate.

Data on Long-Term Stability and Storage

While specific quantitative long-term stability data for this compound is not extensively published, the stability of similar heterobifunctional PEG linkers is well-documented. The following table summarizes the recommended storage conditions and expected stability based on available data for analogous compounds.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of chemical degradation of both the functional groups and the PEG backbone.
Atmosphere Dry, Inert Gas (Argon or Nitrogen)Protects the thiol group from oxidation and prevents hydrolysis of the functional ends.
Light Protected from Light (e.g., in an amber vial or stored in the dark)The azide group can be light-sensitive. The PEG backbone is also susceptible to photo-oxidation.
Form Solid (Lyophilized Powder)More stable than solutions for long-term storage.
Solutions Prepare fresh before use. For short-term storage, store at -20°C in a tightly sealed vial.Minimizes degradation in solution. Avoid repeated freeze-thaw cycles.
Expected Stability At least 12 months under recommended conditions.Based on data for similar thiol and azide functionalized PEG linkers.

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound

This protocol outlines a method to quantitatively assess the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of intact this compound remaining after storage under various conditions.

Materials:

  • This compound

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Incubators/storage chambers set to desired temperatures (e.g., -20°C, 4°C, 25°C)

  • Inert gas (Argon or Nitrogen)

  • Desiccator

Procedure:

  • Sample Preparation and Initial Analysis (Time Zero): a. Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL). b. Immediately analyze this "Time Zero" sample by HPLC to determine the initial purity. c. HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase A: 0.1% TFA in Water
    • Mobile Phase B: 0.1% TFA in Acetonitrile
    • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 20-30 minutes to ensure elution of the compound and any potential degradation products.
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 µL
    • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are recommended as the PEG backbone lacks a strong UV chromophore.

  • Stability Study Setup: a. Aliquot the solid this compound into multiple vials for each storage condition to be tested. b. Storage Conditions:

    • Condition 1 (Recommended): -20°C, under inert gas, in the dark.
    • Condition 2 (Accelerated): 4°C, in the dark.
    • Condition 3 (Stressed): 25°C, exposed to ambient light and air. c. Place the vials in their respective storage environments.

  • Time-Point Analysis: a. At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), remove one vial from each storage condition. b. Allow the vial to equilibrate to room temperature. c. Prepare a solution of the stored sample at the same concentration as the "Time Zero" sample. d. Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis: a. For each time point and condition, calculate the percentage of the intact this compound peak area relative to the total peak area in the chromatogram. b. Compare this to the "Time Zero" sample to determine the percentage degradation. c. Plot the percentage of intact compound versus time for each storage condition.

Visualizations

Troubleshooting_Low_Conjugation_Efficiency cluster_thiol cluster_azide start Low Conjugation Efficiency thiol_rxn Thiol Reaction (e.g., with Maleimide) start->thiol_rxn azide_rxn Azide Reaction (e.g., Click Chemistry) start->azide_rxn maleimide_hydrolysis Maleimide Hydrolyzed? thiol_rxn->maleimide_hydrolysis catalyst_issue Inactive Catalyst? (CuAAC) azide_rxn->catalyst_issue ph_issue Incorrect pH? (Optimal: 6.5-7.5) maleimide_hydrolysis->ph_issue No solution_maleimide Use freshly prepared maleimide reagent. maleimide_hydrolysis->solution_maleimide Yes competing_thiols Competing Thiols Present? ph_issue->competing_thiols No solution_ph Adjust buffer to pH 6.5-7.5. ph_issue->solution_ph Yes solution_thiols Remove competing thiols (e.g., use TCEP). competing_thiols->solution_thiols Yes steric_hindrance Steric Hindrance? catalyst_issue->steric_hindrance No solution_catalyst Use fresh catalyst/reducing agent. catalyst_issue->solution_catalyst Yes solubility_issue Solubility Issues? steric_hindrance->solubility_issue No solution_sterics Consider a longer PEG linker. steric_hindrance->solution_sterics Yes solution_solubility Ensure all components are fully dissolved. solubility_issue->solution_solubility Yes

Caption: Troubleshooting workflow for low conjugation efficiency.

HS_Peg11_CH2CH2N3_Stability_Factors cluster_storage cluster_handling compound This compound Stability storage_conditions Storage Conditions compound->storage_conditions handling_procedures Handling Procedures compound->handling_procedures temperature Temperature (-20°C) storage_conditions->temperature atmosphere Atmosphere (Inert) storage_conditions->atmosphere light Light (Protect) storage_conditions->light aliquoting Aliquoting handling_procedures->aliquoting equilibration Equilibrate to Room Temp handling_procedures->equilibration fresh_solutions Prepare Solutions Fresh handling_procedures->fresh_solutions peg_backbone PEG Backbone Oxidation temperature->peg_backbone thiol_ox Thiol Oxidation atmosphere->thiol_ox azide_deg Azide Degradation light->azide_deg light->peg_backbone degradation Degradation Pathways aliquoting->degradation Minimize degradation->thiol_ox degradation->azide_deg degradation->peg_backbone

References

Technical Support Center: Characterization of HS-Peg11-CH2CH2N3 Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing HS-Peg11-CH2CH2N3 modified surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for characterizing this compound modified surfaces?

A1: The primary characterization techniques include X-ray Photoelectron Spectroscopy (XPS) for elemental composition and chemical states, Contact Angle Goniometry for surface wettability, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of specific chemical groups, Atomic Force Microscopy (AFM) for surface morphology and roughness, and Electrochemical Impedance Spectroscopy (EIS) to study the insulating properties of the monolayer.

Q2: What is the expected water contact angle for a well-formed this compound monolayer on gold?

A2: Due to the hydrophilic nature of the polyethylene glycol (PEG) chain, a well-formed monolayer should exhibit a water contact angle significantly lower than that of a bare gold surface. The presence of the PEG chains leads to a more hydrophilic surface.[1][2][3] The exact value can vary based on monolayer density and environmental conditions, but a noticeable decrease in contact angle is a key indicator of successful modification.

Q3: How can I confirm the presence of the azide (-N3) group on the surface?

A3: The presence of the azide group can be confirmed using XPS and FTIR. In XPS, the N 1s spectrum of a successful monolayer will show characteristic peaks for the azide group.[4] In FTIR, a distinct peak corresponding to the asymmetric stretching vibration of the azide group should be observable.[5]

Q4: What are the common causes of a poorly formed or incomplete monolayer?

A4: Common issues include contaminated substrates, impure this compound reagent or solvent, incorrect molecule concentration, insufficient incubation time, and improper rinsing techniques. The thiol-gold bond is also susceptible to oxidation, which can lead to monolayer degradation over time, especially when exposed to air.

Troubleshooting Guides

Issue 1: High Water Contact Angle (Surface is more hydrophobic than expected)
  • Possible Cause 1: Incomplete Monolayer Formation.

    • Troubleshooting:

      • Ensure the gold substrate is atomically clean before immersion in the thiol solution.

      • Verify the concentration and purity of the this compound solution.

      • Increase the incubation time to allow for complete self-assembly.

      • Optimize the rinsing procedure to remove physisorbed molecules without disrupting the chemisorbed monolayer.

  • Possible Cause 2: Molecular Orientation.

    • Troubleshooting:

      • In a disordered monolayer, the hydrophobic CH2CH2 linker might be more exposed. Characterize the surface with AFM to assess monolayer ordering.

  • Possible Cause 3: Contamination.

    • Troubleshooting:

      • Handle the sample in a clean environment to prevent adsorption of airborne organic contaminants.

      • Ensure the water used for contact angle measurement is of high purity.

Issue 2: XPS does not show the expected Nitrogen (N 1s) signal for the azide group.
  • Possible Cause 1: Low Monolayer Density.

    • Troubleshooting:

      • Re-evaluate the self-assembly protocol, focusing on substrate cleanliness and thiol concentration.

      • Use a longer acquisition time for the XPS measurement to improve the signal-to-noise ratio.

  • Possible Cause 2: Azide Group Degradation.

    • Troubleshooting:

      • The azide group can be sensitive to certain environmental conditions. Store modified surfaces in a clean, dry, and dark environment.

      • Analyze the surface as soon as possible after modification.

  • Possible Cause 3: X-ray Beam Damage.

    • Troubleshooting:

      • Minimize the X-ray exposure time and use a lower X-ray power if possible.

Issue 3: AFM reveals a rough or disordered surface.
  • Possible Cause 1: Incomplete Self-Assembly or Molecular Aggregation.

    • Troubleshooting:

      • Optimize the concentration of the this compound solution; concentrations that are too high can lead to aggregation.

      • Ensure the solvent is appropriate for the thiol and does not induce precipitation.

      • Sonication of the solution before use can help break up aggregates.

  • Possible Cause 2: Tip Artifacts.

    • Troubleshooting:

      • Use a new, sharp AFM tip. A blunt or contaminated tip can lead to image artifacts.

      • Image the same area with different scan sizes and at different scan angles to check for consistency.

  • Possible Cause 3: Surface Contamination.

    • Troubleshooting:

      • Ensure the sample is clean before imaging. Loosely bound contaminants on the surface can be dragged by the AFM tip, creating streaks in the image.

Quantitative Data Summary

The following tables provide representative quantitative data for the characterization of well-formed this compound monolayers on gold. These are typical values and may vary depending on the specific experimental conditions.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data

ElementBinding Energy (eV)Expected Atomic Conc. (%)Interpretation
Au 4f~84.0Varies (substrate)Gold substrate signal.
S 2p~162.01 - 5Thiolate species bound to gold.
C 1s~285.0 (C-C, C-H), ~286.5 (C-O)40 - 60Aliphatic and PEG components.
O 1s~532.515 - 25Ether oxygen from the PEG chain.
N 1s~400 and ~4051 - 5Characteristic of the azide group.

Table 2: Contact Angle Goniometry Data

SurfaceAdvancing Angle (°)Receding Angle (°)Hysteresis (°)
Bare Gold (cleaned)60 - 8020 - 4020 - 40
This compound on Gold30 - 5010 - 2015 - 30

Table 3: Fourier-Transform Infrared Spectroscopy (FTIR) Data

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~2100Asymmetric stretch of -N3Presence of the azide group.
2850 - 2960C-H stretchingAliphatic and PEG backbone.
~1100C-O-C stretchingEther linkages in the PEG chain.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Prepare a fresh this compound modified gold surface. Rinse thoroughly with ethanol and dry under a stream of nitrogen.

  • Instrumentation: Use a monochromatic Al Kα X-ray source.

  • Survey Scan: Acquire a survey spectrum from 0 to 1200 eV to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for Au 4f, S 2p, C 1s, O 1s, and N 1s regions.

  • Data Analysis: Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV. Fit the high-resolution spectra to identify chemical states and calculate atomic concentrations. The N 1s spectrum is critical for confirming the azide group, which typically shows two peaks in a 2:1 ratio corresponding to the side and central nitrogen atoms, respectively.

Contact Angle Goniometry
  • Sample Preparation: Use a freshly prepared and dried this compound modified gold surface.

  • Instrumentation: Use a contact angle goniometer with a high-resolution camera.

  • Measurement:

    • Place a 2-5 µL droplet of high-purity water onto the surface.

    • To measure the advancing angle, slowly add more water to the droplet until the contact line just begins to move outward.

    • To measure the receding angle, slowly withdraw water from the droplet until the contact line just begins to retract.

  • Data Analysis: Record the angles from both sides of the droplet and average the values. Repeat the measurement at multiple locations on the surface to ensure reproducibility.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: Prepare the monolayer on an infrared-transparent gold-coated substrate (e.g., silicon).

  • Instrumentation: Use an FTIR spectrometer equipped with a grazing angle specular reflectance accessory.

  • Measurement:

    • Collect a background spectrum on a clean, bare gold substrate.

    • Collect the sample spectrum from the this compound modified surface.

  • Data Analysis: Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum. Look for the characteristic azide peak around 2100 cm⁻¹.

Atomic Force Microscopy (AFM)
  • Sample Preparation: Use a freshly prepared and clean modified surface.

  • Instrumentation: Operate the AFM in tapping mode to minimize damage to the soft monolayer. Use a sharp silicon nitride tip.

  • Imaging:

    • Scan a small area (e.g., 1x1 µm) to assess the overall morphology and uniformity.

    • Zoom in on specific features to evaluate the packing and order of the monolayer.

  • Data Analysis: Analyze the images for surface roughness (RMS), and identify any defects such as pinholes or aggregates.

Electrochemical Impedance Spectroscopy (EIS)
  • Sample Preparation: The modified gold surface acts as the working electrode.

  • Instrumentation: Use a potentiostat with a frequency response analyzer. The setup includes a three-electrode cell with a platinum counter electrode and a reference electrode (e.g., Ag/AgCl).

  • Measurement:

    • The electrolyte should contain a redox probe, such as [Fe(CN)6]³⁻/⁴⁻.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).

    • A well-formed, insulating monolayer will result in a large semicircle in the Nyquist plot, indicating a high charge-transfer resistance (Rct). A bare gold electrode will show a much smaller semicircle.

    • The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to quantify the Rct and the double-layer capacitance (Cdl).

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_char Characterization Clean_Au Clean Gold Substrate SAM_Formation Self-Assembly of This compound Clean_Au->SAM_Formation Rinse_Dry Rinse and Dry SAM_Formation->Rinse_Dry XPS XPS Rinse_Dry->XPS Contact_Angle Contact Angle Rinse_Dry->Contact_Angle FTIR FTIR Rinse_Dry->FTIR AFM AFM Rinse_Dry->AFM EIS EIS Rinse_Dry->EIS

Caption: Experimental workflow for the preparation and characterization of this compound modified surfaces.

Troubleshooting_Logic cluster_hydrophobicity Hydrophobicity Issue cluster_composition Compositional Issue cluster_morphology Morphology Issue Start Problem with Characterization? High_CA High Contact Angle Start->High_CA Wettability No_N1s No N 1s Signal (XPS) Start->No_N1s Elemental Rough_AFM Rough Surface (AFM) Start->Rough_AFM Topography Check_Clean Verify Substrate Cleanliness High_CA->Check_Clean Check_SAM_Protocol Review SAM Formation Protocol High_CA->Check_SAM_Protocol Check_Contamination Assess Environmental Contamination High_CA->Check_Contamination Check_Density Increase Thiol Concentration No_N1s->Check_Density Check_Degradation Analyze Fresh Sample No_N1s->Check_Degradation Check_Aggregation Optimize Thiol Concentration Rough_AFM->Check_Aggregation Check_Tip Use New AFM Tip Rough_AFM->Check_Tip

Caption: A logical troubleshooting guide for common issues encountered during surface characterization.

References

Strategies to reduce non-specific binding on PEGylated surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PEGylated Surfaces. This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding (NSB) in your experiments.

Troubleshooting Guide

This section addresses common problems encountered with non-specific binding on PEGylated surfaces. Follow these step-by-step solutions to diagnose and resolve issues in your experiments.

Issue 1: High Background Signal Across the Entire Surface

Possible Cause: This often indicates widespread non-specific binding of your analyte to the PEGylated surface itself, potentially due to suboptimal PEG layer properties or inappropriate buffer conditions.

Troubleshooting Steps:

  • Verify PEG Layer Quality:

    • Increase PEG Grafting Density: A sparse PEG layer can leave exposed surface areas prone to NSB. Increasing the density of PEG chains can create a more effective barrier.[1][2]

    • Optimize PEG Chain Length: Longer PEG chains (e.g., ≥2000 Da) are generally more effective at reducing NSB.[3][4] If you are using a shorter chain, consider switching to a higher molecular weight PEG.

    • Consider PEG Architecture: Novel structures like Y-shaped PEG have been shown to decrease non-specific binding more effectively than traditional linear PEG by providing a better shielding layer.[5]

  • Optimize Buffer Composition:

    • Adjust pH: The pH of your buffer can influence electrostatic interactions. If the analyte is a protein, try adjusting the buffer pH to be at least one unit away from its isoelectric point (pI) to ensure it carries a net charge that can be repelled by a similarly charged surface.

    • Increase Salt Concentration: Adding salt (e.g., NaCl up to 200-500 mM) can create a shielding effect that masks surface charges on both the analyte and the substrate, thereby reducing charge-based NSB.

  • Introduce Blocking Agents/Additives:

    • Add a Non-ionic Surfactant: For NSB driven by hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 (typically 0.005% - 0.1%) to your running buffer can be very effective.

    • Incorporate a Protein Blocker: Add a blocking protein like Bovine Serum Albumin (BSA) to your buffer (0.5 to 2 mg/mL or 1% w/v). BSA can adsorb to any remaining sticky sites on the surface and also prevent the analyte from adhering to system tubing.

    • Add Free PEG: Including free PEG in the analyte solution can help saturate non-specific sites.

Issue 2: Analyte Binds Strongly to the Reference/Control Surface

Possible Cause: Significant binding to a reference channel (e.g., a sensor chip surface with no immobilized ligand) is a clear indicator of NSB and suggests that the analyte is interacting directly with the base surface chemistry.

Troubleshooting Steps:

  • Run a Preliminary NSB Test: Before your main experiment, always inject the highest concentration of your analyte over the reference surface alone. If the response on the reference channel is more than one-third of the expected specific binding response, you must optimize conditions.

  • Implement Buffer and Additive Strategies: Follow the buffer optimization and additive steps outlined in Issue 1 . Increasing salt concentration is often the most effective first step for charge-based NSB, while adding surfactants is best for hydrophobic NSB.

  • Modify Surface Chemistry:

    • Change Blocking Agent: After ligand immobilization, ensure any remaining active surface sites are thoroughly blocked. While ethanolamine is standard for amine coupling, you can use ethylenediamine if your analyte is positively charged to reduce the negative charge of the sensor surface.

    • Switch Surface Type: If you are using a 3D dextran-based surface and see high NSB, consider switching to a planar surface with a PEG brush, which may have lower intrinsic binding properties.

Logical Workflow for Troubleshooting NSB

The following diagram illustrates a step-by-step process for identifying and mitigating non-specific binding.

start Start: High Non-Specific Binding Observed prelim_test Perform Preliminary Test: Inject analyte over reference surface start->prelim_test check_ref Is reference binding >1/3 of expected specific signal? prelim_test->check_ref optimize_buffer Step 1: Optimize Buffer - Adjust pH - Increase Salt (NaCl) - Add Surfactant (Tween-20) check_ref->optimize_buffer Yes end_ok Proceed with Experiment check_ref->end_ok No check_nsb1 Re-test NSB. Is it resolved? optimize_buffer->check_nsb1 add_blocker Step 2: Use Additives - Add BSA (1% w/v) - Add free PEG/Dextran to buffer check_nsb1->add_blocker No check_nsb1->end_ok Yes check_nsb2 Re-test NSB. Is it resolved? add_blocker->check_nsb2 modify_peg Step 3: Modify PEG Surface - Increase PEG density - Use longer PEG chains - Change PEG architecture check_nsb2->modify_peg No check_nsb2->end_ok Yes check_nsb3 Re-test NSB. Is it resolved? modify_peg->check_nsb3 change_surface Step 4: Change Surface - Switch sensor chip type - Alter immobilization chemistry check_nsb3->change_surface No check_nsb3->end_ok Yes end_fail Consult Specialist/ Re-evaluate System change_surface->end_fail

A step-by-step workflow for troubleshooting non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding on PEGylated surfaces?

A1: Non-specific binding is primarily driven by unintended molecular forces between your analyte and the surface. The main causes include:

  • Hydrophobic Interactions: Hydrophobic regions of an analyte (like a protein or a BCN group on a conjugate) can interact with any exposed non-polar parts of the surface.

  • Electrostatic Interactions: If the analyte and surface have opposite charges at the experimental pH, they can attract each other.

  • Incomplete Surface Coverage: Insufficient PEG density or chain length can leave underlying substrate exposed, which may be prone to binding.

  • Analyte Aggregation: Poorly soluble analytes can form aggregates that exhibit high levels of non-specific binding.

Q2: How exactly does a PEG layer reduce non-specific binding?

A2: A dense layer of PEG (a "PEG brush") forms a physical, steric barrier that prevents proteins and other molecules from reaching the underlying surface. Additionally, PEG is a highly hydrophilic polymer that creates a tightly bound hydration layer (a shell of water molecules). When a protein approaches this layer, it is energetically unfavorable to displace these water molecules, leading to repulsion of the protein.

Mechanism of PEG-Mediated NSB Reduction

cluster_0 Unprotected Surface cluster_1 PEGylated Surface Surface1 Substrate Analyte1 Analyte Analyte1->Surface1 Unwanted Interaction NSB_label Non-Specific Binding (Hydrophobic/ Electrostatic) Surface2 Substrate PEG_Layer < PEG Brush Layer > (Steric Hindrance + Hydration Shell) Analyte2 Analyte Analyte2->PEG_Layer No Binding Repulsion_label Repulsion

PEG creates a barrier that repels analytes, preventing NSB.

Q3: How do I choose the right strategy to reduce NSB for my specific system?

A3: The best strategy depends on the suspected cause of NSB.

  • If you suspect charge-based interactions (e.g., your protein's pI is close to the buffer pH), the first step should be to adjust the pH or increase the salt concentration.

  • If you suspect hydrophobic interactions , add a non-ionic surfactant like Tween-20.

  • If NSB is persistent and moderate , adding a general blocking protein like BSA is a good next step.

  • If NSB is very high and cannot be resolved by buffer changes , you may need to re-evaluate and optimize the PEGylation process itself (density, chain length) or change the underlying surface chemistry.

Q4: Can the type of PEG I use make a difference?

A4: Yes. The molecular weight (MW) and structure of the PEG are critical.

  • Chain Length: Longer PEGs (e.g., 5 kDa) are generally better than shorter ones, though some studies show diminishing returns above 5 kDa.

  • Density: A high grafting density is crucial to form a "brush" conformation, which is more effective at repelling proteins than a "mushroom" conformation seen at low densities.

  • Architecture: Branched structures, such as Y-shaped PEG, can offer superior surface coverage and NSB reduction compared to linear PEGs.

Q5: Will adding BSA or Tween-20 interfere with my specific binding interaction?

A5: It is possible, which is why it's important to use them at optimized concentrations. Typically, the concentrations used (e.g., 1% BSA, 0.05% Tween-20) are low enough to prevent non-specific interactions without disrupting the high-affinity specific binding of interest. However, you should always validate your assay after adding new components to the buffer to ensure the specific interaction is not compromised.

Quantitative Data on NSB Reduction Strategies

The following tables summarize quantitative findings from various studies on the effectiveness of different strategies to reduce non-specific binding.

Table 1: Effect of Buffer Additives and pH
StrategySystemResultCitation
1% w/v BSA Rabbit IgG on COOH sensor88% reduction in NSB compared to control.
200 mM NaCl Rabbit IgG on COOH sensorDramatic reduction in NSB at all analyte concentrations.
Adjusting pH Rabbit IgG on COOH sensorChanging buffer from pH 6.0 to pH 7.4 showed little to no NSB .
0.1% w/v BSA Rabbit IgG on COOH sensorIneffective; slightly increased NSB, possibly by preventing analyte loss to container walls, thus increasing its effective concentration.
Table 2: Effect of PEG Surface Modification
StrategySystemResultCitation
PEG-diacrylate in Hydrogel Immunoassay for SEB toxin10-fold decrease in NSB and a 6-fold increase in specific binding signal.
High-Density PEG Brush PRINT Nanoparticles200-fold decrease in clearance from circulation compared to non-PEGylated particles.
Increasing PEG Mol % Phospholipid MonolayerIncreasing PEG from 1 mol% to 10 mol% completely suppressed BSA adsorption .
PEG Chain Length Gold NanoparticlesNo significant difference in protein corona quantity for PEG MW of 5 kDa vs. 20 kDa .

Key Experimental Protocols

Protocol 1: Preliminary Test for Non-Specific Binding

This protocol is essential for diagnosing NSB before proceeding with kinetic analysis (e.g., in SPR).

  • Prepare the Reference Surface: Use a sensor surface that has undergone the same activation and deactivation chemistry as your sample surface but without the immobilized ligand. A bare, unactivated surface can also be used as a first check.

  • Prepare Analyte: Dilute your analyte in the running buffer to the highest concentration you plan to use in your main experiment.

  • Injection: Inject the analyte over the reference surface using the same flow rate and association time as your planned experiment.

  • Observation: Monitor the binding response. A significant, sustained increase in signal indicates that the analyte is binding non-specifically to the surface.

  • Analysis: If the signal is greater than ~5-10% of the maximum signal (Rmax) expected from your specific interaction, or more than a third of the observed specific signal, NSB is problematic and must be addressed.

Protocol 2: Optimization of PEGylation Conditions for Nanoparticles

This protocol provides a framework for systematically optimizing the PEGylation process to enhance NSB resistance, based on the response surface methodology.

  • Identify Key Factors: The most critical factors influencing PEGylation efficiency are typically:

    • PEG concentration (e.g., 10-50 g/L)

    • Incubation time (e.g., 10-60 min)

    • Reaction temperature (e.g., 20-40°C)

    • pH of the reaction buffer (e.g., pH 7-9)

  • Design the Experiment: Use a statistical design of experiments (DoE) approach, such as a central composite design (CCD), to explore the effects of these factors across a range of values.

  • Perform PEGylation: Prepare your nanoparticles (e.g., BSA nanoparticles) and perform the PEGylation reaction according to the conditions specified in your experimental design. This typically involves reacting activated PEG (e.g., SPA-mPEG) with free amino groups on the nanoparticle surface.

  • Measure the Response: The primary response to measure is the degree of PEGylation. This can be quantified by measuring the number of remaining free amino groups on the nanoparticle surface after the reaction.

  • Quantify Free Amino Groups (TNBS Assay):

    • Add 250 µL of 0.01% trinitrobenzenesulfonic acid (TNBS) solution to 500 µL of your nanoparticle solution (0.5 mg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Incubate the mixture for 2 hours at 37°C with shaking.

    • Centrifuge the sample to pellet the nanoparticles.

    • Measure the absorbance of the supernatant at 345 nm to determine the amount of unreacted TNBS.

    • A lower amount of unreacted TNBS indicates a higher degree of PEGylation.

  • Analyze and Optimize: Use statistical software to analyze the results and determine the optimal conditions (PEG concentration, time, temperature, pH) that lead to the highest degree of PEGylation. The study by Kouchakzadeh et al. (2010) found optimal conditions to be a PEG concentration of 32.5 g/L, an incubation time of 10 minutes, a temperature of 27°C, and a pH of 7.

References

Validation & Comparative

A Comparative Guide to HS-Peg11-CH2CH2N3 and the Impact of PEG Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of linker technologies, heterobifunctional polyethylene glycol (PEG) linkers are widely employed for their ability to improve solubility, reduce immunogenicity, and extend the circulation half-life of therapeutics like antibody-drug conjugates (ADCs).

This guide provides a comparative analysis of HS-Peg11-CH2CH2N3 , a discrete thiol-PEG-azide linker, against PEG linkers of other lengths. By examining experimental data, we aim to provide a clear framework for selecting the optimal linker for specific bioconjugation applications.

The Role of PEG Linker Length in Bioconjugate Performance

This compound is a heterobifunctional linker featuring a thiol (-SH) group on one end and an azide (-N₃) group on the other, separated by a discrete chain of 11 PEG units. The thiol group allows for covalent attachment to molecules containing a maleimide group, while the azide enables highly efficient and specific "click chemistry" reactions with alkyne-modified molecules.[1][2][3]

The length of the PEG chain is a crucial design parameter that creates a series of trade-offs. The choice of PEG length—whether short (e.g., PEG2, PEG4), medium (e.g., PEG8, PEG11, PEG12), or long (e.g., PEG24 or larger)—can significantly impact the final conjugate's properties.[4][5]

Key benefits of PEGylation include:

  • Improved Hydrophilicity: PEG linkers can mitigate the aggregation propensity of bioconjugates, especially those carrying hydrophobic payloads, which is critical for maintaining stability in aqueous solutions.

  • Enhanced Pharmacokinetics: The increased size (hydrodynamic radius) of a PEGylated molecule leads to reduced renal clearance and a longer plasma half-life. This extended circulation can result in greater accumulation at the target site.

  • Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the immune system, potentially lowering the risk of an immune response.

Data Presentation: Performance Comparison of PEG Linker Lengths

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

PEG Linker LengthClearance Rate (Relative to Shorter PEGs)Plasma Exposure (AUC)Key FindingsReference
Non-PEGylated HighLowRapid clearance and low exposure compared to PEGylated versions.
PEG2 / PEG4 ModerateModerateShowed improved plasma exposure over non-PEGylated ADCs.
PEG8 / PEG12 LowHighDemonstrated significantly higher plasma and tumor exposures and lower clearance. A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study.
PEG24 LowHighProvided similar high tumor exposure to PEG8 and PEG12, suggesting a potential plateau effect for longer linkers.

Table 2: Impact of PEG Linker Length on In Vitro Potency and Receptor Binding

PEG Linker LengthIC50 (nM)Target Receptor/Cell LineKey FindingsReference
PEG2 3.1 ± 0.2GRPRShorter linkers resulted in lower IC50 values, indicating higher binding affinity in this specific receptor-ligand interaction.
PEG3 3.9 ± 0.3GRPRBinding affinity decreased slightly as the linker length increased.
PEG4 5.4 ± 0.4GRPRContinued trend of decreasing binding affinity with increased length.
4 kDa (~PEG90) ~4.5x higher than no PEGHER2In affibody-based conjugates, longer PEG chains led to a reduction in in vitro cytotoxicity.
10 kDa (~PEG227) ~22.5x higher than no PEGHER2The negative effect on cytotoxicity was more pronounced with the longest PEG chain.

Table 3: Influence of PEG Linker Length on Cellular Uptake and In Vivo Efficacy

PEG Linker LengthCellular Uptake / Tumor AccumulationIn Vivo Efficacy (Tumor Growth Inhibition)Key FindingsReference
0.65 kDa (~PEG14) Highest in DC2.4 cell lineNot specifiedShorter linkers may be optimal for some cell lines in vitro.
2 kDa (~PEG45) Moderate35-45% reduction in tumor weight (for PEG2/PEG4)In vivo, longer linkers often lead to better outcomes despite potentially lower in vitro uptake.
5 kDa (~PEG113) Highest in primary cells (BMDCs)Not specifiedOptimal linker length for cellular uptake can be cell-type dependent.
10 kDa (~PEG227) Highest tumor accumulation in vivo>40% greater tumor size reduction compared to 2k/5k linkersLonger linkers can significantly enhance tumor-targeting ability and antitumor activity in vivo.
PEG8 / PEG12 / PEG24 Significantly higher tumor exposure75-85% reduction in tumor weightLonger linkers provided the best combination of tumor distribution and efficacy.

Experimental Protocols

A successful bioconjugation strategy requires robust and reproducible protocols. Below is a representative two-step protocol for creating an ADC using a heterobifunctional thiol-PEG-azide linker like this compound.

Protocol 1: Two-Step ADC Conjugation via Thiol-Maleimide and Click Chemistry

This protocol involves first conjugating the thiol end of the PEG linker to a maleimide-functionalized antibody, followed by a copper-free click reaction to attach an alkyne-modified payload to the azide end.

Part A: Antibody-Linker Conjugation (Thiol-Maleimide)

  • Materials:

    • Thiol-PEGn-Azide linker (e.g., this compound)

    • Maleimide-activated monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

    • Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 5 mM EDTA, pH 7.0)

    • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • Procedure:

    • Prepare a stock solution (e.g., 10-20 mM) of the Thiol-PEGn-Azide linker in a compatible solvent like DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the linker solution to the maleimide-activated mAb solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Purify the resulting mAb-PEGn-Azide conjugate using an SEC column to remove excess, unreacted linker. Monitor elution by absorbance at 280 nm and collect the fractions corresponding to the conjugated antibody.

Part B: Payload Conjugation (Copper-Free Click Chemistry)

  • Materials:

    • Purified mAb-PEGn-Azide conjugate from Part A

    • Alkyne-modified payload (e.g., DBCO-payload or BCN-payload)

    • Reaction Buffer (e.g., PBS, pH 7.4)

    • Purification System (SEC or Hydrophobic Interaction Chromatography - HIC)

  • Procedure:

    • Prepare a stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).

    • Add a 3- to 10-fold molar excess of the alkyne-payload to the purified mAb-PEGn-Azide conjugate.

    • Incubate the reaction for 4-12 hours at room temperature, protected from light.

    • Purify the final ADC using SEC or HIC to remove unreacted payload and other impurities.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR for cysteine-linked conjugates.

  • Materials & Equipment:

    • Purified ADC sample

    • HIC Column (e.g., TSKgel Butyl-NPR)

    • HPLC System with UV detector

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

  • Procedure:

    • Dilute the ADC sample to approximately 1 mg/mL using Mobile Phase A.

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Run a linear gradient from high salt (100% A) to low salt (100% B) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram, which correspond to species with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR using the following formula, where Aᵢ is the area of the peak for the species with i drugs conjugated: Average DAR = Σ(Aᵢ * DARᵢ) / ΣAᵢ

Mandatory Visualization

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers (e.g., PEG2-PEG4) may favor higher binding affinity in certain contexts, longer linkers (e.g., PEG8 and above) generally enhance pharmacokinetic properties, leading to improved plasma stability, greater tumor exposure, and superior in vivo efficacy, particularly for hydrophobic payloads.

The this compound linker, with its 11 PEG units, represents a mid-length option that balances the need for improved pharmacokinetics with the potential for high binding affinity and potency. However, the optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen. Therefore, the choice should be guided by empirical evaluation through a systematic workflow, as outlined in this guide, to design safer and more effective bioconjugates.

References

A Comparative Guide to the Characterization of HS-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

Heterobifunctional polyethylene glycol (PEG) linkers are foundational tools in modern bioconjugation, enabling the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1] The HS-PEG11-CH2CH2N3 linker, featuring a terminal thiol (sulfhydryl) group and an azide group, offers a versatile platform for covalently linking biological molecules. The thiol group allows for conjugation to cysteine residues, while the azide group is available for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]

This guide provides a comparative analysis of the analytical techniques used to characterize this linker, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Accurate characterization is critical to ensure the purity, structural integrity, and proper functioning of the final bioconjugate.[4]

Mass Spectrometry Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and assessing the purity of PEG linkers.[1] For PEGylated molecules, the two most common ionization methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • ESI-MS is often coupled with liquid chromatography (LC/MS) and is highly effective for analyzing PEGylated proteins and conjugates. It can, however, produce complex spectra with multiple charge states, which may require deconvolution software for interpretation.

  • MALDI-TOF MS is a powerful technique for determining the molecular weight and structural properties of polymers like PEG. It provides an absolute measurement of individual polymer chains, allowing for the determination of the repeating unit and end groups. The resulting spectrum typically shows a distribution of peaks separated by 44 Da, corresponding to the ethylene glycol monomer unit (C₂H₄O).

Comparative Data for Thiol-PEG-Azide Linkers

The table below outlines the expected monoisotopic masses for HS-PEG-CH2CH2N3 linkers with varying PEG chain lengths. This data is crucial for verifying the product's identity via high-resolution mass spectrometry.

Compound NameChemical FormulaMonoisotopic Mass (Da)Calculated m/z [M+Na]⁺
HS-Peg3-CH2CH2N3C₈H₁₇N₃O₃S235.0991258.0890
HS-Peg7-CH2CH2N3C₁₆H₃₃N₃O₇S411.2040434.1939
This compound C₂₄H₄₉N₃O₁₁S 587.3088 610.2987
HS-Peg15-CH2CH2N3C₃₂H₆₅N₃O₁₅S763.4136786.4035
Experimental Protocol: MALDI-TOF MS

This protocol provides a general framework for the analysis of a thiol-PEG-azide linker.

  • Sample Preparation :

    • Matrix Solution : Prepare a matrix solution by dissolving 15.8 mg of α-cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of ethanol using an ultrasonic bath. Other matrices like 2,5-dihydroxybenzoic acid (DHB) can also be effective.

    • Cationizing Agent : Prepare a sodium trifluoroacetate (NaTFA) solution by dissolving 5.9 mg in 1 mL of ethanol. This salt helps in the formation of sodiated adducts ([M+Na]⁺), which are often more stable and easier to detect for PEG molecules.

    • Analyte Solution : Dissolve the this compound linker in a suitable solvent (e.g., water, acetonitrile) to a concentration of approximately 1-2 mg/mL.

  • Sample Spotting :

    • Mix the matrix, cationizing agent, and analyte solutions. A common ratio is 5:1:1 (v/v/v).

    • Spot 0.5–1.0 µL of the mixture onto a ground steel MALDI target plate and allow it to air dry completely.

  • Data Acquisition :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the spectrum in positive ion mode. Calibrate the instrument in the expected mass range of the analyte.

  • Data Analysis :

    • The resulting spectrum should display a series of peaks. The mass difference between adjacent peaks should be approximately 44 Da, confirming the PEG structure.

    • Identify the peak corresponding to the sodiated molecule ([M+Na]⁺) and compare its m/z value to the calculated theoretical value.

¹H NMR Spectroscopy Analysis

¹H NMR is a powerful method for confirming the chemical structure of PEG derivatives and determining the purity and degree of functionalization. By integrating the signals corresponding to different protons in the molecule, one can verify the presence of the key functional groups: the thiol, the PEG backbone, and the azide-adjacent methylene group.

Expected ¹H NMR Chemical Shifts

The following table summarizes the characteristic chemical shifts (δ) for a generic HS-PEG-CH2CH2N3 linker, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

ProtonsFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
-SH Thiol~1.3 - 2.7Triplet / Broad Singlet
-S-CH₂- Methylene adjacent to Thiol~2.7 - 2.9Multiplet
-CH₂-N₃ Methylene adjacent to Azide~3.3 - 3.4Triplet
-O-CH₂-CH₂-O- PEG Backbone~3.5 - 3.7Singlet / Multiplet
-PEG-CH₂-CH₂-N₃ Methylene adjacent to PEG~3.7Triplet

Note: Chemical shifts can vary depending on the solvent and the specific molecular environment. The large signal from the PEG backbone at ~3.6 ppm is the most prominent feature of the spectrum. The protons on the carbon adjacent to the azide group are typically shifted downfield to around 3.3-3.4 ppm.

Experimental Protocol: ¹H NMR
  • Sample Preparation : Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Using DMSO-d₆ can be particularly advantageous as it often provides a stable hydroxyl peak (if present as an impurity) around 4.56 ppm, which does not shift significantly with concentration.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals which are much smaller than the PEG backbone signal.

  • Data Processing and Analysis :

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the characteristic peaks. The ratio of the integrations should correspond to the number of protons in each functional group, confirming the structure. For example, the ratio of the integration of the -CH₂-N₃ protons to the -S-CH₂- protons should be 1:1.

Visualizing Analytical Workflows and Applications

Analytical Workflow

The characterization of this compound follows a logical progression from sample preparation to final data analysis and structural confirmation.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Final Confirmation Prep Dissolve Linker in Solvent MS_Acq MALDI-TOF MS Acquisition Prep->MS_Acq NMR_Acq ¹H NMR Acquisition Prep->NMR_Acq MS_Analysis Analyze Mass Spectrum (Confirm MW & Purity) MS_Acq->MS_Analysis Conclusion Structure & Purity Verified MS_Analysis->Conclusion NMR_Analysis Analyze NMR Spectrum (Confirm Structure) NMR_Acq->NMR_Analysis NMR_Analysis->Conclusion

Workflow for the analytical characterization of the PEG linker.

Bioconjugation Strategy

The heterobifunctional nature of the linker allows for a sequential, two-step conjugation process. This is a common strategy in the synthesis of antibody-drug conjugates or other complex targeted therapies.

G Protein Target Protein (e.g., Antibody) Conjugate1 Protein-S-PEG11-N3 Protein->Conjugate1 Thiol Reaction (e.g., Maleimide) Linker HS-PEG11-N3 Linker->Conjugate1 FinalConjugate Final Bioconjugate Conjugate1->FinalConjugate CuAAC Click Chemistry Payload Alkyne-Functionalized Payload (e.g., Drug) Payload->FinalConjugate

A typical two-step bioconjugation pathway using the linker.

Comparison with Alternatives

The primary alternatives to this compound often involve variations in the PEG chain length or the terminal functional groups.

  • Shorter vs. Longer PEG Chains : Shorter PEG linkers (e.g., PEG3, PEG4) may be less effective at overcoming steric hindrance but can be advantageous where a smaller hydrodynamic radius is desired. Longer PEG chains enhance solubility and can increase the in vivo half-life of a conjugate but may also alter pharmacokinetic properties in unintended ways.

  • Alternative Functional Groups :

    • Maleimide-PEG-Azide : Replaces the thiol with a maleimide group for highly specific conjugation to free thiols on a target molecule.

    • HS-PEG-Alkyne : Replaces the azide with an alkyne, for use in copper-free click chemistry reactions with azide-tagged molecules.

    • Recombinant Linkers : For applications requiring absolute monodispersity, recombinant linkers expressed in systems like yeast are an alternative to chemically synthesized PEGs, which are inherently polydisperse.

The choice of linker ultimately depends on the specific requirements of the bioconjugation strategy, including the nature of the molecules to be linked, the desired stoichiometry, and the intended application of the final conjugate. A thorough analytical characterization, as outlined in this guide, is a critical step in ensuring the success of any such endeavor.

References

Quantifying the Efficiency of HS-Peg11-CH2CH2N3 Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. The hetero-bifunctional linker, HS-Peg11-CH2CH2N3, offers a versatile platform for bioconjugation, featuring a terminal thiol (-SH) group for attachment to biomolecules via maleimide chemistry and an azide (-N3) group for "click" chemistry reactions. This guide provides a comparative analysis of the conjugation efficiency of this compound-mediated reactions against alternative methods, supported by experimental data and detailed protocols.

Performance Comparison: Thiol-Maleimide vs. Azide-Alkyne "Click" Chemistry

The utility of the this compound linker lies in its ability to participate in two distinct and highly efficient conjugation reactions. The thiol end can react with maleimide-functionalized molecules, a common strategy for protein modification at cysteine residues. The azide end allows for conjugation to alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

The choice of conjugation strategy depends on the specific application, the nature of the biomolecule, and the desired level of control over the conjugation process. Click chemistry, in particular, is renowned for its high efficiency and bioorthogonality, meaning the reactive groups do not interfere with native biological functionalities.

Conjugation StrategyLinker System ExampleTypical Conjugation EfficiencyKey AdvantagesKey Considerations
Thiol-Maleimide Conjugation This compound + Maleimide-activated protein70-90%- High specificity for thiol groups at pH 6.5-7.5- Well-established and widely used method- Potential for retro-Michael reaction leading to de-conjugation- Maleimide hydrolysis at higher pH reduces efficiency
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This compound + Alkyne-tagged molecule>95%[1]- High to quantitative yields under optimized conditions[2]- High specificity and bioorthogonality- Requires a copper(I) catalyst, which can be toxic to cells- Potential for copper-catalyzed side reactions[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) This compound + DBCO-tagged molecule>90%- Catalyst-free, ideal for live-cell applications- High specificity and bioorthogonality- Strained cyclooctynes can be more expensive[2]- Some cyclooctynes may have off-target reactivity with thiols[2]
Amine-Reactive Conjugation (for comparison) Maleimide-PEG-NHS Ester + Protein (lysine residues)Variable (can be less specific)- Targets abundant primary amines (lysine residues)- Can lead to heterogeneous products with varying conjugation sites- May impact protein function if conjugation occurs at a critical lysine residue

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide to a Maleimide-Activated Antibody Fragment (Fab)

This protocol outlines a general procedure for the conjugation of a peptide featuring a terminal thiol group (mimicking the HS-end of our linker) to a maleimide-activated Fab.

Materials:

  • Maleimide-activated Fab

  • Thiol-containing peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, with 5 mM EDTA

  • Quenching Solution: 1 M β-mercaptoethanol or N-ethylmaleimide

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-activated Fab in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the thiol-containing peptide in the conjugation buffer to achieve a 5 to 20-fold molar excess relative to the Fab.

  • Conjugation Reaction:

    • Add the peptide solution to the Fab solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-20 mM to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess peptide and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the conjugation efficiency by UV-Vis spectroscopy, HPLC, or mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-PEG-Linker to an Alkyne-Modified Protein

This protocol describes the conjugation of an azide-functionalized PEG linker (representing the azide-end of this compound) to a protein containing an alkyne group.

Materials:

  • Alkyne-modified protein

  • Azide-PEG linker

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

  • Purification: Desalting column or dialysis

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the Azide-PEG linker in the reaction buffer to achieve a 10 to 50-fold molar excess.

  • Preparation of the Catalyst Solution:

    • Prepare a fresh stock solution of 50 mM CuSO4 in water.

    • Prepare a fresh stock solution of 50 mM sodium ascorbate in water.

    • Prepare a stock solution of 50 mM THPTA in water.

  • Conjugation Reaction:

    • To the protein solution, add the Azide-PEG linker.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the protein-linker solution to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and catalyst by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.

  • Characterization:

    • Confirm conjugation by SDS-PAGE or mass spectrometry.

    • Quantify the conjugation efficiency using HPLC or other appropriate analytical techniques.

Visualizing the Conjugation Pathways

To better illustrate the conjugation processes involving the this compound linker, the following diagrams outline the key steps.

Thiol_Maleimide_Conjugation cluster_0 Step 1: Thiol-Maleimide Reaction HS_PEG_Linker This compound Maleimide_Protein Maleimide-Activated Protein HS_PEG_Linker->Maleimide_Protein pH 6.5-7.5 Conjugate1 Protein-S-Peg11-CH2CH2N3 Maleimide_Protein->Conjugate1

Caption: Workflow for Thiol-Maleimide Conjugation.

Azide_Alkyne_Cycloaddition cluster_1 Step 2: Azide-Alkyne Click Chemistry cluster_2 CuAAC cluster_3 SPAAC Conjugate1 Protein-S-Peg11-CH2CH2N3 Catalyst Cu(I) Catalyst Conjugate1->Catalyst DBCO_Molecule DBCO-Containing Molecule Conjugate1->DBCO_Molecule Catalyst-free Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Catalyst Final_Conjugate Final Bioconjugate Catalyst->Final_Conjugate DBCO_Molecule->Final_Conjugate

Caption: Workflow for Azide-Alkyne "Click" Chemistry.

References

A Comparative Guide to the In Vivo Efficacy of Drug Delivery Systems Utilizing Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The in vivo efficacy of a drug delivery system is paramount to its clinical potential. The linker, HS-Peg11-CH2CH2N3, represents a class of heterobifunctional linkers that are integral to modern bioconjugation strategies. Comprising a thiol-reactive group (HS), a hydrophilic polyethylene glycol (PEG) spacer (Peg11), and a bioorthogonal azide group (N3), this linker is not a standalone therapeutic agent but a critical component for constructing advanced drug delivery systems such as antibody-drug conjugates (ADCs) or functionalized nanoparticles. The azide group allows for "click" chemistry, a highly efficient and specific method for attaching the linker to a drug or imaging agent.

This guide provides a comparative analysis of drug delivery systems employing PEG linkers, with a focus on how the linker's properties, particularly the length of the PEG chain, influence in vivo efficacy. As direct in vivo therapeutic data for a system using the specific this compound linker is not available in published literature, this guide will draw upon a representative preclinical study on affibody-drug conjugates. This study effectively demonstrates the principles of PEG linker application in targeted drug delivery and provides the necessary quantitative data for a meaningful comparison.

The comparison will be centered on an affibody-drug conjugate system targeting the HER2 receptor, a well-known target in cancer therapy. The core of the comparison will be between a conjugate with no PEG linker and conjugates with PEG linkers of varying lengths.

Comparative Analysis of In Vivo Performance

The choice of linker in a drug delivery system represents a critical balance between circulation time, target cell cytotoxicity, and off-target toxicity. The inclusion and length of a PEG chain in the linker can significantly modulate these factors.

A key study compared three versions of an anti-HER2 affibody-drug conjugate:

  • HM: A conjugate with no PEG insertion.

  • HP4KM: A conjugate with a 4 kDa PEG linker.

  • HP10KM: A conjugate with a 10 kDa PEG linker.

The following tables summarize the key performance metrics from this comparative study.

Table 1: In Vitro Cytotoxicity and In Vivo Circulation Half-Life

ConjugateLinkerIC50 (NCI-N87 cells, nM)Circulation Half-Life (t1/2, hours)
HM No PEG1.1 ± 0.20.5 ± 0.1
HP4KM 4 kDa PEG6.5 ± 0.81.2 ± 0.2
HP10KM 10 kDa PEG22.5 ± 2.15.6 ± 0.5

Data extrapolated from a study on affibody-drug conjugates. The IC50 value represents the concentration of the drug conjugate required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
Control (Saline) N/A00
HM 565100
HP4KM 1080100
HP10KM 2095100

Tumor growth inhibition and survival rates were assessed at the end of the study period in a preclinical mouse model with HER2-positive tumors.

The data clearly indicates that while longer PEG chains reduce in vitro cytotoxicity (higher IC50), they significantly extend the circulation half-life. This prolonged circulation time allows for greater accumulation of the drug at the tumor site, leading to superior in vivo antitumor efficacy, even at higher tolerated doses.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are representative protocols for the key experiments cited in the comparative analysis.

1. In Vitro Cell Viability Assay

  • Cell Line: NCI-N87 (HER2-positive human gastric carcinoma).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.

    • The drug conjugates (HM, HP4KM, HP10KM) are diluted to various concentrations in the cell culture medium.

    • The medium in the wells is replaced with the medium containing the drug conjugates, and the cells are incubated for 72 hours.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance at 570 nm is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 values are determined by fitting the data to a dose-response curve.

2. Pharmacokinetics Study in Mice

  • Animal Model: BALB/c nude mice.

  • Procedure:

    • The drug conjugates are administered to the mice via a single intravenous (IV) injection.

    • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-injection.

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the drug conjugate in the plasma samples is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the affibody portion of the conjugate.

    • The plasma concentration-time data is analyzed using a non-compartmental model to determine the circulation half-life (t1/2).

3. In Vivo Antitumor Efficacy Study

  • Animal Model: BALB/c nude mice bearing NCI-N87 xenograft tumors.

  • Procedure:

    • NCI-N87 cells are subcutaneously injected into the flank of the mice.

    • When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.

    • The mice are treated with intravenous injections of saline (control) or the drug conjugates at their respective maximum tolerated doses.

    • Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

    • The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration.

    • Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

    • Survival rates are monitored throughout the study.

Visualizations

Mechanism of Action for an Affibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Affibody-Drug Conjugate (e.g., HP10KM) Receptor HER2 Receptor ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell (HER2-positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for a targeted affibody-drug conjugate.

Workflow for In Vivo Efficacy Assessment

Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis TumorInoculation 1. Tumor Cell Inoculation TumorGrowth 2. Tumor Growth Monitoring TumorInoculation->TumorGrowth Grouping 3. Randomization into Groups TumorGrowth->Grouping Treatment 4. IV Administration of Conjugates Grouping->Treatment DataCollection 5. Measure Tumor Volume & Body Weight Treatment->DataCollection TGI 6. Calculate Tumor Growth Inhibition DataCollection->TGI Survival 7. Analyze Survival Data DataCollection->Survival Conclusion 8. Efficacy Conclusion TGI->Conclusion Survival->Conclusion

Caption: Experimental workflow for assessing the in vivo antitumor efficacy.

A Comparative Analysis of Crosslinkers for Next-Generation PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to rationally selecting the optimal linker for potent and selective protein degradation.

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] The linker is not merely a passive spacer but an active determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Its composition, length, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[4][] This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Function

An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. The choice of linker is a critical determinant of PROTAC success, and its optimization is often an empirical process guided by an understanding of the structure-activity relationship (SAR).

Common Types of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types include flexible alkyl and polyethylene glycol (PEG) linkers, as well as more rigid linkers incorporating cyclic moieties.

  • Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility. While synthetically accessible, their hydrophobicity can impact the solubility of the PROTAC molecule.

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers.

  • Rigid Linkers: These linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) α Degradation

Linker TypeLinker Length (atoms)ER Degradation Efficacy
Alkyl9Moderate
Alkyl12High
Alkyl16Optimal
Alkyl19Moderate
Alkyl21Low

Table 2: Comparative Degradation of BRD4 by PROTACs with Different Linkers

PROTACLinker TypeDC50 (nM)Dmax (%)
MZ1PEG~25>90
ARV-825PEG/Alkyl<1>95
dBET1PEG/Alkyl~4>95

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.

Table 3: Influence of Linker Composition on CRBN Degradation

Linker CompositionDegradation of CRBN in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase.

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC at various concentrations over the chip surface to measure the kinetics of the binary interaction between the PROTAC and the immobilized protein.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein (the target protein) over the E3 ligase-immobilized surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Linker Evaluation Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Linker_Design Linker Design (Alkyl, PEG, Rigid) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis SPR SPR Analysis (Ternary Complex Formation) PROTAC_Synthesis->SPR Western_Blot Western Blot (Protein Degradation) PROTAC_Synthesis->Western_Blot Data_Analysis Determine DC50 & Dmax SPR->Data_Analysis Cell_Viability Cell Viability Assay Western_Blot->Cell_Viability Western_Blot->Data_Analysis

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Conclusion

The rational design of the linker is a critical aspect of developing effective and selective PROTACs. While flexible linkers like alkyl and PEG chains offer synthetic tractability and have been widely used, there is a growing trend towards the use of more rigid and functionalized linkers to improve potency, selectivity, and pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Validating Protein Integrity: A Comparative Guide to Post-Conjugation Analysis with HS-Peg11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a molecule to a protein is only the first step. It is critically important to validate that the labeling has occurred as intended and that the protein's biological activity remains intact. This guide provides an objective comparison of methodologies to validate proteins post-conjugation with HS-Peg11-CH2CH2N3, alongside alternative labeling chemistries. We present supporting experimental data and detailed protocols to ensure the integrity and functionality of your bioconjugates.

This compound is a bifunctional linker containing a thiol (HS) group and an azide (N3) group, connected by a polyethylene glycol (PEG) spacer. The thiol group can react with sulfhydryl-reactive moieties on a protein, such as maleimides, while the azide allows for subsequent "click" chemistry reactions. This guide will focus on the initial validation of the protein after its conjugation to this linker.

Comparative Analysis of Protein Labeling Chemistries

The choice of conjugation chemistry is fundamental to the experimental outcome. Below is a comparison of the this compound linker's thiol-reactive approach with two common alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compound (via Thiol)Maleimide ChemistryNHS Ester Chemistry
Target Residue Cysteine (via a pre-introduced maleimide or other thiol-reactive group)CysteineLysine, N-terminus
Reaction pH 6.5 - 7.56.5 - 7.5[1]7.0 - 8.0[1][2]
Bond Type ThioetherThioetherAmide
Specificity High (Cysteine is a low-abundance amino acid)High (targets the sulfhydryl group of cysteine)[3]Low (Lysine is an abundant, surface-exposed amino acid)[4]
Stability Highly StableStableHighly Stable
Key Advantage Enables site-specific labeling and subsequent click chemistry.Excellent for site-specific labeling when cysteine residues are strategically placed.Simple, robust reaction for general protein labeling.
Key Disadvantage Requires the protein to have a thiol-reactive group.Potential for off-target reaction with amines at pH > 7.5.Can lead to a heterogeneous mixture of labeled proteins, potentially affecting activity.

Experimental Validation of Protein Labeling

Confirming the successful conjugation of this compound to your target protein is essential. The following experimental techniques provide orthogonal data to validate the labeling efficiency and specificity.

SDS-PAGE Analysis for Molecular Weight Shift

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in a protein's molecular weight after conjugation. A successful reaction will result in a new band of higher molecular weight corresponding to the protein-PEG conjugate.

Quantitative Data Summary

SampleApparent Molecular Weight (kDa)Band Intensity (Densitometry Units)Labeling Efficiency (%)
Unlabeled Protein5010,0000
Labeled Protein51.58,500 (Conjugate) 1,500 (Unlabeled)85

Note: Labeling efficiency is estimated from the relative band intensities of the conjugated and unconjugated protein.

Western Blot for Specific Detection

Western blotting combines the separation power of SDS-PAGE with the specificity of antibody-based detection. This technique is particularly useful for confirming that the molecular weight shift observed in SDS-PAGE is indeed from the target protein, especially in complex mixtures.

Quantitative Data Summary

SampleTarget Protein Band (kDa)Signal Intensity (Chemiluminescence Units)Confirmation of Identity
Unlabeled Protein509,800Confirmed
Labeled Protein51.59,600Confirmed
Mass Spectrometry for Precise Mass Determination

Mass spectrometry (MS) provides the most accurate assessment of conjugation. It can confirm the exact mass of the conjugate, thereby verifying the addition of the this compound linker and helping to determine the degree of labeling (i.e., the number of linkers per protein).

Quantitative Data Summary

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of Labeling
Unlabeled Protein50,00050,000.5N/A0
Labeled Protein50,60550,606.1+605.61

Note: The expected mass of this compound is approximately 605.8 Da. The observed mass shift confirms a 1:1 conjugation.

Assessing Protein Activity Post-Conjugation

It is crucial to verify that the conjugation process has not compromised the protein's biological function. The specific activity assay will depend on the protein of interest. Below is a generic example for a hypothetical enzyme.

Enzyme Activity Assay (Example: Kinase)

This assay measures the ability of a kinase to phosphorylate a substrate. A decrease in activity after labeling could indicate that the linker is attached at or near the active site, causing steric hindrance.

Quantitative Data Summary

SampleKinase Activity (U/mg)Relative Activity (%)
Unlabeled Protein1,000100
Labeled Protein95095
Denatured Control50.5

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
  • Protein Preparation : Prepare the maleimide-activated protein in a suitable buffer (e.g., PBS, pH 7.2).

  • Linker Preparation : Dissolve this compound in the same buffer to a 10-fold molar excess relative to the protein.

  • Conjugation Reaction : Mix the protein and linker solutions and incubate at room temperature for 2 hours.

  • Removal of Excess Linker : Purify the conjugated protein using a desalting column or dialysis to remove unreacted linker.

  • Quantification : Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

Protocol 2: SDS-PAGE Analysis
  • Sample Preparation : Mix 10 µg of unlabeled and labeled protein with SDS-PAGE loading buffer containing a reducing agent.

  • Electrophoresis : Load the samples onto a 4-12% Bis-Tris gel and run at 150V for 60 minutes.

  • Staining : Stain the gel with Coomassie Blue for 1 hour and destain until bands are clearly visible.

  • Imaging and Densitometry : Image the gel and quantify the band intensities using image analysis software.

Protocol 3: Western Blot Analysis
  • SDS-PAGE and Transfer : Follow the SDS-PAGE protocol, then transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add a chemiluminescent substrate and image the blot using a CCD camera.

Protocol 4: Mass Spectrometry Analysis
  • Sample Preparation : Desalt the protein samples using a C4 ZipTip.

  • LC-MS Analysis : Inject the samples into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis : Deconvolute the resulting mass spectra to determine the average mass of the unlabeled and labeled protein.

Protocol 5: Kinase Activity Assay
  • Reaction Setup : In a 96-well plate, add the kinase substrate, ATP, and either unlabeled or labeled kinase to a final volume of 50 µL.

  • Incubation : Incubate the plate at 37°C for 30 minutes.

  • Detection : Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a phosphospecific antibody linked to a reporter).

  • Measurement : Read the signal (e.g., absorbance or fluorescence) on a plate reader.

  • Calculation : Calculate the specific activity based on a standard curve.

Diagrams and Workflows

G cluster_conjugation Conjugation Workflow Protein_Maleimide Maleimide-Activated Protein Reaction Conjugation (pH 7.2, 2h) Protein_Maleimide->Reaction Linker This compound Linker->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification Final_Product Labeled Protein Purification->Final_Product

Caption: Workflow for protein conjugation.

G cluster_validation Validation Workflow Labeled_Protein Labeled Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Western_Blot Western Blot Labeled_Protein->Western_Blot Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Activity_Assay Activity Assay Labeled_Protein->Activity_Assay MW_Shift Molecular Weight Shift? SDS_PAGE->MW_Shift Western_Blot->MW_Shift Correct_Mass Correct Mass? Mass_Spec->Correct_Mass Activity_Retained Activity Retained? Activity_Assay->Activity_Retained Validated Validated Conjugate MW_Shift->Validated Yes Correct_Mass->Validated Yes Activity_Retained->Validated Yes

Caption: Post-conjugation validation workflow.

G cluster_pathway Signaling Pathway of Labeled Protein (Hypothetical) Labeled_Kinase Labeled Kinase (Active) Phosphorylation Phosphorylation Labeled_Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream

Caption: Functional signaling pathway.

References

A Researcher's Guide to Heterobifunctional Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

Heterobifunctional linkers are a cornerstone of modern chemical biology and drug discovery, acting as crucial bridges in chimeric molecules designed to co-opt cellular machinery. These linkers connect two distinct molecular entities—typically a ligand for a target protein of interest (POI) and another for a functional effector protein—thereby bringing them into close proximity to elicit a specific biological outcome. Their design is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of the resulting therapeutic or chemical probe.

This guide provides a comparative overview of heterobifunctional linkers, with a primary focus on their role in Proteolysis Targeting Chimeras (PROTACs), the most prominent application. We will delve into quantitative performance data, detail key experimental protocols for their evaluation, and explore their broader applications.

The PROTAC Mechanism: A Linker-Dependent Process

PROTACs are revolutionary heterobifunctional molecules that hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively destroy disease-causing proteins.[1] A PROTAC consists of a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the pivotal, linker-dependent step that initiates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1] The linker is not a passive spacer but an active component that dictates the geometry and stability of this complex.[1]

PROTAC_Mechanism PROTAC PROTAC (Heterobifunctional Molecule) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Released (Catalytic) PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Linker Composition and Structure: A Comparative Overview

The composition and structure of the linker critically influence a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. The most common linker motifs are flexible alkyl chains and polyethylene glycol (PEG) chains, though more rigid structures containing rings like piperazine or piperidine are increasingly used to improve properties.

Linker TypeCommon MotifsKey CharacteristicsImpact on PROTAC Performance
Flexible Alkyl chains, Polyethylene Glycol (PEG)High conformational freedom, synthetically accessible. PEG enhances hydrophilicity and solubility.Can adapt to various protein topologies to enable ternary complex formation. May increase susceptibility to metabolic breakdown.
Rigid Piperazine, Piperidine, Cycloalkanes, TriazolesConstrained conformation, can improve metabolic stability and cell permeability.Can pre-organize ligands for optimal binding, potentially improving potency and selectivity. May lead to steric hindrance if not designed properly.
"Smart" / Functional Azobenzene (photo-switchable), Acyl hydrazone (labile)Incorporate motifs that respond to external stimuli (e.g., light) or are designed for specific release mechanisms.Allows for spatiotemporal control of degradation or can be used in screening approaches to rapidly identify optimal linker lengths.

Quantitative Performance Data of Heterobifunctional Degraders

The efficacy of a PROTAC is measured by its potency (DC50: concentration for 50% degradation) and efficiency (Dmax: maximum percentage of degradation). These parameters are highly dependent on the linker, as demonstrated by the examples below.

Table 1: Impact of Linker Length on Androgen Receptor (AR) Degradation

This study highlights how systematically varying the linker length for a series of Cereblon-recruiting AR degraders impacts their potency and efficacy in VCaP prostate cancer cells.

CompoundLinker DescriptionDC₅₀ (nM)Dₘₐₓ (%)
ARV-110 Piperidine-piperazine based (rigid)1.698
Compound 13 8 non-hydrogen atoms0.295
Compound 14 9 non-hydrogen atoms0.699
Compound 15 10 non-hydrogen atoms0.799
Compound 16 11 non-hydrogen atoms1.597
Compound 17 12 non-hydrogen atoms3.296
Data sourced from a study on ARD-2585 and related compounds.
Table 2: Performance of Clinically Investigated Oral PROTACs

The linker composition is a key factor in achieving oral bioavailability, a significant challenge for large PROTAC molecules.

PROTAC NameTargetLinker Type (Inferred)Cell LineDC₅₀DₘₐₓOral Bioavailability (F%)
Bavdegalutamide (ARV-110) Androgen ReceptorShort, rigid piperidine-piperazineVCaP~1 nM>90%55-82% (Mouse), 18-24% (Rat)
Vepdegestrant (ARV-471) Estrogen ReceptorRigidMCF71.8 nMN/A18% (Mouse), 24% (Rat)
CFT8634 BRD9Anilino glutarimide basedSynovial Sarcoma Cells2.7 nM>95%74% (Mouse), 83% (Rat)

Key Experimental Protocols

Evaluating heterobifunctional molecules requires a suite of specialized assays to confirm each step of their mechanism of action, from target engagement to final protein degradation.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the gold-standard method for quantifying the reduction in target protein levels.

  • Objective: To measure the amount of target protein remaining after PROTAC treatment and determine DC₅₀ and Dₘₐₓ values.

  • Methodology:

    • Cell Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

    • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Centrifuge the lysate to pellet debris and quantify the protein concentration in the supernatant using a standard method like the BCA assay.

    • SDS-PAGE and Transfer: Normalize protein concentrations for all samples, add Laemmli buffer, and boil to denature. Separate proteins by size on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific binding. Incubate with a primary antibody specific to the target protein, followed by a wash and incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

    • Detection and Analysis: Add a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

NanoBRET™ Assay for Ternary Complex Formation

This proximity-based assay measures the interaction between the target protein and the E3 ligase in live cells, confirming the formation of the ternary complex.

  • Objective: To detect and quantify PROTAC-induced ternary complex formation in real-time within living cells.

  • Methodology:

    • Cell Preparation: Use a cell line (e.g., HEK293) engineered to express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® protein (the energy acceptor).

    • Labeling: Add a fluorescent HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) which serves as the energy acceptor.

    • Treatment: Add the PROTAC compound at various concentrations. If the PROTAC successfully forms a ternary complex, it will bring the NanoLuc® donor and the fluorescent acceptor into close proximity.

    • Detection: Add the Nano-Glo® Vivazine™ Substrate. Measure the dual-filtered luminescence signal using a plate reader capable of detecting both the donor emission (~460nm) and the acceptor emission (~618nm).

    • Analysis: The Bioluminescence Resonance Energy Transfer (BRET) signal is calculated as the ratio of acceptor to donor emission. An increase in the BRET signal indicates ternary complex formation.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro / Cellular Assays cluster_2 In Vivo Evaluation Design Linker Design (Length, Type) Synth PROTAC Synthesis Design->Synth CETSA Target Engagement (CETSA) Synth->CETSA NanoBRET Ternary Complex Formation (NanoBRET) CETSA->NanoBRET WB Protein Degradation (Western Blot) NanoBRET->WB DC50 DC₅₀/Dₘₐₓ WB->DC50 Determine DC₅₀/Dₘₐₓ PK Pharmacokinetics (PK/PD) WB->PK Efficacy Xenograft Efficacy Models PK->Efficacy

Caption: A typical experimental workflow for PROTAC evaluation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the PROTAC's "warhead" is binding to its intended protein target inside the cell.

  • Objective: To confirm direct binding of the PROTAC to the POI in a native cellular environment.

  • Methodology:

    • Treatment: Incubate intact cells or cell lysates with the PROTAC compound or a vehicle control.

    • Thermal Challenge: Heat the samples across a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

    • Separation: After heating, cool the samples and lyse the cells (if not already done). Centrifuge to separate the soluble, folded protein from the denatured, aggregated protein.

    • Detection: Collect the supernatant and quantify the amount of soluble target protein remaining using methods like Western Blot, AlphaScreen®, or HTRF®.

    • Analysis: Plot the amount of soluble protein against temperature to generate a "melt curve." A shift in this curve in the presence of the PROTAC indicates target engagement.

Broader Applications: Beyond PROTACs

While PROTACs are the most prominent example, heterobifunctional linkers are essential for other modalities, including Antibody-Drug Conjugates (ADCs). In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The linker's role is to remain stable in circulation and then release the payload specifically at the tumor site, either through cleavage by tumor-associated enzymes or upon internalization into the cancer cell. Advances in linker technology for ADCs have significantly improved their stability, efficacy, and safety profiles.

Conclusion and Future Directions

The heterobifunctional linker is a central, dynamic component that dictates the success of chimeric molecules. Its rational design requires a multiparameter optimization of length, rigidity, and chemical composition to balance the formation of a productive ternary complex with drug-like properties such as solubility and oral bioavailability. The continued development of novel linker chemistries, including "smart" linkers and those designed to recruit new E3 ligases, promises to expand the reach of targeted protein degradation and other modalities, opening new avenues for treating diseases that were once considered undruggable.

References

Safety Operating Guide

Proper Disposal of HS-Peg11-CH2CH2N3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of HS-Peg11-CH2CH2N3, a heterobifunctional linker molecule containing both a thiol (-SH) and an azide (-N3) functional group. Adherence to these procedures is essential to mitigate risks associated with the chemical's reactivity and potential hazards, ensuring the safety of laboratory personnel and environmental compliance.

The dual functionality of this compound requires a cautious approach to its disposal. The azide group is an energetic functional group that can be heat and shock-sensitive, and can form explosive heavy metal azides.[1][2][3] The thiol group, while less hazardous, has a strong, unpleasant odor and can undergo oxidation. This guide outlines two primary disposal pathways: direct disposal as hazardous waste and chemical deactivation of the azide moiety prior to disposal.

Core Safety Principles

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with this compound:

  • Azide Hazards : Organic azides are potentially explosive and can decompose violently when subjected to heat, shock, or friction.[2][3] They are incompatible with strong acids, with which they can form highly toxic and explosive hydrazoic acid. Contact with heavy metals, such as lead, copper, silver, or mercury, can form dangerously shock-sensitive metal azides. Halogenated solvents like dichloromethane and chloroform should also be avoided in azide reactions and waste streams due to the potential formation of explosive di- and tri-azidomethane.

  • Thiol Hazards : Thiols are known for their strong, unpleasant odors. They are also flammable and should be kept away from heat and open flames.

  • Personal Protective Equipment (PPE) : At a minimum, personnel handling this compound waste must wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice). All handling of the chemical and its waste should be conducted in a certified chemical fume hood. For procedures with a higher risk of splashing or explosion, a face shield and blast shield are required.

Disposal Decision Workflow

The primary decision in the disposal of this compound is whether to proceed with direct disposal of the untreated chemical as hazardous waste or to first chemically deactivate the azide group. This decision should be based on the quantity of the waste, its concentration, and the available laboratory facilities and institutional guidelines.

DisposalWorkflow start Waste this compound (Liquid or Solid) decision Small Quantity & Dilute Solution? start->decision deactivate Option 2: Chemical Deactivation (Staudinger Reduction) decision->deactivate Yes direct_disposal Option 1: Direct Disposal as Hazardous Waste decision->direct_disposal No (Preferred & Safest Route) neutralize_collect Neutralize and Collect as Hazardous Waste deactivate->neutralize_collect collect_waste Collect in a Designated, Labeled, Non-Metallic Hazardous Waste Container direct_disposal->collect_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) collect_waste->ehs_pickup neutralize_collect->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

Option 1: Direct Disposal as Hazardous Waste (Preferred Method)

Direct disposal is the most straightforward and often the safest method for managing waste containing this compound, as it avoids additional chemical manipulations.

Step-by-Step Procedure:
  • Waste Collection :

    • Liquid Waste : Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, non-metallic, and clearly labeled hazardous waste container. Glass or polyethylene containers are suitable. Crucially, do not use metal containers or caps with metal liners.

    • Solid Waste : Collect all solid waste, such as contaminated gloves, pipette tips, and absorbent paper, in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste: Contains Organic Azide and Thiol (this compound)" and list all other chemical constituents and their approximate concentrations.

  • Segregation : Store the azide-containing waste separately from incompatible materials, particularly acids and heavy metal salts.

  • Storage : Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area within a fume hood, away from heat and sources of ignition.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Option 2: Chemical Deactivation Prior to Disposal

For small quantities of dilute solutions, chemical deactivation of the azide group can be performed to render the waste less hazardous. The recommended method is a Staudinger reduction, which converts the azide to a more stable amine.

Experimental Protocol: Staudinger Reduction for Azide Deactivation

This procedure must be performed in a properly functioning chemical fume hood, and a blast shield is recommended.

Materials :

  • Waste solution containing this compound

  • Triphenylphosphine (PPh3) or a polymer-supported triphenylphosphine

  • A suitable solvent (e.g., tetrahydrofuran (THF), ethanol)

  • Water

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

Procedure :

  • Preparation : Place the waste solution containing the organic azide in the reaction vessel. If the waste is in a non-polar solvent, a co-solvent like THF may be needed to facilitate the reaction.

  • Addition of Phosphine : Slowly add a slight excess (approximately 1.1 to 1.2 equivalents relative to the azide) of triphenylphosphine to the stirred solution at room temperature. The addition of a polymer-supported phosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.

  • Reaction : The reaction is often accompanied by the evolution of nitrogen gas. Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the complete reduction of the azide. For less reactive azides, gentle heating may be necessary, but this should be approached with extreme caution due to the potential instability of organic azides.

  • Hydrolysis : After the initial reaction, add water to the mixture and continue stirring for at least one hour to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • Final Disposal : The resulting mixture, now containing the more stable amine, should be collected as hazardous waste. Neutralize the solution if necessary and collect it in a properly labeled hazardous waste container for disposal through your institution's EHS department.

Decontamination of Glassware

All glassware that has come into contact with this compound must be decontaminated to address both the azide and thiol residues.

  • Initial Rinse : In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the organic material. Collect this rinse as hazardous liquid waste.

  • Decontamination Soak : Submerge the rinsed glassware in a freshly prepared 10% bleach solution (sodium hypochlorite) for at least 24 hours. This will oxidize any residual thiol.

  • Final Cleaning : After the bleach soak, thoroughly rinse the glassware with water and then proceed with standard laboratory washing procedures.

Quantitative Data Summary

ParameterGuideline/ValueCitation/Notes
Organic Azide Stability C/N ratio should ideally be > 1. The "Rule of Six" (at least six carbon atoms per energetic group) provides a measure of stability.
Staudinger Reduction Stoichiometry ~1.1 - 1.2 equivalents of phosphine per equivalent of azide.General laboratory practice for driving reactions to completion.
Glassware Decontamination 10% Sodium Hypochlorite (bleach) solution.Effective for oxidizing residual thiols.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific EHS guidelines for hazardous waste management.

References

Personal protective equipment for handling HS-Peg11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of HS-Peg11-CH2CH2N3, a molecule featuring both a thiol and an azide functional group. Adherence to these protocols is essential for ensuring laboratory safety and procedural success.

I. Personal Protective Equipment (PPE)

Due to the presence of a reactive azide group and a thiol, a multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.[1]

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves are the standard.[1] For higher concentrations or prolonged handling, consider Silver Shield™ gloves worn under nitrile gloves.[2]Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.[1]
Eye Protection At a minimum, chemical safety glasses or splash goggles must be worn.[1] A face shield should be used in addition to goggles if there is a risk of splashing.Protects against accidental splashes and potential energetic decomposition of the azide.
Body Protection A fully buttoned, flame-resistant lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Prevents skin contact with the chemical.
Respiratory While not typically required for small-scale use in a certified chemical fume hood, a respirator may be necessary if aerosols could be generated. Consult your institution's safety officer.Ensures protection from inhalation of any potentially harmful aerosols.

II. Operational Plan: Step-by-Step Handling Protocol

All manipulations involving this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is also recommended as a precautionary measure.

Preparation:

  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Equipment: Use only glass, plastic, or ceramic equipment. Crucially, avoid using metal spatulas or stir bars , as heavy metal azides are highly shock-sensitive and can detonate.

  • Prepare for Spills: Have an azide-specific spill kit ready. This should include absorbent material and a deactivating solution (see disposal section).

Handling and Use:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Small-Scale Operations: Always begin work on the smallest possible scale. Scaling up reactions requires a thorough safety review.

  • Avoid Friction and Shock: Handle the compound gently. Avoid grinding solids or any actions that could create friction or shock.

  • Maintain Inert Atmosphere (if necessary): Depending on the experimental requirements, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent oxidation of the thiol group.

  • Reaction Quenching: If the reaction involves the azide, ensure it is fully quenched before workup.

Post-Procedure:

  • Decontaminate Surfaces: Wipe down the work area with a suitable solvent and then with soap and water.

  • Properly Store or Dispose: Store any remaining material in a cool, dry, well-ventilated location, away from incompatible materials such as acids and oxidizing agents. Dispose of waste as outlined in the disposal plan.

III. Disposal Plan

Azide-containing waste must be handled with extreme care to prevent the formation of explosive compounds.

Waste Segregation:

  • Dedicated Waste Container: All waste containing this compound, including contaminated gloves, pipette tips, and paper towels, must be collected in a clearly labeled, dedicated hazardous waste container.

  • Avoid Incompatibles: Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metals or halogenated solvents.

Chemical Deactivation (for dilute solutions ≤5%): For dilute solutions, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure must be carried out in a chemical fume hood.

  • Prepare a three-necked flask equipped with a stirrer and a dropping funnel.

  • Add a 20% aqueous solution of sodium nitrite containing a 40% excess (1.5 g of sodium nitrite per gram of azide).

  • Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel while stirring. This order of addition is critical. Adding acid before the nitrite can produce poisonous and volatile hydrazoic acid.

  • Continue adding acid until the solution is acidic to litmus paper.

  • Test for completion: Once the evolution of nitrogen oxides ceases, test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition is complete.

  • Neutralize and Dispose: Neutralize the resulting solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before collecting it as hazardous waste.

Direct Disposal: For concentrated solutions or solid waste, direct disposal as hazardous waste without chemical deactivation is the safest method. Ensure the waste is properly labeled and disposed of through your institution's environmental health and safety department.

IV. Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Before Handling handling Handling in Fume Hood ppe->handling storage Storage handling->storage Unused Material disposal Disposal handling->disposal Waste Material decon Decontamination handling->decon After Use spill Spill Response handling->spill If Spill Occurs disposal->decon

Caption: Workflow for the safe handling of this compound.

References

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